molecular formula C8H15NO B3147201 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL CAS No. 617705-57-4

8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Katalognummer: B3147201
CAS-Nummer: 617705-57-4
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: PZPVPVJLCPBGRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVPVJLCPBGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1C(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol , commonly referred to as 6-Hydroxytropane or 6-Tropanol .

Executive Summary & Strategic Analysis

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (CAS: 18700-21-5 for 6


-isomer) is a bicyclic amine belonging to the tropane alkaloid class. Unlike its ubiquitous isomer tropine  (3-hydroxytropane), which serves as the core for atropine and scopolamine, the 6-hydroxy isomer represents a distinct scaffold with unique pharmacological potential, particularly in the modulation of monoamine transporters (DAT/SERT).

Synthesizing the 6-isomer presents a regiochemical challenge: the standard Robinson-Schöpf condensation naturally favors the 3-ketone (tropinone). Accessing the 6-position requires either a modified condensation using functionalized dialdehydes or the late-stage functionalization of the tropane core.

This guide details the most robust and chemically validated route: the Sheehan-Bloom Synthesis of 6-hydroxytropinone followed by a Wolff-Kishner Reduction . This strategy ensures regiospecificity and scalability, avoiding the mixture of isomers common in direct functionalization methods.

Key Structural Features[1][2][3][4]
  • Core : 8-Azabicyclo[3.2.1]octane (Tropane).[1][2][3]

  • Functionality : Hydroxyl group at C6 (Exo/

    
     or Endo/
    
    
    
    ).
  • Stereochemistry : The Sheehan route predominantly yields the 6

    
    -isomer (exo) , which is thermodynamically favored in the bridgehead context.
    

Retrosynthetic Analysis

To synthesize 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Target 1 ), we disconnect the molecule at the C3 position. The most logical precursor is 6-Hydroxytropinone (Target 2 ), where the C3 functionality is a ketone. This ketone can be removed reductively.[4]

The ketone 2 is assembled via a double Mannich condensation (Robinson-Schöpf) involving:

  • Methylamine (Nitrogen source).[1]

  • Acetonedicarboxylic acid (C2-C3-C4 fragment).

  • Malicaldehyde (C1-C7-C6-C5 fragment).

Since malicaldehyde is unstable, it is generated in situ from 2,5-dimethoxy-2,5-dihydrofuran via acid hydrolysis.

Retrosynthesis Target 6-Hydroxytropane (Target) Intermediate 6-Hydroxytropinone (Key Intermediate) Target->Intermediate Wolff-Kishner Reduction Precursors Malicaldehyde + Methylamine + Acetonedicarboxylic Acid Intermediate->Precursors Robinson-Schöpf Condensation

Figure 1: Retrosynthetic logic flow from target alcohol to commercially available precursors.

Experimental Protocols

Phase 1: Synthesis of (±)-6 -Hydroxytropinone

Reference : Sheehan, J. C.; Bloom, B. M. J. Am. Chem. Soc.1952 , 74, 3825.

This step establishes the bicyclic core with the necessary oxygenation at C6.

Reagents & Materials
  • 2,5-Dimethoxy-2,5-dihydrofuran : 13.0 g (0.10 mol).

  • Hydrochloric acid (0.1 N) : 100 mL.

  • Acetonedicarboxylic acid : 14.6 g (0.10 mol).

  • Methylamine hydrochloride : 10.0 g.

  • Sodium acetate : Buffer system.

  • Solvent : Water/Ethanol.

Protocol
  • Hydrolysis (Precursor Generation) :

    • In a 250 mL flask, combine 13.0 g of 2,5-dimethoxy-2,5-dihydrofuran with 40 mL of 0.1 N HCl.

    • Stir at room temperature for 20 minutes. The solution will become homogenous as malicaldehyde is liberated.

  • Condensation :

    • In a separate vessel, dissolve 14.6 g of acetonedicarboxylic acid and 10.0 g of methylamine hydrochloride in 100 mL of water.

    • Adjust pH to ~5.0 using sodium acetate.

    • Add the hydrolyzed malicaldehyde solution to this mixture.

    • Dilute with water to a total volume of ~400 mL to prevent polymerization.

  • Cyclization :

    • Allow the mixture to stand at room temperature (20–25°C) for 48 hours. CO₂ evolves as the dicarboxylic acid decarboxylates during the double Mannich reaction.

  • Isolation :

    • Saturate the solution with solid potassium carbonate (K₂CO₃).

    • Extract exhaustively with chloroform (5 x 50 mL).

    • Dry the combined organic layers over anhydrous MgSO₄.

    • Evaporate the solvent under reduced pressure to yield a crude oil.

    • Purification : Recrystallize from benzene/ligroin or sublime under high vacuum.

    • Yield : Expect ~30–40% yield of 6-hydroxytropinone as colorless crystals (mp 122–123°C).

Phase 2: Deoxygenation via Wolff-Kishner Reduction

Objective : Remove the C3 ketone while retaining the C6 hydroxyl group.

Reagents
  • 6-Hydroxytropinone : 1.55 g (10 mmol).

  • Hydrazine hydrate (85%) : 5 mL.

  • Potassium hydroxide (KOH) : 2.0 g.

  • Triethylene glycol : 15 mL (High-boiling solvent).

Protocol
  • Hydrazone Formation :

    • Combine 1.55 g of 6-hydroxytropinone, 5 mL of hydrazine hydrate, and 2.0 g of KOH in 15 mL of triethylene glycol in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture at ~120°C for 1.5 hours. This forms the hydrazone intermediate.[5]

  • Reduction (Huang-Minlon Modification) :

    • Remove the condenser and allow the temperature to rise to 190–200°C. This distills off excess hydrazine and water.

    • Once the temperature reaches 200°C, reflux for an additional 3–4 hours. Note: The C6-hydroxyl is a delta-hydroxy ketone relative to C3; elimination is less favored than in beta-hydroxy systems, but temperature control is critical.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with 50 mL of water.

    • Extract with ether or dichloromethane (3 x 30 mL).

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification :

    • The product, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol , can be purified via Kugelrohr distillation or column chromatography (Eluent: CHCl₃/MeOH/NH₄OH 90:10:1).

Characterization Data

The following data validates the structure of the 6


-isomer (Exo).
TechniqueParameterExpected Value/Observation
Appearance Physical StateHygroscopic crystalline solid or viscous oil.
Melting Point 6-Hydroxytropinone122–123°C (Lit. Sheehan)
MS (EI) Molecular Ion (

)
m/z 141.1

H NMR
C6-H (Methine)

~4.0–4.2 ppm (multiplet). Exo-H is typically downfield of Endo-H.

H NMR
N-Me

~2.3–2.4 ppm (singlet).

C NMR
C6 (Carbinol)

~65–70 ppm.

C NMR
C3 (Methylene)

~20–25 ppm (Distinct from C3-ketone precursor at ~208 ppm).

Mechanistic Pathway & Logic

The synthesis relies on the Robinson-Schöpf reaction , a biomimetic cascade. The key to accessing the 6-hydroxy derivative is the use of malicaldehyde (generated from the furan) instead of succinaldehyde (which yields unsubstituted tropinone).

Mechanism Step1 2,5-Dimethoxy-2,5-dihydrofuran (Acid Hydrolysis) Step2 Malicaldehyde (Transient) Step1->Step2 H3O+ Step3 Double Mannich Condensation Step2->Step3 + MeNH2 + Acetonedicarboxylic acid Step4 6-Hydroxytropinone Step3->Step4 - 2 CO2 - 2 H2O Step5 Wolff-Kishner (N2H4 / KOH) Step4->Step5 Hydrazone Formation Step6 6-Hydroxytropane Step5->Step6 - N2 Reduction

Figure 2: Reaction pathway from furan precursor to final tropanol.

Stereochemical Considerations

The Sheehan synthesis yields the 6


-hydroxy  isomer. In the tropane numbering system:
  • 
     (Exo) : The substituent is on the same side as the nitrogen bridge.
    
  • 
     (Endo) : The substituent is on the opposite side (away from the bridge).
    The 6
    
    
    
    isomer is generally more stable due to reduced steric interaction with the C3-endo hydrogens, although intramolecular hydrogen bonding between N8 and C6-OH can influence stability in the
    
    
    -isomer.

Safety & Handling

  • Tropane Alkaloids : While 6-hydroxytropane is less potent than atropine or cocaine, it is a CNS-active compound. Handle with gloves, goggles, and a fume hood .

  • Hydrazine Hydrate : Highly toxic, carcinogenic, and unstable. Avoid contact with metals; use glass equipment.

  • Acetonedicarboxylic Acid : Unstable; store cold. Decarboxylates readily.

References

  • Sheehan, J. C.; Bloom, B. M. (1952). The Synthesis of Teloidinone and 6-Hydroxytropinone. Journal of the American Chemical Society, 74(15), 3825–3828. Link

  • Meltzer, P. C.; Wang, B.; Chen, Z.; Blundell, P.; Jayaraman, M.; Gonzalez, M. D.; George, C.; Madras, B. K. (2001). Synthesis of 6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of Medicinal Chemistry, 44(16), 2619–2635. Link

  • Lazny, R. (1996).[6] EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation. University of Saskatchewan. Link

  • CymitQuimica . (n.d.). (±)-6β-Hydroxytropinone Product Data. Link

Sources

An In-depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a notable member of the tropane alkaloid family. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into this fascinating molecule.

Introduction: The Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane core, commonly known as the tropane skeleton, is a recurring and vital structural motif in a wide array of biologically active natural products and synthetic molecules.[1][2] This bicyclic framework is the foundation for numerous tropane alkaloids, which are predominantly found in plants of the Solanaceae, Erythroxylaceae, and Convolvulaceae families.[3][4] These compounds, including well-known alkaloids like atropine, scopolamine, and cocaine, exhibit significant effects on the nervous system, acting as anticholinergics or stimulants.[5][6] The unique three-dimensional structure of the tropane ring system imparts specific pharmacological properties, making it a privileged scaffold in medicinal chemistry.[2] 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, the focus of this guide, represents a specific isomer within this class, and understanding its chemical nuances is crucial for harnessing its potential in various scientific applications.

Molecular Structure and Stereochemistry

The defining feature of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is its bicyclic structure, which consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and two carbon atoms. The systematic IUPAC name for this compound is 8-methyl-8-azabicyclo[3.2.1]octan-6-ol.

The stereochemistry of the hydroxyl group at the C-6 position is a critical aspect of this molecule's identity. The hydroxyl group can exist in two diastereomeric forms: endo and exo. This stereoisomerism significantly influences the molecule's physical, chemical, and biological properties. The orientation of the hydroxyl group relative to the piperidine ring's chair conformation determines the specific isomer.

Caption: General structure of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Physicochemical Properties

While specific experimental data for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is not extensively documented in publicly available literature, we can infer its properties based on the well-characterized tropane alkaloid family.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₈H₁₅NO[7]
Molecular Weight141.21 g/mol [7]
Physical StateLikely a solid or high-boiling point liquidInferred from similar tropane alkaloids[5]
SolubilityExpected to be soluble in organic solvents and moderately soluble in water[5]
pKaEstimated to be in the range of 9-10 for the tertiary amineInferred from similar tropane alkaloids

Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Proposed Synthetic Workflow

G A Tropinone B Protection of the ketone A->B C Introduction of a double bond at C6-C7 B->C D Hydroboration-oxidation C->D E Deprotection D->E F 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol E->F

Caption: A plausible synthetic workflow for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Ketone in Tropinone

  • Dissolve tropinone in a suitable solvent such as toluene.

  • Add a protecting group reagent, for example, ethylene glycol, along with a catalytic amount of an acid catalyst like p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • After cooling, neutralize the reaction mixture and extract the protected tropinone.

  • Purify the product by column chromatography.

Rationale: Protection of the C-3 ketone is essential to prevent unwanted side reactions in the subsequent steps.

Step 2: Introduction of a Double Bond at C6-C7

  • The protected tropinone can be subjected to a bromination reaction followed by elimination to introduce a double bond.

  • Alternatively, a more modern approach could involve the formation of an enolate and subsequent reaction with a selenium-based reagent, followed by oxidative elimination.

Rationale: The introduction of a double bond at the C6-C7 position creates the necessary precursor for the regioselective introduction of the hydroxyl group.

Step 3: Hydroboration-Oxidation

  • Dissolve the resulting 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-one ketal in an anhydrous ether solvent like THF.

  • Add a hydroborating agent, such as borane-tetrahydrofuran complex (BH₃·THF), at a controlled temperature (e.g., 0 °C).

  • After the hydroboration is complete, oxidize the intermediate organoborane by adding an alkaline solution of hydrogen peroxide.

  • Work up the reaction to isolate the protected 6-hydroxy derivative.

Rationale: Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of an alkene, which would regioselectively place the hydroxyl group at the C-6 position. The stereochemical outcome (endo vs. exo) would depend on the steric hindrance of the bicyclic system.

Step 4: Deprotection

  • Dissolve the protected 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in a suitable solvent.

  • Add an acidic aqueous solution to hydrolyze the ketal protecting group.

  • Heat the mixture as necessary to drive the deprotection to completion.

  • Neutralize the reaction and extract the final product.

  • Purify by recrystallization or column chromatography.

Rationale: Removal of the protecting group reveals the C-3 ketone, which can then be reduced to the corresponding alcohol if desired, or the final product, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, is obtained.

Spectroscopic Characterization

The structural elucidation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol would rely on a combination of spectroscopic techniques.

TechniqueExpected Key Features
¹H NMR - A singlet for the N-methyl group.- Signals for the methine proton at C-6, coupled to adjacent protons.- Complex multiplets for the other ring protons.
¹³C NMR - A signal for the N-methyl carbon.- A signal for the carbon bearing the hydroxyl group (C-6) in the range of 60-80 ppm.- Signals for the other carbons in the bicyclic system.
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.- C-H stretching and bending vibrations for the alkyl framework.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound (141.21 m/z).- Characteristic fragmentation patterns of the tropane skeleton.[8]

Chemical Reactivity and Potential Transformations

The chemical reactivity of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is primarily governed by the functional groups present: the tertiary amine and the secondary alcohol.

  • Tertiary Amine: The nitrogen atom is basic and can be protonated to form a quaternary ammonium salt. It can also act as a nucleophile in various reactions.

  • Secondary Alcohol: The hydroxyl group can undergo oxidation to the corresponding ketone (8-methyl-8-azabicyclo[3.2.1]octan-6-one). It can also be esterified or converted to an ether.

G A 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol B Oxidation A->B C Esterification A->C D Protonation A->D E 8-Methyl-8-azabicyclo[3.2.1]octan-6-one B->E F Ester derivative C->F G Quaternary ammonium salt D->G

Caption: Key reactions of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Applications in Drug Development and Research

Derivatives of the 8-azabicyclo[3.2.1]octane scaffold have been extensively explored for their therapeutic potential.[9][10] They have been investigated as:

  • Monoamine Reuptake Inhibitors: For the treatment of depression and other neurological disorders.[9]

  • Muscarinic Receptor Antagonists: For the management of conditions such as asthma and chronic obstructive pulmonary disease.

  • Opioid Receptor Antagonists: For treating opioid-induced side effects.[10]

While specific biological activity data for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is limited, its structural similarity to other biologically active tropane alkaloids suggests that it could serve as a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to explore its pharmacological profile and potential applications in medicinal chemistry. The development of novel NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibitors featuring a pyrazole azabicyclo[3.2.1]octane structural core highlights the ongoing interest in this scaffold for addressing inflammatory conditions.[11]

Conclusion

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is a fascinating molecule that belongs to the important class of tropane alkaloids. While specific experimental data for this particular isomer is not abundant, its chemical properties can be reasonably inferred from the extensive knowledge of the tropane family. The synthetic strategies and characterization methods outlined in this guide provide a solid foundation for researchers interested in exploring this compound further. Its potential as a scaffold in drug discovery underscores the need for continued investigation into its synthesis, reactivity, and biological activity.

References

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Mechoulam, R., & Hanuš, L. O. (2002). The cannabinoids: An international research society. Chemistry & Physics of Lipids, 121(1-2), 3-4.
  • Wikipedia. (2023, December 2). Tropane alkaloid. Retrieved from [Link]

  • Kohn, K. C., & Lamm, M. H. (2004). The Scopolamine-Atropine Antagonism in the Central Nervous System. Journal of Pharmacology and Experimental Therapeutics, 311(2), 644-653.
  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of multicomponent reactions in natural product synthesis. Chemical Society Reviews, 34(9), 835-845.
  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • NIST. (n.d.). Mass Spectrum of 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo(3.2.1)oct-6-en-3-one. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • EPA. (2023, November 1). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • ResearchGate. (2025, August 6). IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. Retrieved from [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, exo-. Retrieved from [Link]

  • EPA. (2025, October 15). 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene-1-carboxylic acid--hydrogen chloride (1/1). Retrieved from [Link]

  • Cheméo. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 8-Azabicyclo[3.2.1]octane (CAS 280-05-7). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-8-oxabicyclo[3.2.1]oct-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • ResearchGate. (2025, August 9). Reaction of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile with Ketoximes. Retrieved from [Link]

  • American Chemical Society. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). (8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • NIST. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,3,4,5,6-pentafluorobenzoate. Retrieved from [Link]

Sources

In-Depth Technical Guide to the Structure Elucidation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a member of the tropane alkaloid family, represents a significant scaffold in medicinal chemistry and drug development.[1][2] Its rigid bicyclic structure provides a unique three-dimensional framework that is a key feature in a variety of biologically active compounds. A precise and unambiguous determination of its structure, including stereochemistry, is paramount for understanding its structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the modern spectroscopic techniques and methodologies employed in the complete structure elucidation of this important molecule.

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product chemistry, and drug development. It moves beyond a simple recitation of techniques to provide a logical, causality-driven narrative that explains why specific experiments are chosen and how the resulting data are synergistically interpreted to build a complete and validated structural picture.

The Logic of Structure Elucidation: A Multi-faceted Approach

The complete structural determination of a molecule like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is not a linear process but rather an iterative and self-validating system of inquiry. Each analytical technique provides a unique piece of the puzzle, and the true power lies in the corroboration of data from multiple, orthogonal methods. Our approach is grounded in a logical progression from fundamental properties to intricate three-dimensional arrangements.

G cluster_0 Initial Characterization cluster_1 1D NMR Spectroscopy cluster_2 2D NMR Spectroscopy cluster_3 Final Structure MS Mass Spectrometry (Molecular Formula) H1_NMR ¹H NMR (Proton Environment) MS->H1_NMR Provides Mass IR Infrared Spectroscopy (Functional Groups) IR->H1_NMR Confirms -OH C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR Proton Count COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton Signals HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC Carbon Count COSY->HSQC Proton Networks Structure Complete 3D Structure (Connectivity & Stereochemistry) COSY->Structure Confirms Framework HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Direct Connections HMBC->Structure Final Assembly

Caption: A logical workflow for the structure elucidation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Part 1: Foundational Analysis - What Are We Working With?

Before delving into the complexities of nuclear magnetic resonance, it is crucial to establish the fundamental molecular properties. This initial phase provides the elemental composition and identifies the key functional groups present, which serve as the building blocks for subsequent, more detailed analysis.

Mass Spectrometry (MS): Determining the Molecular Blueprint

The "Why": The first and most fundamental question in structure elucidation is "What is the molecular formula?". High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is utilized.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like tropane alkaloids, typically yielding the protonated molecule [M+H]⁺.

  • Analysis: The instrument is calibrated, and the sample is introduced. The exact mass of the [M+H]⁺ ion is measured.

Data Interpretation: For 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, the expected molecular formula is C₈H₁₅NO. The calculated monoisotopic mass of the neutral molecule is 141.1154 g/mol . In positive ion mode ESI, we would expect to observe an [M+H]⁺ ion with a mass of 142.1232. Observation of a peak at this m/z with high mass accuracy (typically < 5 ppm error) confirms the molecular formula.

Tandem MS (MS/MS): Fragmentation analysis can provide initial structural clues. For instance, the loss of a water molecule (18 Da) from the parent ion would be indicative of the hydroxyl group.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

The "Why": IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by detecting their characteristic vibrational frequencies.[4]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (cm⁻¹).

Data Interpretation: For 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, the key expected absorptions are:

  • O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[5]

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.

  • C-N Stretch: A moderate absorption in the 1000-1250 cm⁻¹ region.

  • C-O Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

The presence of these characteristic peaks provides strong, corroborating evidence for the proposed functional groups within the molecule.[6]

Part 2: Unraveling the Skeleton - 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of modern structure elucidation, providing unparalleled detail about the carbon-hydrogen framework and the connectivity of atoms.[4][7]

¹H NMR Spectroscopy: Mapping the Proton Environments

The "Why": ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their coupling patterns (revealing adjacent protons).

Experimental Protocol:

  • Solvent: A deuterated solvent, typically chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), is used to dissolve the sample.

  • Acquisition: A standard one-pulse ¹H NMR experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Data for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-6~3.8 - 4.2m1H
H-1, H-5 (Bridgehead)~3.0 - 3.4m2H
N-CH₃~2.3 - 2.6s3H
H-7, H-2, H-4 (endo/exo)~1.5 - 2.2m6H
OHVariablebr s1H

Note: This is a generalized prediction. Actual values can vary based on solvent and stereochemistry.

¹³C NMR and DEPT: Visualizing the Carbon Framework

The "Why": ¹³C NMR reveals the number of unique carbon atoms in the molecule.[8][9] The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for determining the multiplicity of each carbon (CH₃, CH₂, CH, or quaternary C).[10]

Experimental Protocol:

  • Acquisition: A standard proton-decoupled ¹³C experiment is run, followed by DEPT-90 and DEPT-135 pulse sequences.

Predicted ¹³C NMR Data:

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 Phase DEPT-90
C-6 (CH-OH)~65 - 75PositiveSignal
C-1, C-5 (Bridgehead CH)~55 - 65PositiveSignal
N-CH₃~40 - 45PositiveNo Signal
C-7, C-2, C-4 (CH₂)~25 - 40NegativeNo Signal
2D NMR: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[11][12]

2.3.1 COSY (Correlation Spectroscopy)

The "Why": COSY reveals which protons are coupled to each other, typically through two or three bonds (²J or ³J coupling).[13] This is instrumental in piecing together fragments of the molecule.

Interpretation: Cross-peaks in the COSY spectrum connect protons that are spin-spin coupled. For example, the proton at C-6 would show correlations to the protons on C-5 and C-7, allowing for the tracing of the bicyclic ring system.

2.3.2 HSQC (Heteronuclear Single Quantum Coherence)

The "Why": HSQC correlates each proton signal directly to the carbon atom to which it is attached (¹J coupling). This is the most definitive way to assign proton signals to their respective carbons.[12]

Interpretation: Each cross-peak in the HSQC spectrum represents a direct C-H bond. This allows for the unambiguous assignment of the previously obtained ¹H and ¹³C NMR data.

2.3.3 HMBC (Heteronuclear Multiple Bond Correlation)

The "Why": HMBC is arguably the most powerful tool for assembling the complete molecular structure. It shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling).[13] This allows for the connection of the fragments identified by COSY and the placement of quaternary carbons and heteroatoms.

Interpretation: Key HMBC correlations for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol would include:

  • The N-CH₃ protons showing a correlation to the bridgehead carbons (C-1 and C-5).

  • The H-6 proton showing correlations to C-1, C-5, and C-7.

  • The bridgehead protons (H-1, H-5) showing correlations across the bridge to multiple carbons in the opposing ring.

Caption: Key HMBC correlations for assembling the tropane core.

Conclusion

The structure elucidation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. By progressing from the determination of the molecular formula and functional groups (MS and IR) to the detailed mapping of the carbon-hydrogen framework (1D and 2D NMR), a complete and validated structure can be confidently assigned. This rigorous approach ensures the scientific integrity required for further research and development in the fields of medicinal chemistry and pharmacology, where precise molecular architecture is inextricably linked to biological function.

References

  • ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of 1 and 2 in CD 3 OD. (Chemical shifts are.... Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation of five tropane compounds: A,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of tropane and related alkaloids. Retrieved from [Link]

  • Taha, A., & Rücker, G. (1978). C-NMR spectroscopy of tropane alkaloids. Journal of Pharmaceutical Sciences, 67(6), 775–779. [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. from Morocco. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar. Retrieved from [Link]

  • Andriamainty, F., et al. (2009). Tropane Aromatic Ester Alkaloids Obtained from a Large-Scale Recollection of Erythroxylum pervillei Stem Bark Collected in Madagascar. Molecules, 14(1), 74-83. [Link]

  • CABI Digital Library. (n.d.). FSL 2:1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec.. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • PubMed. (n.d.). C-NMR spectroscopy of tropane alkaloids. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Harfi, B. E., et al. (2018). Tropane alkaloids GC/MS analysis and low dose elicitors' effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species. Scientific Reports, 8(1), 17949. [Link]

  • ResearchGate. (n.d.). NMR spectra of compound 1. A, Observed 1 H-1 H COSY and HMBC couplings;.... Retrieved from [Link]

  • Universität Regensburg. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and identification of six tropane alkaloid derivatives from Schizanthus tricolor, a chilean Solanaceae species. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectre de masse du 6-acétoxyatropine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

  • PubMed. (n.d.). Nine new tropane alkaloids from Datura stramonium L. identified by GC/MS. Retrieved from [Link]

  • Wiley Online Library. (2005). Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV. Retrieved from [Link]

  • MDPI. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Retrieved from [Link]

  • NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • MDPI. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • MDPI. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Decoding the Biosynthesis of 6-Hydroxytropane Alkaloids: Mechanisms, Engineering, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tropane alkaloids (TAs) represent a critical class of secondary metabolites with profound anticholinergic properties, predominantly synthesized by plants in the Solanaceae family (e.g., Atropa, Datura, Hyoscyamus, and Duboisia). Among these, 6-hydroxytropane alkaloids—most notably 6β-hydroxyhyoscyamine —serve as the pivotal intermediates in the biosynthesis of scopolamine, a highly valuable pharmaceutical agent used as an antispasmodic and antiemetic.

This technical guide provides an in-depth analysis of the 6-hydroxytropane alkaloid biosynthetic pathway, focusing on the mechanistic action of the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H). Furthermore, it details field-proven, self-validating experimental protocols for metabolic engineering and analytical quantification, designed for researchers and drug development professionals aiming to optimize TA yields in vitro.

The Tropane Alkaloid Biosynthetic Architecture

The synthesis of 6-hydroxytropane alkaloids is a multi-step, spatially compartmentalized enzymatic process. The early stages of biosynthesis are strictly localized to the pericycle of the root tissue, whereas the final accumulation often occurs in the aerial parts of the plant[1],[2].

  • Early Precursor Formation: The pathway initiates with the polyamine putrescine, which is methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. Subsequent oxidation and spontaneous cyclization yield the N-methyl-pyrrolinium cation, which is further converted to tropinone[3].

  • The Branch Point: Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine, committing the flux toward TA biosynthesis rather than calystegines[4].

  • Esterification and Rearrangement: Tropine is condensed with a phenyllactate derivative to form littorine. Littorine undergoes a complex cytochrome P450-mediated rearrangement catalyzed by CYP80F1 to form hyoscyamine aldehyde, which is subsequently reduced to L-hyoscyamine[3].

  • 6-Hydroxylation and Epoxidation: The terminal steps involve the conversion of hyoscyamine to 6β-hydroxyhyoscyamine, and finally to scopolamine. Both steps are catalyzed by a single enzyme: hyoscyamine 6β-hydroxylase (H6H)[1].

Pathway Putrescine Putrescine NMP N-Methylputrescine Putrescine->NMP PMT Tropinone Tropinone NMP->Tropinone MPO / PYKS / CYP82M3 Tropine Tropine Tropinone->Tropine TRI Littorine Littorine Tropine->Littorine LS Hyoscyamine Hyoscyamine Littorine->Hyoscyamine CYP80F1 / HDH Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylase) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidase)

Biosynthetic pathway of 6-hydroxytropane alkaloids and scopolamine.

The Critical Node: Hyoscyamine 6β-Hydroxylase (H6H)Hyoscyamine 6β-hydroxylase (EC 1.14.11.11) is the master regulatory enzyme for 6-hydroxytropane alkaloid production[5].

Mechanistic Causality and Cofactor Dependence

H6H is a bifunctional 2-oxoglutarate-dependent dioxygenase. To function, it strictly requires Fe²⁺ as a cofactor, 2-oxoglutarate as a co-substrate, and molecular oxygen (O₂) [5].

  • The Hydroxylase Activity: The enzyme first catalyzes the stereospecific addition of a hydroxyl group at the 6β-position of L-hyoscyamine, generating 6β-hydroxyhyoscyamine. This reaction is coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂[5].

  • The Epoxidase Activity: H6H subsequently catalyzes ring closure between the 6β-hydroxyl group and the 7β-carbon, yielding the epoxide scopolamine[1].

  • Kinetic Bottlenecks: The hydroxylase activity of H6H is 20- to 50-fold stronger than its epoxidase activity[4]. Because of this kinetic disparity, 6-hydroxyhyoscyamine frequently accumulates as a transient intermediate in plant tissues, particularly when the upstream flux of hyoscyamine is high or when the plant is exposed to specific elicitors like Gibberellic acid (GA3)[6].

Experimental Protocols: Engineering and Elicitation

To study and scale the production of 6-hydroxytropane alkaloids, researchers utilize Agrobacterium rhizogenes-mediated hairy root cultures.

Protocol 1: Establishment of Transgenic Hairy Root Cultures

This workflow is a self-validating system : the successful integration of the Agrobacteriumrol genes inherently causes a distinct, hormone-independent, highly branched root phenotype. This provides immediate phenotypic validation of successful transformation before genotypic confirmation is even performed.

  • Vector Preparation: Clone the h6h gene into a binary expression vector (e.g., pBI121) under the control of a constitutive CaMV 35S promoter.

  • Transformation: Electroporate the vector into A. rhizogenes (strain A4).

  • Infection: Wound sterile leaf explants of the target species (e.g., Atropa belladonna or Datura stramonium) and co-cultivate with the engineered A. rhizogenes suspension (OD₆₀₀ = 0.6) for 48 hours. Causality Note: Supplement the solid MS medium with 100 μM acetosyringone. Acetosyringone is a phenolic compound that chemically mimics plant wounding, hyper-activating the vir operon of Agrobacterium and drastically increasing T-DNA transfer efficiency.

  • Selection & Decontamination: Transfer explants to MS medium containing cefotaxime (500 mg/L) to eliminate residual bacteria, and a selective agent (e.g., kanamycin) to isolate transformants.

  • Validation: Extract genomic DNA from rapidly growing roots and perform PCR targeting both the h6h transgene and the endogenous rolC gene to confirm stable integration.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)

7 mimics herbivory stress, upregulating jasmonate-responsive transcription factors that bind to the promoters of TA biosynthesis genes (pmt, h6h), thereby forcing the accumulation of 6-hydroxytropane alkaloids[7].

  • Cultivate established hairy roots in liquid B5 medium at 25°C in the dark on a rotary shaker (100 rpm) for 14 days to reach the exponential growth phase.

  • Prepare a 100 mM stock of MeJA in ethanol and filter-sterilize.

  • Spike the culture medium to a final MeJA concentration of 100 μM.

  • Harvest roots 48–72 hours post-elicitation, flash-freeze in liquid nitrogen, and lyophilize for downstream extraction.

Workflow A Vector Construction (pBI121-H6H) B Agrobacterium Infection A->B C Hairy Root Selection B->C D Elicitation (MeJA) C->D E GC-MS Analysis D->E

Workflow for engineering and analyzing 6-hydroxytropane alkaloid production.

Analytical Protocol: GC-MS Quantification

Accurate quantification of 6-hydroxyhyoscyamine requires derivatization due to the highly polar nature of the 6β-hydroxyl group[8]. This protocol functions as a self-validating system : the inclusion of an internal standard (e.g., atropine-d3) prior to homogenization ensures that any physical losses during the multi-step liquid-liquid partitioning are mathematically corrected, validating the absolute extraction efficiency.

  • Extraction: Homogenize 50 mg of lyophilized roots in 2 mL of CHCl₃:MeOH:NH₄OH (15:5:1, v/v/v) spiked with 10 μg of internal standard. Causality Note: NH₄OH is critical; it basifies the environment (pH > 9), deprotonating the tropane nitrogen. This renders the alkaloids uncharged and highly soluble in the organic chloroform phase.

  • Purification: Centrifuge and collect the supernatant. Evaporate to dryness under nitrogen. Re-dissolve in 1 mL of 0.1 M HCl and partition with petroleum ether to strip away non-polar lipids. Basify the aqueous layer to pH 10 with NH₄OH, then extract three times with chloroform.

  • Derivatization: Dry the pooled chloroform extracts. Add 50 μL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 60°C for 30 mins. Causality Note: MSTFA replaces the polar hydrogen of the 6β-hydroxyl group with a trimethylsilyl (TMS) group, preventing thermal degradation and peak tailing during gas chromatography.

  • GC-MS Analysis: Inject 1 μL into a DB-5MS column. Utilize a temperature gradient: 150°C for 1 min, ramp at 5°C/min to 280°C. Identify 6-hydroxyhyoscyamine-TMS via its characteristic mass fragmentation (e.g., m/z 124 for the N-methylpyrroline ion)[8].

Quantitative Data: Elicitor and Engineering Effects

The manipulation of the TA pathway via elicitation or genetic engineering yields distinct metabolic profiles. The kinetic bottleneck of H6H is highly evident when observing the accumulation of 6β-hydroxyhyoscyamine under exogenous treatments.

Plant SpeciesExperimental TreatmentEffect on HyoscyamineEffect on 6β-HydroxyhyoscyamineEffect on ScopolamineReference
Atropa belladonnaMeJA Elicitation (100 μM)Increased (up to 3.32 mg/g DW)Transient / Not reportedIncreased (up to 0.5 mg/g DW)[7]
Datura innoxiaGA3 Treatment (10 ng/L - 1 mg/L)Decreased by 35%Increased by 527% Increased by 400%[6]
Atropa belladonnaTRI OverexpressionIncreased 3-foldTransient / Not reportedIncreased 5-fold[4]
Nicotiana tabacumHeterologous h6h ExpressionDepleted (Converted)High Transient Accumulation High Accumulation[1]

Table 1: Comparative yields and metabolic shifts of tropane alkaloids under various engineering and elicitation strategies.

References

1.1 - Oxford Academic 2.5 - Enzyme Database 3.8 - PMC 4.4 - Oxford Academic 5.2 - Oxford Academic 6.9 - PMC 7. 10 - FutureLearn 8.7 - ResearchGate 9. 3 - PMC 10.6 - MDPI

Sources

A Technical Guide to the Natural Occurrence of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a significant tropane alkaloid. The document details its chemical identity, natural distribution across various plant families, and the intricate biosynthetic pathways responsible for its formation. Furthermore, it offers field-proven, step-by-step protocols for the extraction, isolation, and characterization of this compound from natural sources. The guide is structured to deliver both foundational knowledge and practical application, supported by quantitative data, visual diagrams of metabolic and experimental workflows, and citations from authoritative scientific literature.

Introduction: The Tropane Alkaloid Core

The 8-azabicyclo[3.2.1]octane ring system is the defining structural feature of tropane alkaloids, a class of secondary metabolites renowned for their potent physiological activities.[1][2] These compounds are biosynthetically derived from amino acids and are predominantly found in the Solanaceae (nightshade), Erythroxylaceae (coca), and Convolvulaceae (bindweed) plant families.[2][3]

The specific subject of this guide, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, belongs to this family. While not as widely known as its relatives atropine or cocaine, it is a key intermediate and a naturally occurring constituent in several plant species. Understanding its distribution, biosynthesis, and isolation is critical for researchers exploring the diversity of tropane alkaloids and for drug development professionals seeking novel scaffolds and synthetic precursors.[4][5]

Chemical Profile: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

PropertyValueSource
IUPAC Name 8-methyl-8-azabicyclo[3.2.1]octan-6-olPubChem
Molecular Formula C₈H₁₅NO[6]
Molecular Weight 141.21 g/mol [6]
Synonyms 6-Hydroxytropine-
Core Structure Tropane[1]

Natural Distribution and Abundance

Tropane alkaloids are characteristically found in a range of plant species, where their concentrations can differ based on the plant's genetics, developmental stage, and environmental conditions. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and its derivatives are often found alongside more abundant alkaloids like hyoscyamine and scopolamine.

Key Plant Families:

  • Solanaceae: This is the most prominent family containing tropane alkaloids. Genera such as Atropa, Datura, and Hyoscyamus are well-documented producers.[3][7]

  • Erythroxylaceae: The Erythroxylum genus, particularly coca species, is a rich source of related tropane alkaloids.[2]

  • Convolvulaceae: Certain species within the bindweed family have also been shown to produce these compounds.[3]

The presence of hydroxyl groups at the C-6 and C-7 positions of the tropane ring is a known metabolic modification in many of these plants, leading to the formation of compounds like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.[1] For example, the dihydroxylation at these positions is a key step in the formation of meteloidine, another tropane alkaloid found in Datura species.[1]

Biosynthesis: The Pathway to the Tropane Core

The biosynthesis of the tropane ring is a complex and elegant process originating from simple amino acids. The pathway converges on the formation of a key intermediate, tropinone, which is then enzymatically modified to produce the diverse array of tropane alkaloids observed in nature.[2][8]

The journey begins with the amino acid L-ornithine, which is decarboxylated and methylated to form N-methylputrescine.[9] This intermediate undergoes oxidative deamination and subsequent cyclization to form the N-methyl-Δ¹-pyrrolinium cation.[8][9] This cation is the crucial branch point. For tropane alkaloid synthesis, it condenses with a malonyl-CoA-derived unit, a reaction catalyzed by a polyketide synthase (PYKS) and a cytochrome P450 enzyme, to form tropinone.[3][8]

Tropinone is the central precursor. Its fate is determined by stereospecific reductases:

  • Tropinone Reductase I (TR-I): Reduces tropinone to tropine (3α-tropanol), the precursor for hyoscyamine and scopolamine.[8]

  • Tropinone Reductase II (TR-II): Reduces tropinone to pseudotropine (3β-tropanol), which leads to the calystegines.[8]

The formation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol occurs via subsequent hydroxylation of the tropane core. This step is often catalyzed by enzymes like hyoscyamine 6β-hydroxylase (H6H), which is known to introduce a hydroxyl group onto the tropane ring, as seen in the conversion of hyoscyamine to scopolamine.[8][9]

Tropane Alkaloid Biosynthesis Ornithine L-Ornithine Putrescine N-Methylputrescine Ornithine->Putrescine PMT Pyrrolinium N-Methyl-Δ¹- pyrrolinium Cation Putrescine->Pyrrolinium MPO Tropinone Tropinone Pyrrolinium->Tropinone PYKS, CYP82M3 Tropine Tropine (3α-tropanol) Tropinone->Tropine TR-I Target 8-Methyl-8-azabicyclo- [3.2.1]octan-6-ol Tropine->Target Hydroxylation Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Acyl-CoA Transferase Scopolamine Scopolamine Hyoscyamine->Scopolamine H6H

Fig. 2: Workflow for acid-base extraction of tropane alkaloids.
Analytical Characterization

The crude extract contains a mixture of alkaloids and other lipophilic compounds. Chromatographic and spectroscopic techniques are required for separation and identification.

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse technique for quantifying tropane alkaloids. [10]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is effective for separating alkaloids with different polarities.

  • Detection: A Diode Array Detector (DAD) can provide UV spectra, while coupling to a Mass Spectrometer (LC-MS) offers superior sensitivity and structural information for unambiguous identification. [10] Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and thermally stable tropane alkaloids.

  • Rationale: The technique separates compounds based on their boiling points and partitioning between a stationary phase and a carrier gas. The mass spectrometer then fragments the molecules, producing a unique "fingerprint" mass spectrum for identification.

  • Sample Preparation: The crude extract may require derivatization to increase the volatility of hydroxylated compounds like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

  • Identification: The resulting mass spectrum can be compared against spectral libraries, such as the NIST database, for positive identification. [6]

Conclusion

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol represents an important, naturally occurring member of the tropane alkaloid family. Its presence in various plant species, particularly within the Solanaceae, highlights the metabolic diversity of these organisms. A thorough understanding of its biosynthesis from L-ornithine through the central intermediate tropinone provides a roadmap for metabolic engineering and yield optimization. The acid-base extraction and subsequent chromatographic analysis protocols detailed herein offer a validated and reliable workflow for the isolation and characterization of this and related compounds, empowering further research into their chemical properties and potential pharmacological applications.

References

  • PubChem. 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Srinivasan, P., et al. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature. Available from: [Link]

  • Leete, E. (1979). Biosynthesis and Metabolism of the Tropane Alkaloids. Planta Medica.
  • Ghorbanpour, A., et al. (2014). Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth. Journal of Medicinal Plants. Available from: [Link]

  • Bedewitz, M. A., et al. (2014). The Biosynthesis of Tropane Alkaloids in Datura stramonium: The Identity of the Intermediates between N-Methylpyrrolinium Salt and Tropinone. Journal of the American Chemical Society. Available from: [Link]

  • RSC Publishing. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Available from: [Link]

  • NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST Chemistry WebBook. Available from: [Link]

  • El Jaber-Vazdekis, N., et al. (2006). Studies on Tropane Alkaloid Extraction by Volatile Organic Solvents: Dichloromethane vs. Chloroform. Phytochemical Analysis. Available from: [Link]

  • Wang, Y., et al. (2023). Optimization of Tropane Alkaloids Extraction from Anisodus tanguticus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. Molecules. Available from: [Link]

  • Gális, I., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. ResearchGate. Available from: [Link]

  • PubChem. 8-Methyl-8-azabicyclo(3.2.1)oct-6-en-3-one. National Center for Biotechnology Information. Available from: [Link]

  • SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Available from: [Link]

  • Cheméo. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. Available from: [Link]

Sources

"physical characteristics of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Analytical Profiling of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: A Technical Whitepaper

Executive Summary

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as tropan-6-ol or 6-hydroxytropane) is a critical bicyclic alkaloid intermediate. Found natively in Solanaceae species such as Datura stramonium and Datura innoxia, this compound serves as a fundamental building block for complex, pharmacologically active tropane esters[1],[2]. This whitepaper dissects its physical characteristics, stereochemical implications, and provides field-validated protocols for its isolation and characterization, designed for researchers in phytochemistry and drug development.

Structural and Physical Characteristics

The physical behavior of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is dictated by its rigid azabicyclo[3.2.1]octane framework. The presence of the tertiary amine at the N8 position imparts a distinct basic character, while the hydroxyl group at the C6 position introduces polarity and hydrogen-bonding capacity, distinguishing it from the unsubstituted tropane core[3],[4].

Table 1: Quantitative Physical and Chemical Properties

PropertyValueCausality / Significance
Molecular Formula C8H15NO[3]Defines the core tropane skeleton and elemental composition.
Molecular Weight 141.21 g/mol [3]Low molecular weight facilitates volatility for GC-MS analysis.
CAS Number 18700-21-5 (rel-isomer)[3]Unique identifier for the (1R,5S,6R) stereoisomer.
pKa (Estimated) ~9.5 - 10.0Tertiary amine protonates in acidic media, dictating extraction pH.
LogP (Estimated) ~0.3 - 0.8Amphiphilic nature; favors aqueous phase at low pH, organic at high pH.
Solubility Profile Soluble in CHCl3, MeOH, acidic H2OHydroxyl group enhances polar solvent solubility compared to base tropane.

Biosynthetic Pathway and Pharmacological Relevance

In planta, the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol begins with the amino acids L-ornithine or arginine[2]. Decarboxylation yields putrescine, which undergoes methylation and cyclization to form the tropinone core[2]. Subsequent reduction and hydroxylation yield the 6-hydroxytropane skeleton. This molecule is frequently esterified (e.g., to 3-acetoxy-6-hydroxytropane or 3-tigloyloxy-6-hydroxytropane)[5],[1]. These esters are pharmacologically significant due to their antagonistic binding affinity to Muscarinic Acetylcholine Receptors (mAChRs), which modulates parasympathetic nervous system activity[2].

Biosynthesis Ornithine L-Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine Decarboxylation NMP N-Methylputrescine Putrescine->NMP Methylation Tropinone Tropinone Core NMP->Tropinone Cyclization Tropanol 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Tropan-6-ol) Tropinone->Tropanol Reduction / Hydroxylation Ester Tropane Esters (e.g., 3-Acetoxy-6-hydroxytropane) Tropanol->Ester Esterification Receptor Muscarinic Acetylcholine Receptor (mAChR) Antagonism Ester->Receptor Pharmacological Binding

Figure 1: Biosynthetic pathway of Tropan-6-ol and its pharmacological target.

Experimental Workflows: Isolation and Characterization

To isolate 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol from complex biological matrices (such as Datura hairy roots or leaves), a pH-driven Liquid-Liquid Extraction (LLE) is mandatory[6],[7]. The following protocol is engineered to maximize recovery while preserving the integrity of potentially esterified derivatives.

Protocol 1: Ultrasound-Assisted Liquid-Liquid Extraction (UA-LLE)

Causality Check: Why use a two-stage pH shift? The plant matrix contains lipophilic waxes and neutral metabolites. By first extracting with an acidic aqueous solution, the tertiary amine (N8) of the tropane ring is protonated, rendering it highly water-soluble. A non-polar wash (hexane) removes the lipids without losing the target alkaloid[7]. Subsequent basification deprotonates the amine, allowing it to partition into the final organic extraction solvent[6].

Step-by-Step Methodology:

  • Biomass Preparation: Lyophilize and pulverize 50 mg of Datura plant tissue to maximize surface area[7].

  • Defatting (Lipid Removal): Suspend the powder in 6 mL of hexane. Sonicate for 5 minutes at room temperature. Centrifuge at 4000 rpm for 10 minutes. Crucial Step: Discard the hexane supernatant. The target alkaloid remains in the solid pellet[7].

  • Acidic Maceration: Add 12 mL of 0.1 N HCl to the pellet. Sonicate for 10 minutes. The acidic medium (pH < 2) protonates the N8 position, solubilizing the alkaloid into the aqueous phase[7].

  • Basification: Carefully titrate the aqueous phase with 28% NH4OH until pH 10 is achieved. Why NH4OH? Unlike strong bases (NaOH), ammonium hydroxide minimizes the risk of base-catalyzed hydrolysis of co-extracted tropane esters[6],[7].

  • Organic Extraction: Add 10 mL of chloroform (CHCl3) or ethyl acetate. Invert gently for 5 minutes to allow the deprotonated 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol to partition into the organic layer[6],[8].

  • Recovery & QC (Self-Validation): Separate the organic layer, dry over anhydrous Na2SO4 to remove residual water, and evaporate under a gentle stream of N2 gas[8]. Reconstitute in 1 mL of methanol containing a known concentration of an internal standard (e.g., tropic acid) to validate extraction efficiency and recovery rates[6].

Extraction Biomass Lyophilized Biomass (Datura spp.) Defat Hexane Wash (Removes Lipids) Biomass->Defat Suspend & Sonicate Acid Acidic Maceration (0.1 N HCl) Protonation of N8 Defat->Acid Retain Pellet Base Basification (NH4OH, pH 10) Deprotonation of N8 Acid->Base Aqueous Phase OrgExt Liquid-Liquid Extraction (CHCl3 or EtOAc) Base->OrgExt Shift Partition Coeff. GCMS GC-MS Profiling (m/z 141, 82) OrgExt->GCMS Organic Layer (Dried)

Figure 2: pH-driven Liquid-Liquid Extraction workflow for Tropan-6-ol.

Protocol 2: GC-MS Analytical Profiling

Causality Check: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for tropane alkaloid profiling due to the volatility of the bicyclic skeleton[7].

  • Injection: Inject 1 µL of the reconstituted extract into the GC system equipped with a fused-silica capillary column (e.g., HP-5MS).

  • Temperature Programming: Start at 100°C (hold 2 min), ramp at 10°C/min to 280°C to ensure baseline resolution of tropan-6-ol from heavier esterified derivatives[7].

  • Ionization & Detection: Utilize Electron Ionization (EI) at 70 eV. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol will exhibit a molecular ion peak at m/z 141[3].

  • Diagnostic Fragmentation: Monitor for the m/z 82 fragment. This N-methylpyrrolinium ion is the universal diagnostic signature for 8-methyl-8-azabicyclo[3.2.1]octane structures, resulting from the cleavage of the piperidine ring[7].

Conclusion

Understanding the physical characteristics of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is inextricably linked to mastering its analytical chemistry. Its bicyclic, amphiphilic nature dictates the precise pH controls required for extraction, while its unique fragmentation pathways allow for robust GC-MS quantification. By adhering to these validated methodologies, researchers can ensure high-fidelity profiling of this critical alkaloid.

References

1.[3] Synblock. "CAS 18700-21-5 | (1R,5S,6R)-8-Methyl-8-aza-bicyclo[3.2.1]octan-6-ol". Synblock. URL: 2.[5] PubChem. "3a-Tigloyloxy-6-hydroxytropane | C13H21NO3 | CID 91752246". National Institutes of Health (NIH). URL: 3.[4] Cheméo. "Chemical Properties of 6-Hydroxytropinone (CAS 5932-53-6)". Cheméo. URL: 4.[1] ResearchGate. "Tropane Alkaloid Profiling of Hydroponic Datura innoxia Mill. Plants Inoculated with Agrobacterium rhizogenes". ResearchGate. URL: 5.[6] ResearchGate. "Alkaloids from Datura stramonium L". ResearchGate. URL: 6.[7] PMC. "Tropane alkaloids GC/MS analysis and low dose elicitors' effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species". National Institutes of Health (NIH). URL: 7.[8] Taylor & Francis. "Alkaloid Production in Diploid and Autotetraploid Plants of Datura stramonium". Taylor & Francis Online. URL: 8.[2] Journal of Pharmacognosy and Phytochemistry. "An overview of tropane alkaloids from Datura stramonium L." Phytojournal. URL:

Sources

Stereochemical Landscape and Isomeric Profiling of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (6-Tropanol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, commonly known as 6-tropanol or 6-hydroxytropane, is a highly versatile chiral building block in organic synthesis and medicinal chemistry[1]. Unlike its symmetrical counterpart 3-tropanol (tropine), the substitution at the C6 position of the bridged bicyclic tropane skeleton breaks the molecule's plane of symmetry, generating a complex stereochemical landscape. This technical guide provides an in-depth analysis of the isomers of 6-tropanol, detailing their structural causality, synthetic utility in alkaloid drug development, and rigorously validated protocols for their isolation.

Structural and Stereochemical Fundamentals

The tropane skeleton consists of an 8-azabicyclo[3.2.1]octane system. The nitrogen bridge (C1-N8-C5) forces the bridgehead carbons (C1 and C5) into a constrained cis conformation. Consequently, the configurations at C1 and C5 are strictly interdependent in the bicyclic framework.

When a hydroxyl group is introduced at C6, three stereocenters are established (C1, C5, and C6). The orientation of the C6 hydroxyl group relative to the nitrogen bridge defines the exo and endo diastereomers:

  • Exo-isomer: The hydroxyl group points toward the 1-atom nitrogen bridge.

  • Endo-isomer: The hydroxyl group points toward the 3-carbon bridge (C2-C3-C4).

Because the molecule lacks a plane of symmetry, both the exo and endo diastereomers exist as non-superimposable mirror images (enantiomers), resulting in four distinct stereoisomers.

Table 1: Stereoisomeric Profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Isomer DesignationBridgehead (C1, C5)C6 ConfigurationRelative GeometrySymmetryOptical Activity
(+)-6-exo-tropanol(1R, 5S)(6R)Exo (toward N-bridge)AsymmetricDextrorotatory (+)
(-)-6-exo-tropanol(1S, 5R)(6S)Exo (toward N-bridge)AsymmetricLevorotatory (-)
(+)-6-endo-tropanol(1R, 5S)(6S)Endo (toward C3-bridge)AsymmetricDextrorotatory (+)
(-)-6-endo-tropanol(1S, 5R)(6R)Endo (toward C3-bridge)AsymmetricLevorotatory (-)

Note: Absolute R/S assignments follow Cahn-Ingold-Prelog priority rules, where the C6 stereocenter priority is -OH > C5 > C7 > H.

Mechanistic Pathways & Synthetic Utility

Expertise & Experience: The strategic value of 6-tropanol isomers lies in their application as chiral pool precursors for the total synthesis of complex alkaloids, such as the dendrobatid alkaloids isolated from poison dart frogs.

The causality behind selecting enantiopure 6-tropanol is rooted in the stereospecificity of downstream ring-expansion reactions. For instance, converting 6-tropanol to a 6-tropinone derivative followed by a Baeyer-Villiger oxidation yields a bicyclic lactone[2]. The regioselectivity of the oxygen insertion and the subsequent ring-opening metathesis to form cis-2,6-disubstituted piperidines depend entirely on the absolute configuration of the starting 6-tropanol isomer.

Using a racemic mixture would lead to a catastrophic loss of stereocontrol, resulting in inactive or off-target diastereomeric mixtures of the final indolizidine drug candidates (e.g., (+)-167B and (+)-209D).

Pathway N1 Enantiopure 6-Tropanol (Chiral Pool) N2 N-Cbz Protection & Oxidation N1->N2 N3 Chiral 6-Tropinone N2->N3 N4 Baeyer-Villiger Oxidation (mCPBA) N3->N4 N5 Bicyclic Lactone N4->N5 Regioselective Insertion N6 Ring-Opening Metathesis N5->N6 N7 cis-2,6-Disubstituted Piperidine N6->N7 Stereocontrolled N8 Indolizidine Alkaloids (+)-167B / (+)-209D N7->N8 Cyclization

Stereocontrolled synthetic divergence from enantiopure 6-tropanol to indolizidine alkaloids.

Experimental Workflows & Self-Validating Protocols

Trustworthiness: To utilize 6-tropanol in asymmetric synthesis, researchers must isolate the specific enantiomer from a racemic mixture. The following protocol describes the chiral resolution of racemic 6-tropanol using (+)-tartaric acid, designed as a self-validating system where physical separation is coupled with immediate analytical verification[3].

Protocol: Chiral Resolution and Validation of 6-Tropanol

Step 1: Diastereomeric Salt Formation

  • Procedure: Dissolve 1.0 equivalent of racemic 6-tropanol in warm absolute ethanol. Slowly add 1.0 equivalent of (+)-tartaric acid dissolved in a minimum volume of warm ethanol.

  • Causality: The chiral acid protonates the basic tertiary amine (N8) of the tropane ring, forming a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, including differential solubility, which is the thermodynamic basis for their separation.

Step 2: Fractional Crystallization

  • Procedure: Allow the homogenous solution to cool ambiently to 25 °C over 4 hours, then transfer to 4 °C for 12 hours.

  • Causality: Gradual cooling prevents kinetic trapping and co-crystallization. The less soluble diastereomeric salt selectively precipitates into a highly ordered crystalline lattice, while the more soluble salt remains dissolved in the mother liquor.

Step 3: Free Base Recovery

  • Procedure: Isolate the crystals via vacuum filtration. Suspend the solid in 1M aqueous NaOH and extract three times with dichloromethane (CH₂Cl₂). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: The alkaline aqueous phase deprotonates the tropane nitrogen, breaking the ionic tartrate salt. The neutral, lipophilic 6-tropanol free base partitions into the organic phase, leaving the hydrophilic sodium tartrate in the aqueous waste.

Step 4: Self-Validation via Chiral Gas Chromatography (GC)

  • Procedure: Derivatize a 1 mg aliquot of the recovered free base using acetic anhydride/pyridine to form the 6-acetoxytropane derivative. Inject into a GC equipped with a chiral cyclodextrin-based stationary phase.

  • Causality: Derivatization increases volatility for GC analysis. The chiral stationary phase interacts differentially with the enantiomers. A single chromatographic peak confirms an enantiomeric excess (ee) of >99%. If a secondary peak is observed, the crystalline purity was insufficient, triggering a mandatory recrystallization loop (Steps 1-3) before proceeding to synthesis.

Resolution A Racemic 6-Tropanol (endo/exo mixture) B Add (+)-Tartaric Acid in Warm Ethanol A->B C Fractional Crystallization (Slow Cooling) B->C Salt Formation D Precipitate: (+)-6-Tropanol Tartrate C->D Low Solubility E Mother Liquor: (-)-6-Tropanol Tartrate C->E High Solubility F Alkaline Workup (NaOH) & CH₂Cl₂ Extraction D->F G Chiral GC Validation (ee > 99%) F->G H Recrystallization Loop G->H If ee < 99% H->C Re-dissolve

Self-validating workflow for the chiral resolution and verification of 6-tropanol enantiomers.

References

  • Benchchem. "6b-Tropanol | CAS 18700-21-5 | Research Chemical." Benchchem.
  • Bhat, C. "Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs." Semantic Scholar.
  • Du, Q., et al. "Preparation of cis-2,6-disubstituted piperidine and piperidinyl acetic acid from chiral 6-tropanol derivative." ResearchGate.
  • Liu, L., et al. "Synthesis of dendrobatid alkaloid (+)-167B and (+)-209D and the investigation of diastereoselectivity using DFT calculations." RSC Publishing.

Sources

"8-Methyl-8-azabicyclo[3.2.1]octan-6-OL IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Identity

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol , commonly known as 6-Hydroxytropane , is a bicyclic amine and a structural isomer of the more common tropine (3-hydroxytropane). While tropine serves as the scaffold for atropine and scopolamine, the 6-hydroxy derivative represents a critical functionalized core found in specific Datura and Erythroxylum alkaloids and serves as a vital metabolic intermediate.

This guide addresses the specific synthesis, stereochemistry, and characterization of the 6-hydroxy isomer, distinguishing it from its 3-hydroxy counterparts to ensure experimental precision.

Chemical Identity Table[1]
ParameterDetail
IUPAC Name (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-6-ol
Common Name 6-Hydroxytropane
CAS Number 617705-57-4 (Generic/Racemic) 18700-21-5 (Specific (1R,5S,6R) isomer)
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Key Precursor 6-Hydroxytropinone (CAS 5932-53-6)
Stereocenters C1, C5 (Bridgeheads); C6 (Hydroxyl attachment)

Stereochemical Analysis & Structural Logic

The tropane skeleton is rigid. The distinction between the 3-position (tropine) and the 6-position is chemically significant due to the proximity of the 6-position to the nitrogen bridge.

The Exo/Endo Dichotomy

Unlike the 3-position, where endo (tropine) and exo (pseudotropine) are defined relative to the nitrogen bridge, the 6-position stereochemistry is defined by the hydroxyl group's orientation relative to the C1-C2-C4-C5 plane.

  • Exo-6-hydroxytropane: The -OH group points away from the nitrogen bridge (beta-orientation).

  • Endo-6-hydroxytropane: The -OH group points toward the nitrogen bridge (alpha-orientation).

Note: Most biosynthetic pathways (e.g., Hyoscyamine 6β-hydroxylase) yield the exo (6β) configuration, which is the primary focus of pharmaceutical synthesis.

Structural Visualization

The following diagram illustrates the numbering and stereochemical orientation.

TropaneStructure cluster_0 Stereochemical Configuration TropaneCore Tropane Core (8-Methyl-8-azabicyclo[3.2.1]octane) Pos3 Position 3 (Tropine/Pseudotropine site) TropaneCore->Pos3 Distal Pos6 Position 6 (Target: 6-Hydroxytropane) TropaneCore->Pos6 Proximal to Bridge caption Figure 1: Structural differentiation of the 6-hydroxy functionality vs. the common 3-hydroxy isomer.

[4]

Synthetic Protocols

Synthesis of 6-hydroxytropane is more challenging than tropine due to the lack of symmetry. Two primary routes are established: Hydroboration of Trop-6-ene (Method A) and Reduction of 6-Hydroxytropinone (Method B).

Method A: Hydroboration-Oxidation of Trop-6-ene (High Precision)

This method is preferred for generating the exo-isomer due to steric hindrance directing the borane attack.

Reagents:

  • Trop-6-ene (6,7-dehydrotropane)

  • Borane-dimethyl sulfide complex (BH₃·DMS)

  • Hydrogen peroxide (H₂O₂), NaOH

Protocol:

  • Preparation: Dissolve trop-6-ene (1.0 eq) in anhydrous THF under Argon atmosphere.

  • Hydroboration: Cool to 0°C. Add BH₃·DMS (0.5 eq) dropwise. The bridgehead nitrogen coordinates with borane, directing the hydride attack to the exo face of the alkene.

  • Incubation: Stir at room temperature for 3 hours.

  • Oxidation: Cool to 0°C. Cautiously add 3M NaOH followed by 30% H₂O₂.

  • Workup: Extract with CHCl₃. The product is predominantly exo-6-hydroxytropane .

Method B: Reduction of 6-Hydroxytropinone (Scalable)

This route utilizes the ketone intermediate, often derived from a modified Robinson-Schöpf condensation.

Protocol:

  • Starting Material: Dissolve 6-hydroxytropinone (CAS 5932-53-6) in methanol.

  • Reduction: Add NaBH₄ (2.0 eq) at 0°C.

  • Outcome: This yields a diastereomeric mixture. The endo alcohol is often favored due to hydride attack from the less hindered exo face, but thermodynamic control can shift this.

  • Purification: Separation of isomers requires column chromatography (Alumina basic, MeOH/DCM gradient).

Synthesis Pathway Diagram[5]

SynthesisPathway Start Trop-6-ene (Precursor) Intermed Organoborane Intermediate Start->Intermed Hydroboration (Exo-attack) Reagent1 BH3·DMS / THF Reagent1->Intermed Product 6-Hydroxytropane (8-Methyl-8-azabicyclo[3.2.1]octan-6-ol) Intermed->Product Oxidation Oxidation H2O2 / NaOH Oxidation->Product caption Figure 2: Hydroboration-oxidation route yielding 6-hydroxytropane.

Physicochemical Characterization

Researchers must distinguish the 6-ol from the 3-ol using NMR. The symmetry of the molecule is the key indicator.

NMR Signature (¹H NMR, 400 MHz, CDCl₃)
PositionChemical Shift (δ)MultiplicityDiagnostic Note
H3 (Axial/Eq) 1.5 - 2.2 ppmMultipletLacks the downfield carbinol proton seen in Tropine (3.9-4.1 ppm).
H6 (Carbinol) 4.0 - 4.5 ppm dd or mKey Identifier. Distinct from H3. Coupling constants (

) reveal exo/endo stereochemistry.
N-CH₃ 2.3 - 2.5 ppmSingletStandard tropane N-methyl signal.
H1, H5 3.0 - 3.3 ppmBroad sBridgehead protons. In 6-ol, H5 is deshielded relative to H1 due to proximity to OH.

Mass Spectrometry (EI-MS):

  • Parent Ion: m/z 141 [M]+

  • Base Peak: m/z 82/83 (Tropinium ion).

  • Fragmentation: Loss of -OH (M-17) is common.

Pharmacological Applications[4][6][7]

The 6-hydroxytropane moiety is pharmacologically distinct from the 3-hydroxy series.

  • Metabolic Significance: It is a primary metabolite of Datura alkaloids. The enzyme Hyoscyamine 6β-hydroxylase (H6H) hydroxylates hyoscyamine at the 6-position to form 6β-hydroxyhyoscyamine, which is then epoxidized to scopolamine.

  • Receptor Affinity: 6-Hydroxytropanes generally exhibit lower lipophilicity than their non-hydroxylated parents (e.g., atropine). This reduces blood-brain barrier (BBB) penetration, potentially localizing antimuscarinic effects to the periphery.

  • Synthetic Scaffold: Used in the development of novel anticholinergics where the 6-OH group is esterified to modulate receptor binding kinetics.

References

  • PubChem. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Compound Summary). National Library of Medicine. Available at: [Link] (Note: Link directs to related 6,7-dehydro isomer record for structural comparison; specific 6-ol data is derived from primary literature).

  • NIST Chemistry WebBook. 6-Hydroxytropinone (Precursor Data).[1] National Institute of Standards and Technology.[1] Available at: [Link]

  • Hashimoto, T., & Yamada, Y. (1994). Alkaloid Biogenesis: Molecular Aspects. Annual Review of Plant Physiology and Plant Molecular Biology.
  • Bartholomew, A. C., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules.[2][1][3][4][5][6][7][8][9][10] Available at: [Link]

Sources

The Definitive Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Tropan-6-ol)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol , commonly referred to as tropan-6-ol or 6-hydroxytropane , is a highly functionalized bicyclic alkaloid derivative. In modern drug development, this molecule serves as a privileged scaffold. Unlike the more common tropan-3-ol (tropine), the hydroxyl group at the C6 position introduces a unique spatial geometry and hydrogen-bonding vector. This makes it an indispensable active pharmaceutical ingredient (API) intermediate for synthesizing complex anticholinergic agents and targeted [1].

This whitepaper provides an authoritative, step-by-step guide to the physicochemical profiling, chemical synthesis, and analytical validation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Physicochemical & Structural Profiling

The tropane core is characterized by an 8-azabicyclo[3.2.1]octane skeleton. The presence of the 6-hydroxyl group introduces additional stereocenters, resulting in specific stereoisomers that dictate pharmacological efficacy.

Table 1: Physicochemical and Identification Data

PropertyValue
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
Synonyms Tropan-6-ol, 6-Hydroxytropane
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
CAS Number (General) [2]
CAS Number (1R,5S,6R) [3]
Core Structure Bicyclic tertiary amine with a secondary alcohol

Chemical Synthesis Methodology (E-E-A-T Protocol)

The de novo chemical synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol requires a highly controlled, two-stage approach. The methodology below is designed to ensure high atom economy and stereochemical fidelity.

Stage 1: Assembly of the Bicyclic Core (6-Hydroxytropinone)

Causality & Expert Insight: To construct the bicyclic core, we utilize a [4]. This biomimetic, double Mannich reaction is chosen because it thermodynamically drives the assembly of the tropane skeleton in a single pot.

Step-by-Step Protocol:

  • Precursor Activation: Dissolve 2,5-dimethoxy-2,5-dihydrofuran in 0.1 M HCl and stir at room temperature for 1 hour to hydrolyze it into malicaldehyde in situ.

  • pH Buffering (Critical Step): Adjust the solution strictly to pH 5.0 using sodium acetate.

    • Causality: If the pH drops below 4.0, the methylamine becomes fully protonated and non-nucleophilic. If it exceeds 6.0, unwanted aldol self-condensation of the acetonedicarboxylic acid occurs.

  • Condensation: Add 1.1 equivalents of methylamine hydrochloride and 1.0 equivalent of acetonedicarboxylic acid to the buffered solution.

  • Incubation: Stir the reaction mixture at 25°C for 48 hours.

    • Self-Validating Check: The continuous evolution of CO₂ gas serves as a physical indicator of successful decarboxylation, confirming the formation of the tropinone core.

  • Isolation: Basify the mixture to pH 10 with NaOH, extract with chloroform, dry over Na₂SO₄, and concentrate in vacuo to yield crude 6-hydroxytropinone.

Stage 2: Selective Deoxygenation (Wolff-Kishner Reduction)

Causality & Expert Insight: The intermediate possesses a ketone at C3 and a hydroxyl at C6. A standard borohydride reduction would yield a diol. To isolate 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, we must selectively deoxygenate the C3 position. The is deployed because it specifically targets the ketone, converting it to a methylene group while leaving the C6 secondary alcohol and the tertiary amine entirely intact.

Step-by-Step Protocol:

  • Hydrazone Formation: Dissolve the crude 6-hydroxytropinone in ethylene glycol. Add a 3-fold molar excess of hydrazine hydrate (80%) and heat the mixture to 100°C for 2 hours.

    • Self-Validating Check: Analyze an aliquot via FT-IR. The complete disappearance of the C=O stretch at ~1720 cm⁻¹ and the emergence of a C=N stretch confirms full conversion to the hydrazone.

  • Deoxygenation: Add solid potassium hydroxide (KOH) (3.0 equivalents) to the vessel. Gradually increase the temperature to 190°C, utilizing a Dean-Stark trap to distill off water and unreacted hydrazine.

  • Completion Monitoring: Maintain the reaction at 190°C.

    • Self-Validating Check: The reaction is deemed complete when the evolution of nitrogen gas (N₂) completely ceases, physically validating the decomposition of the hydrazone into the methylene group.

  • Purification: Cool the mixture, dilute with distilled water, and extract with diethyl ether. Evaporate the organic layer to afford the target API intermediate, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Synthesis N1 2,5-Dimethoxy-2,5-dihydrofuran N2 Malicaldehyde (in situ) N1->N2 Acidic Hydrolysis N4 6-Hydroxytropinone (Intermediate) N2->N4 Robinson-Schöpf Condensation N3 Methylamine + Acetonedicarboxylic acid N3->N4 Double Mannich N5 Wolff-Kishner Reduction (Hydrazine, KOH) N4->N5 Ketone Activation N6 Tropan-6-ol (Target API) N5->N6 C3 Deoxygenation

Chemical synthesis pathway of Tropan-6-ol via Robinson-Schöpf condensation.

Analytical Validation & Stereochemical Profiling

Because the spatial orientation of the 6-hydroxyl group dictates receptor binding in downstream pharmaceutical applications, rigorous analytical validation is mandatory.

  • HPLC-UV/Vis: Used to confirm a purity of ≥98%, ensuring the absence of unreacted malicaldehyde or polymeric byproducts.

  • LC-MS/MS: Validates the exact mass. The target molecule exhibits a distinct [M+H]⁺ peak at m/z 142.1.

  • High-Resolution NMR (¹H and ¹³C): Essential for stereochemical profiling. The coupling constants (J-values) of the proton at C6 relative to the adjacent bridgehead protons reliably differentiate between the exo and endo isomers.

Analysis A1 Crude Tropan-6-ol A2 HPLC-UV/Vis (Purity Assessment) A1->A2 Step 1 A3 LC-MS/MS (m/z 142.1 [M+H]+) A2->A3 Step 2 A4 1H & 13C NMR (Stereochemical Profiling) A3->A4 Step 3 A5 Validated API Grade CAS: 617705-57-4 A4->A5 Final Release

Analytical validation workflow for API-grade 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Pharmaceutical Applications

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is not merely a structural curiosity; it is a highly functionalized scaffold utilized in the development of . These inhibitors are pivotal in treating hypertension, peripheral circulatory disorders, and glaucoma. The 6-hydroxyl group on the tropane core provides a specific hydrogen-bonding vector that enhances binding affinity within the kinase active site—a feature entirely absent in the unsubstituted tropane skeleton.

References

  • Title: The Synthesis of Teloidinone and 6-Hydroxytropinone Source: Journal of the American Chemical Society URL: [Link]

  • Title: The Degradation of Dioscorinol Source: Journal of the Chemical Society (RSC Publishing) URL: [Link]

  • Title: EP1403255A1 - Rho KINASE INHIBITORS Source: European Patent Office / Google Patents URL

Sources

Methodological & Application

Analytical Application Note: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Tropan-6-ol)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Introduction

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, commonly referred to as Tropan-6-ol or 6-Hydroxytropane , is a bicyclic amine belonging to the tropane alkaloid class. Unlike its more common isomer tropine (tropan-3-ol), the 6-hydroxyl variant often appears as a metabolic intermediate in the biosynthesis of hyoscyamine and scopolamine, or as a degradation impurity in pharmaceutical tropane derivatives.

Accurate analysis of this compound presents specific challenges:

  • Lack of Chromophore: The molecule lacks a strong UV-absorbing motif (like a benzene ring), rendering standard HPLC-UV/DAD insensitive.

  • Basicity: The tertiary amine (pKa ~9.5–10) causes peak tailing on standard C18 silica columns due to silanol interactions.

  • Polarity: The hydroxyl group increases polarity, making retention on reverse-phase columns difficult without ion-pairing or high-pH buffers.

This guide details two validated workflows: GC-MS (with derivatization) for high-resolution structural confirmation and LC-MS/MS for high-throughput quantification in complex matrices.

Physicochemical Data
ParameterValueRelevance to Analysis
Molecular Formula C₈H₁₅NOBase peak m/z 141 in MS (M+).[1][2]
Molecular Weight 141.21 g/mol Low mass requires careful MS optimization to avoid solvent cutoff.
pKa (Predicted) ~9.8 (Amine)Requires alkaline extraction (pH > 10) or acidic retention (cation exchange).
Solubility Water, Ethanol, ChloroformHigh water solubility necessitates Liquid-Liquid Extraction (LLE) or SPE.
Stereochemistry Chiral (1R, 5S, 6R/S)Separation of enantiomers may require chiral columns if stereospecificity is critical.

Part 2: Sample Preparation Protocols

Strategic Extraction Logic

Direct injection of biological or plant extracts is ill-advised due to matrix suppression. We utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to exploit the basic nitrogen. This provides a "self-validating" cleanup: neutral interferences are washed away, and the analyte is only eluted when the amine is neutralized or displaced.

Workflow Diagram

The following diagram illustrates the decision matrix for selecting the appropriate analytical route based on sample type and sensitivity requirements.

AnalyticalWorkflow Start Sample Matrix Liquid Liquid (Plasma/Urine) Start->Liquid Solid Solid (Plant/Tablet) Start->Solid SPE SPE Clean-up (MCX) Retain: pH < 2 Elute: 5% NH4OH in MeOH Liquid->SPE Direct Load (Acidified) Extract Extraction: 0.1M HCl (Protonate Amine) Solid->Extract Homogenize Extract->SPE Filter & Load Decision Select Detection Mode SPE->Decision LCMS LC-MS/MS Analysis (HILIC or High-pH RP) Decision->LCMS High Throughput/Trace Quant Deriv Silylation (MSTFA, 60°C, 30 min) Decision->Deriv High Resolution/Structural ID GCMS GC-MS Analysis (Requires Derivatization) Result Quantitation & Reporting GCMS->Result LCMS->Result Deriv->GCMS

Caption: Analytical decision matrix for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, contrasting GC-MS and LC-MS pathways.

Protocol A: Mixed-Mode SPE (MCX)

Applicability: Urine, Plasma, Plant Extracts.

  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water.

    • 3 mL 0.1 M HCl.

  • Loading:

    • Acidify sample to pH 2–3 with HCl. Load onto cartridge at 1 mL/min.

    • Mechanism:[3] The tropane amine becomes positively charged (

      
      ) and binds to the sulfonate groups of the resin.
      
  • Washing:

    • Wash 1: 3 mL 0.1 M HCl (Removes proteins/neutrals).

    • Wash 2: 3 mL Methanol (Removes hydrophobic neutrals).

  • Elution:

    • Elute with 2 x 1.5 mL 5% Ammonium Hydroxide in Methanol .

    • Mechanism: The base neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution:

    • Evaporate to dryness under

      
       at 40°C.
      
    • Reconstitute in 200 µL Mobile Phase (for LC) or Ethyl Acetate (for GC).

Part 3: Instrumental Analysis Protocols

Protocol B: GC-MS Analysis (Structural Confirmation)

Since Tropan-6-ol is polar, direct GC analysis leads to peak tailing and thermal degradation. Silylation is mandatory to cap the hydroxyl group.

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Incubate residue with 50 µL MSTFA at 60°C for 30 minutes.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 15°C/min to 280°C.

    • Hold: 5 min.

  • MS Detection (EI Source):

    • Scan Range: m/z 40–400.

    • Key Ions (TMS derivative):

      • Look for molecular ion

        
         (141 + 72 mass shift).
        
      • Tropane fragment: m/z 82, 83, 96 (characteristic of the azabicyclo ring).

Protocol C: LC-MS/MS Analysis (Quantification)

LC-MS/MS is preferred for sensitivity. Due to the basic nature of the analyte, a High-pH Reverse Phase strategy is recommended to keep the amine deprotonated (neutral) for better retention, or HILIC for the protonated form.

Recommended Configuration: High-pH RP

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–1 min: 5% B.

    • 1–6 min: 5%

      
       60% B.
      
    • 6–8 min: 95% B (Wash).

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode (

    
    ).
    
    • MRM Transitions:

      • Quantifier: 142.1

        
         124.1 (Loss of 
        
        
        
        ).
      • Qualifier: 142.1

        
         67.1 (Tropane ring fragment).
        
      • Note: Precursor is

        
        .
        

Part 4: Validation & Quality Assurance

To ensure "Trustworthiness," the method must be validated against the following criteria:

  • Linearity:

    
     over the range of 1–1000 ng/mL.
    
  • Internal Standard: Use Atropine-d3 or Tropine-d3 (if available). Do not use external calibration for complex matrices.

  • Matrix Effects: Calculate Matrix Factor (MF). If MF < 0.8 or > 1.2, switch to HILIC mode or increase dilution.

  • Recovery: The MCX SPE protocol typically yields recoveries > 85%.

Troubleshooting Guide
  • Issue: Poor retention on C18.

    • Cause: Analyte is protonated (ionized) at acidic pH.

    • Fix: Switch to pH 10 buffer (Protocol C) or use a HILIC column (Amide phase).

  • Issue: GC Peak Tailing.

    • Cause: Incomplete derivatization or active sites in liner.

    • Fix: Use fresh MSTFA; replace inlet liner with a deactivated wool liner.

References

  • NIST Mass Spectrometry Data Center. (2023). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine) & Related Isomers. National Institute of Standards and Technology. [Link]

  • European Food Safety Authority (EFSA). (2013).[4] Scientific Opinion on Tropane alkaloids in food and feed. EFSA Journal, 11(10), 3386. [Link]

  • Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 970(1-2), 57–86. [Link]

  • Fiori, J., et al. (2015). LC-MS/MS determination of tropane alkaloids in herbal teas. Food Control.
  • PubChem. (n.d.). Compound Summary: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.[1][5][6][7][8][9][10] National Center for Biotechnology Information. [Link]

Sources

Application Note & Experimental Protocol: A Proposed Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active tropane alkaloids. While the synthesis and functionalization of the 3-position of this bicyclic system are well-documented, routes to other isomers, such as 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, are less established. This application note presents a detailed, proposed experimental protocol for the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, starting from the readily accessible precursor, tropinone. This guide is designed to provide a robust theoretical framework and a practical starting point for researchers seeking to explore the chemical space of tropane alkaloid analogues. The proposed synthesis involves a three-stage process: the classical Robinson synthesis of tropinone, its conversion to an unsaturated intermediate, and a subsequent stereoselective hydroxylation. Each step is explained with scientific rationale, supported by authoritative references, and accompanied by detailed procedural instructions.

Introduction and Strategic Overview

The tropane alkaloid family, characterized by the 8-azabicyclo[3.2.1]octane skeleton, includes well-known compounds such as atropine and cocaine.[1][2] Their significant pharmacological properties have driven extensive research into the synthesis of novel derivatives. The majority of synthetic efforts have focused on modifications at the 3-position, stemming from the accessibility of tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one).

This protocol details a proposed synthetic route to the 6-hydroxy isomer, a less-explored analogue. The absence of a well-established, direct synthesis necessitates a multi-step approach. Our proposed strategy leverages the classic and efficient Robinson "double Mannich" reaction to construct the tropane core, followed by strategic functionalization to introduce the hydroxyl group at the desired C-6 position.

The overall synthetic workflow is as follows:

  • Stage 1: Tropinone Synthesis. Construction of the 8-azabicyclo[3.2.1]octane core via the Robinson synthesis, a one-pot reaction prized for its biomimetic nature and efficiency.[1]

  • Stage 2: Formation of an Alkene Intermediate. Conversion of tropinone to 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene. This is a critical step to introduce reactivity at the C-6 and C-7 positions.

  • Stage 3: Hydroxylation. Stereoselective introduction of a hydroxyl group at the C-6 position of the alkene intermediate via hydroboration-oxidation.

This strategic approach provides a logical and feasible pathway for the synthesis of the target molecule, grounded in well-understood and reliable organic transformations.

Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-stage synthesis from simple starting materials to the final product.

G cluster_0 Stage 1: Tropinone Synthesis cluster_1 Stage 2: Alkene Formation cluster_2 Stage 3: Hydroxylation Succinaldehyde Succinaldehyde Tropinone Tropinone Succinaldehyde->Tropinone Robinson Synthesis [1, 2] Methylamine Methylamine Methylamine->Tropinone Robinson Synthesis [1, 2] Acetonedicarboxylic_Acid Acetonedicarboxylic Acid Acetonedicarboxylic_Acid->Tropinone Robinson Synthesis [1, 2] Tropine Tropine/Isotropine Tropinone->Tropine Reduction (e.g., NaBH4) Alkene 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene Tropine->Alkene Dehydration/Elimination (e.g., Burgess Reagent) Final_Product 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Alkene->Final_Product Hydroboration-Oxidation (e.g., BH3-THF, H2O2, NaOH)

Caption: Proposed synthetic workflow for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one)

Rationale: This protocol is based on the improved Robinson synthesis, which utilizes acetonedicarboxylic acid instead of acetone to achieve higher yields. The reaction is a one-pot, biomimetic tandem reaction that efficiently constructs the bicyclic tropane core.[1] It involves a series of nucleophilic additions and Mannich reactions.[1][3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Succinaldehyde (40% in H₂O)86.0910.75 g0.05
Methylamine hydrochloride67.523.38 g0.05
Acetonedicarboxylic acid146.107.30 g0.05
Sodium acetate82.038.20 g0.10
Diethyl ether74.12As needed-
Sodium hydroxide (NaOH)40.00As needed-
Anhydrous sodium sulfate142.04As needed-
Deionized water18.02As needed-

Procedure:

  • Preparation of Reaction Mixture: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve methylamine hydrochloride (3.38 g) and sodium acetate (8.20 g) in 50 mL of deionized water.

  • Addition of Aldehyde: To the stirred solution, add succinaldehyde (10.75 g of a 40% aqueous solution) dropwise over 10 minutes. Stir the resulting mixture at room temperature for 1 hour. This step forms the initial imine intermediate.

  • Addition of Dicarboxylic Acid: In a separate beaker, prepare a solution of acetonedicarboxylic acid (7.30 g) in 50 mL of water. Add this solution to the reaction flask in one portion.

  • Reaction Incubation: Allow the reaction to stir at room temperature for 24 hours. The solution may become cloudy or develop a precipitate.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath.

    • Carefully make the solution alkaline (pH > 11) by the slow addition of a 30% aqueous NaOH solution. Monitor the pH with litmus paper or a pH meter.

    • Transfer the basic mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined ether extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield crude tropinone as a brownish solid.[1]

  • Purification (Optional): The crude tropinone can be purified by vacuum distillation or recrystallization from petroleum ether for higher purity.

Protocol 2: Proposed Synthesis of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene

Rationale: A direct, selective dehydration of tropine (the 3-ol) to form the Δ⁶-alkene is challenging and often yields the more stable Δ²-isomer (tropidine).[4] Therefore, a more controlled, albeit longer, route is proposed. This involves the protection of the ketone, formation of the Δ⁶-alkene via a selenoxide elimination, and subsequent deprotection. A more direct, but potentially lower-yielding alternative, is the Shapiro reaction from the tosylhydrazone of tropinone. For this protocol, we will outline a modern approach using a Burgess reagent-mediated elimination from the corresponding alcohol, which can offer milder conditions.

Part A: Reduction of Tropinone to Tropine/Isotropine Mixture

  • Dissolution: Dissolve the crude tropinone (0.05 mol) from the previous step in 150 mL of methanol in a 500 mL flask and cool to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 2.84 g, 0.075 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Quenching: After stirring for 2 hours at room temperature, carefully add 50 mL of water to quench the excess NaBH₄.

  • Solvent Removal & Extraction: Remove the methanol via rotary evaporation. Make the remaining aqueous solution basic (pH > 11) with NaOH and extract with dichloromethane (3 x 75 mL).

  • Drying: Dry the combined organic layers with anhydrous sodium sulfate, filter, and evaporate the solvent to yield a mixture of tropine and isotropine. This mixture can be used directly in the next step.

Part B: Dehydration to 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene

Rationale: The Burgess reagent is known for mild and syn-selective dehydration of alcohols. While dehydration of the 3-ol would lead to the 2-ene, we hypothesize that functionalization at the C-6/C-7 position followed by elimination would be a more complex but feasible route. A more direct, albeit speculative, approach is presented here for initial investigation.

  • Reaction Setup: In a flame-dried, 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol mixture from Part A (approx. 0.05 mol) in 100 mL of dry benzene or THF.

  • Reagent Addition: Add Burgess reagent (methyl N-(triethylammoniumsulphonyl)carbamate, 13.1 g, 0.055 mol) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C for benzene) and monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product will likely be a mixture of alkene isomers. Purify by column chromatography on silica gel to isolate the desired 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene.

Protocol 3: Proposed Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Rationale: The hydroboration-oxidation of an alkene is a classic method for the anti-Markovnikov addition of water across a double bond. In the case of 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene, this reaction is expected to add the hydroxyl group to the C-6 position. The stereochemistry of the addition will likely favor the exo-alcohol due to steric hindrance from the bicyclic framework.

Materials and Reagents:

ReagentFormulaQuantityMoles
8-Methyl-8-azabicyclo[3.2.1]oct-6-eneC₈H₁₃N2.46 g0.02
Borane-tetrahydrofuran complex (1M in THF)BH₃·THF22 mL0.022
Sodium hydroxide (3M aq.)NaOH7.3 mL0.022
Hydrogen peroxide (30% aq.)H₂O₂2.5 mL0.022
Tetrahydrofuran (THF), anhydrousC₄H₈OAs needed-

Procedure:

  • Hydroboration:

    • In a flame-dried, 250 mL flask under an inert atmosphere, dissolve the alkene (2.46 g, 0.02 mol) in 50 mL of anhydrous THF.

    • Cool the solution to 0°C.

    • Add the borane-THF complex (22 mL of a 1M solution) dropwise via syringe over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the 3M NaOH solution (7.3 mL).

    • Follow with the dropwise addition of 30% hydrogen peroxide (2.5 mL), ensuring the internal temperature does not exceed 25°C.

    • After the addition is complete, heat the mixture to 50°C for 1 hour.

  • Work-up and Extraction:

    • Cool the reaction to room temperature and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all organic layers and wash with brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (using a mobile phase such as dichloromethane/methanol/ammonia) to yield the final product, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Characterization and Data Analysis

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

Expected Spectroscopic Data:

AnalysisExpected Characteristics
¹H NMR Resonances corresponding to the bicyclic protons, a singlet for the N-methyl group, and a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH).
¹³C NMR A signal for the carbon attached to the hydroxyl group in the range of 60-75 ppm, along with other signals for the aliphatic carbons of the bicyclic system and the N-methyl carbon.
Mass Spec (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₅NO (141.21 g/mol ).[5][6] Fragmentation patterns characteristic of the tropane skeleton are also expected.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch, and C-H stretching absorptions around 2800-3000 cm⁻¹.

References

  • Wikipedia. Tropinone. [Link]

  • Galeano, N., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Revista Colombiana de Química, 43(3), 19-25. [Link]

  • Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591-9595. [Link]

  • Mondal, M., et al. (2006). Theoretical Study on the Mechanism of Robinson's Synthesis of Tropinone. Journal of Chemical Research, 2006(5), 321-324. [Link]

  • Rothe, G., et al. (2005). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Journal of Experimental Botany, 56(412), 643-652. [Link]

  • ResearchGate. Tropane alkaloid biosynthesis. [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281. [Link]

  • PubChem. 8-Methyl-8-azabicyclo[3.2.1]octane. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Synlett, 32(15), 1469-1481. [Link]

  • SpectraBase. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. [Link]

  • Google Patents. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]

  • Google Patents. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)
  • Cheméo. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. [Link]

  • ResearchGate. Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. [Link]

  • NIST WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. [Link]

  • De la Cruz, P., et al. (2015). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 13(28), 7629-7640. [Link]

Sources

Application Note: Derivatization Strategies for the Analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This document provides a comprehensive technical guide for the analytical determination of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a tropane alkaloid derivative. Due to its polar hydroxyl group and bicyclic amine structure, direct analysis can be challenging, particularly by Gas Chromatography (GC). This note details robust derivatization protocols designed to enhance volatility, improve chromatographic peak shape, and increase thermal stability for reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is presented as the primary derivatization strategy, with detailed, step-by-step protocols for creating both Trimethylsilyl (TMS) and tert-Butyldimethylsilyl (TBDMS) ethers. Furthermore, this guide addresses modern analytical approaches using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which often permits direct analysis without derivatization. The causality behind methodological choices is explained to empower researchers in selecting the optimal strategy for their specific analytical objectives, instrumentation, and sample matrix.

Introduction: The Analytical Challenge

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is a member of the tropane alkaloid structural class.[1] These compounds are of significant interest in pharmaceutical development and toxicology due to their diverse biological activities. The accurate and sensitive quantification of this analyte is critical for metabolism, pharmacokinetic, and quality control studies.

The structure of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol possesses two key functional groups that dictate its analytical behavior: a secondary hydroxyl (-OH) group and a tertiary amine within the bicyclic system. The hydroxyl group, in particular, imparts polarity and the capacity for intermolecular hydrogen bonding. These characteristics lead to several analytical challenges for GC-based methods:

  • Poor Volatility: The energy required to move the analyte into the gas phase is high, making it unsuitable for direct GC analysis.

  • Thermal Instability: At the high temperatures of a GC injection port, the polar hydroxyl group can lead to on-column degradation.

  • Poor Peak Shape: Interactions between the polar analyte and the stationary phase or active sites in the GC system can result in significant peak tailing, which compromises resolution and quantification accuracy.[2][3]

Derivatization is a chemical modification process that addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group, thereby improving its chromatographic behavior.[4] For LC-MS analysis, while often not strictly necessary, derivatization can be employed to alter retention characteristics or enhance ionization efficiency in specific cases.[5]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis of tropane alkaloids and their analogs, derivatization of the hydroxyl moiety is the most effective strategy to ensure robust and reproducible results.[6][7] The primary methods involve silylation, which replaces the active hydrogen of the hydroxyl group with a silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).[8]

Recommended Method 1: Trimethylsilylation (TMS)

TMS derivatization is a rapid and effective method for a wide range of compounds containing active hydrogens, including alcohols, phenols, and carboxylic acids.[9] The resulting TMS ethers are significantly more volatile and thermally stable than the parent alcohol. The reagent of choice is often N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently used with a catalyst such as Trimethylchlorosilane (TMCS) to enhance reactivity, especially for sterically hindered hydroxyl groups.[4][10]

Objective: To convert the hydroxyl group of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol to a TMS ether for improved GC-MS analysis.

Materials:

  • Sample containing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

  • BSTFA + 1% TMCS derivatizing reagent

  • High-purity solvent (e.g., Acetonitrile, Pyridine, or Ethyl Acetate)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas evaporation system

Step-by-Step Methodology:

  • Sample Preparation: Transfer a known quantity (typically 1-10 mg or an equivalent amount in solution) of the analyte into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to exclude moisture, as silylating reagents are water-sensitive.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile) to reconstitute the dried residue. To this, add 100 µL of the BSTFA + 1% TMCS reagent.

  • Reaction: Tightly cap the vial immediately. Vortex mix for 30 seconds to ensure homogeneity. Place the vial in a heating block or oven set to 70°C for 40 minutes .[4]

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system. An aliquot (typically 1 µL) can be injected for analysis.

Recommended Method 2: tert-Butyldimethylsilylation (TBDMS)

TBDMS derivatives offer a significant advantage over TMS derivatives in terms of stability. They are much more resistant to hydrolysis, allowing for greater flexibility in sample workup and storage.[11] The most common reagent for this purpose is N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Objective: To form a stable TBDMS ether derivative for robust GC-MS analysis, particularly when sample stability is a concern.

Materials:

  • Sample containing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

  • MTBSTFA derivatizing reagent

  • High-purity solvent (e.g., Acetonitrile or Dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas evaporation system

Step-by-Step Methodology:

  • Sample Preparation: Prepare the dried analyte in a 2 mL reaction vial as described in Protocol 1, Step 1.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile) to the dried sample. Add 50 µL of MTBSTFA to the vial.

  • Reaction: Tightly cap the vial and vortex mix for 30 seconds. Heat the vial at 60-80°C for 30 minutes . The reaction with MTBSTFA is generally efficient and produces high yields.[11]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for GC-MS injection.

Quantitative Data and Expected Results

Derivatization results in a predictable increase in the molecular weight of the analyte. This mass shift is a key diagnostic for confirming successful derivatization in the resulting mass spectrum.

Parameter8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Parent)TMS DerivativeTBDMS Derivative
Molecular Formula C₈H₁₅NOC₁₁H₂₃NOSiC₁₄H₂₉NOSi
Molecular Weight 141.21 g/mol 213.39 g/mol 255.47 g/mol
Mass Increase N/A+72.18+114.26
Key Advantage N/ARapid, volatileHigh stability[11]

Analytical Strategies for LC-MS/MS

Modern LC-MS/MS systems, particularly those equipped with electrospray ionization (ESI), are highly effective for the analysis of polar and semi-polar compounds like tropane alkaloids.[12] In many cases, derivatization is not required, simplifying sample preparation.[13]

Direct Analysis without Derivatization

The tertiary amine in the 8-azabicyclo[3.2.1]octane core is readily protonated, making the analyte highly suitable for positive mode electrospray ionization (ESI+).

Objective: To prepare a sample of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol for direct quantitative analysis by LC-MS/MS.

Materials:

  • Sample containing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

  • LC-MS grade Methanol or Acetonitrile

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Autosampler vials with caps

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent, typically Methanol or Acetonitrile, to create a stock solution.

  • Dilution: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and quality control samples within the desired analytical range.

  • Analysis: Transfer the final diluted samples to autosampler vials. The samples are now ready for injection into the LC-MS/MS system.

Typical LC-MS/MS Parameters:

Parameter Recommended Setting Rationale
LC Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2.7 µm) Provides good retention and separation for polar compounds.[13]
Mobile Phase A 0.1% Formic Acid in Water The acid modifier promotes protonation for efficient ESI+ ionization.[13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Standard organic solvent for reversed-phase chromatography.[13]
Ionization Mode Electrospray Ionization, Positive (ESI+) The tertiary amine is basic and readily accepts a proton.

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |

Visualization of Workflows and Reactions

Analytical Strategy Workflow

The choice between GC-MS and LC-MS analysis depends on available instrumentation and the specific goals of the study. This workflow illustrates the decision-making process.

cluster_start cluster_instrumentation cluster_protocol cluster_analysis start Sample containing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol gcms GC-MS Available start->gcms Analyze via GC? lcms LC-MS/MS Available start->lcms Analyze via LC? deriv Derivatization Required (Silylation) gcms->deriv Yes direct Direct Analysis (No Derivatization) lcms->direct Yes gc_analysis GC-MS Analysis (Protocols 1 & 2) deriv->gc_analysis lc_analysis LC-MS/MS Analysis (Protocol 3) direct->lc_analysis

Caption: Decision workflow for selecting an analytical method.

Silylation Reaction Mechanism

The following diagram illustrates the chemical transformation during TMS derivatization of the analyte with BSTFA.

cluster_reactants Reactants cluster_products Products Analyte 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (C₈H₁₅NO) MW: 141.21 process Heat 70°C Analyte->process Reagent BSTFA (Silylating Agent) Reagent->process Product TMS-Derivative (C₁₁H₂₃NOSi) MW: 213.39 Byproduct Byproducts process->Product process->Byproduct

Caption: TMS derivatization of the target analyte.

References

  • Taylor & Francis Online. (2023). LC-ESI-MS-MS analysis of tropane alkaloids from Datura stramonium and Datura tatula L. hairy root extracts and the potential antifungal activity against Fusarium oxysporum. Retrieved from [Link]

  • JoVE. (2024). Applications of Liquid-Chromatography Tandem Mass Spectrometry in Natural Products Research: Tropane Alkaloids as a Case Study. Retrieved from [Link]

  • González-Gómez, L., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Toxins, 14(10), 650. Retrieved from [Link]

  • Liu, R. H., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). Retrieved from [Link]

  • Wiejak, J., et al. (2023). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 28(23), 7851. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-41. Retrieved from [Link]

  • Reddit. (2025). Derivatization of tertiary amine for GC/MS?. Retrieved from [Link]

  • ResearchGate. (2011). A validated GC-MS method for the detection of tropane alkaloids in buckwheat (Fagopyron esculentum L.) fruits, flours and commercial foods. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. Retrieved from [Link]

  • Coppex, L. (2000). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]

  • D'Auria, J. C. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 21(11), 1572. Retrieved from [Link]

  • Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]

  • Digital Repository at the University of Maryland. (2022). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Retrieved from [Link]

  • ResearchGate. (2021). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo(3.2.1)oct-6-en-3-one. Retrieved from [Link]

  • Cheméo. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. Retrieved from [Link]

  • Jirschitzka, J., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Retrieved from [Link]

  • Leong, B. J., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. PNAS, 119(49), e2212027119. Retrieved from [Link]

  • NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, exo-. Retrieved from [Link]

  • Fiehn, O., et al. (2000). Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry. Analytical Chemistry, 72(15), 3573-3580. Retrieved from [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • NIST WebBook. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. Retrieved from [Link]

  • Semantic Scholar. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • Reiss, R., & Zimmer, R. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. European Journal of Organic Chemistry, 2021(36), 5069-5085. Retrieved from [Link]

Sources

Application Note: In Vitro Characterization of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The molecule 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as 6-hydroxytropane or 6-tropanol ) represents a critical pharmacophore in the study of tropane alkaloids. While the 3-substituted tropanes (e.g., atropine, cocaine) are extensively characterized, the 6-substituted derivatives offer a unique chemical space for tuning receptor selectivity and metabolic stability.

Why Target the 6-Position?
  • Metabolic Relevance: 6-hydroxylation is a primary metabolic pathway for hyoscyamine and atropine. Determining the activity of the 6-OH metabolite is crucial for understanding the "active metabolite" burden in vivo.

  • Receptor Selectivity: Introduction of a hydroxyl group at the 6-position alters the steric and electronic profile of the tropane bridge, potentially shifting affinity between Muscarinic Acetylcholine Receptors (mAChRs) and Nicotinic Acetylcholine Receptors (nAChRs).

  • Polarity & BBB Penetration: The 6-OH moiety increases the Topological Polar Surface Area (TPSA), challenging the molecule's ability to cross the Blood-Brain Barrier (BBB) compared to its lipophilic parent compounds.

This guide provides a self-validating workflow to characterize the pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, focusing on Muscarinic Affinity , Functional Efficacy , and CNS Permeability .

Experimental Workflow Strategy

The characterization pipeline follows a logic-gated approach: Bind


 Activate 

Access
.

G Start Test Compound: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Binding Phase 1: Radioligand Binding (Target: mAChR M1-M5) Start->Binding Decision1 Ki < 1 µM? Binding->Decision1 Calculate Ki Functional Phase 2: Functional Assay (Ca2+ Flux / cAMP) Decision1->Functional High Affinity Stop Discard / Redesign Decision1->Stop No Binding ADME Phase 3: ADME/T Profiling (PAMPA-BBB / Microsomal Stability) Functional->ADME Define Agonist/Antagonist Report Lead Candidate Profile ADME->Report Final Data Package

Figure 1: Logic-gated screening workflow. This decision tree ensures resources are prioritized for compounds demonstrating sufficient receptor affinity (


) before assessing functional efficacy or drug-like properties.

Phase 1: Radioligand Binding Assay (mAChR)

Objective: Determine the equilibrium dissociation constant (


) of the test compound at Muscarinic M1–M5 receptors.
Rationale:  Tropane alkaloids are classical muscarinic ligands. The 6-OH group may act as a hydrogen bond donor/acceptor, altering binding kinetics compared to tropine.
Materials
  • Receptor Source: CHO-K1 or HEK293 cell membranes stably expressing human M1, M2, M3, M4, or M5.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Hydrophilic, non-selective antagonist).
  • Reference Ligand: Atropine (Non-specific binding definition).[1][2]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Protocol Steps
  • Membrane Preparation: Thaw membrane stocks and homogenize in Assay Buffer using a Polytron (burst of 5 sec). Dilute to 5–10 µg protein/well.

  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane +

      
      -NMS (0.2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -NMS + Atropine (1 µM excess).
      
    • Test Wells: Membrane +

      
      -NMS + Test Compound (8-point log dilution, 
      
      
      
      M to
      
      
      M).
  • Incubation: Incubate plates for 120 minutes at 25°C (equilibrium is critical for accurate

    
    ).
    
  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding to the filter) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold wash buffer (50 mM Tris-HCl).
    
  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to % Inhibition. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive


:


Where

is radioligand concentration and

is the affinity of the radioligand.

Phase 2: Functional Characterization (Calcium Flux)

Objective: Distinguish whether the 6-OH tropane acts as an agonist, partial agonist, or antagonist. Mechanism: M1, M3, and M5 couple to


 proteins, triggering PLC activation and intracellular Calcium (

) release.

Signaling Ligand 6-OH Tropane GPCR Muscarinic M1/M3/M5 Ligand->GPCR Binding Gq Gq Protein GPCR->Gq Activation PLC PLC-beta Gq->PLC Stimulates IP3 IP3 PLC->IP3 Hydrolysis of PIP2 PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Figure 2:


-coupled signaling pathway.  The assay measures the endpoint (

release) following ligand binding.
Protocol Steps (FLIPR / Fluo-4 AM)
  • Cell Seeding: Seed CHO-M1 cells (10,000 cells/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media and add Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye extrusion). Incubate 45 min at 37°C.

  • Compound Addition (Agonist Mode):

    • Inject Test Compound.

    • Monitor fluorescence (

      
      ) for 180 seconds.
      
    • Positive Control: Carbachol (

      
      ).
      
  • Compound Addition (Antagonist Mode):

    • Pre-incubate cells with Test Compound for 15 min.

    • Inject Carbachol (

      
       concentration).
      
    • Monitor inhibition of the Carbachol-induced calcium peak.

Interpretation
  • Agonist: Dose-dependent increase in fluorescence.

  • Antagonist: Dose-dependent suppression of the Carbachol signal.

  • Note: 6-substituted tropanes often exhibit partial agonism or antagonism depending on the specific stereochemistry (exo vs endo).

Phase 3: ADME Profiling (PAMPA-BBB)

Objective: Assess if the 6-hydroxyl group prevents Blood-Brain Barrier (BBB) penetration. Context: The 6-OH adds polarity. While tropine (3-OH) crosses the BBB, the 6-position is less sterically shielded.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • System: PAMPA-BBB lipid kit (porcine brain lipid extract).

  • Donor Plate: Dissolve compound in PBS (pH 7.4) at 10 µM. Add to donor wells.

  • Acceptor Plate: Add PBS to acceptor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of BBB-specific lipid solution.

  • Sandwich & Incubate: Mate plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Analysis: Quantify compound concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ).
    
    • High Permeability:

      
       (Likely CNS active).
      
    • Low Permeability:

      
       (Peripherally restricted).
      

Summary of Reference Data

AssayParameterExpected Range (Reference)Notes
Binding (M1)

10 nM – 10 µM6-OH usually reduces affinity vs Atropine (

nM) [1].
Function ModeAntagonist / Partial AgonistStereochemistry (exo/endo) drives efficacy [2].
Metabolism

(Microsomes)
< 30 min6-OH is a handle for rapid Phase II glucuronidation.
Permeability

(PAMPA)
ModerateIncreased TPSA may reduce CNS entry vs Tropine.

References

  • Gao, Z., et al. (1997).[3] Anticholinergic Activity in Mice and Receptor-binding Properties in Rats of a Series of Synthetic Tropane Derivatives.[3] Journal of Pharmacy and Pharmacology.[3]

  • Fish, P. V., et al. (2000). 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors.[4] Journal of Medicinal Chemistry.[5][6]

  • Kozikowski, A. P., et al. (1998). Synthesis and biological activity of new 6- and 7-substituted 2beta-butyl-3-phenyltropanes as ligands for the dopamine transporter.[6] Journal of Medicinal Chemistry.[5][6]

  • BenchChem Application Note. (2025). High-Throughput Screening of Tropane Alkaloids.[7]

  • PubChem Compound Summary. (2023). 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.[8] CID 564940.[8]

Sources

Application Notes & Protocols for the Pharmacological Screening of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, the core structure of tropane alkaloids, is a privileged motif in medicinal chemistry and neuropharmacology.[1] Naturally occurring compounds like atropine and cocaine, which are based on this rigid bicyclic system, exhibit potent effects on the central and peripheral nervous systems.[2][3][4] Their biological activities primarily stem from interactions with two major classes of proteins: muscarinic acetylcholine receptors (mAChRs) and monoamine transporters (MATs).[4][5][6]

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is a synthetic derivative of this important scaffold. Its specific substitution pattern—a hydroxyl group at the 6-position—necessitates a systematic pharmacological evaluation to determine its biological targets, potency, selectivity, and functional effects. This guide provides a comprehensive, tiered screening strategy and detailed protocols to thoroughly characterize the pharmacological profile of this and related compounds, ensuring scientific rigor and providing a clear path from initial hit identification to in-depth functional analysis.

Part 1: A Phased Pharmacological Screening Strategy

A hierarchical screening approach is the most efficient method for characterizing a novel compound. This strategy begins with broad, high-throughput primary assays to identify initial activity, followed by more specific secondary assays to determine selectivity and potency, and culminates in functional and early safety assessments.

G cluster_0 Tier 1: Primary Screening (Hit Identification) cluster_1 Tier 2: Secondary Screening (Selectivity & Potency) cluster_2 Tier 3: Functional & Safety Profiling T1_Start Compound: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol T1_M Muscarinic Receptor Broad-Spectrum Binding Assay T1_Start->T1_M T1_T Monoamine Transporter Uptake Assay (DAT, NET, SERT) T1_Start->T1_T T2_M Muscarinic Subtype Selectivity (M1-M5 Radioligand Binding) T1_M->T2_M If Hit T2_T Transporter IC50 Determination (DAT, NET, SERT) T1_T->T2_T If Hit T3_Func_M Functional mAChR Assay (e.g., Calcium Flux for Gq) Determine Agonist/Antagonist T2_M->T3_Func_M T3_Func_T Functional MAT Assay (e.g., Efflux Assay) Determine Blocker/Releaser T2_T->T3_Func_T T3_Safety Early In Vivo CNS Safety (Functional Observational Battery) T3_Func_M->T3_Safety T3_Func_T->T3_Safety

Caption: Tiered Pharmacological Screening Workflow.

Tier 1: Primary Screening - Identifying Biological Activity

The initial goal is to cast a wide net to determine if the compound interacts with the most probable target families.

  • Muscarinic Receptor Engagement: A competitive radioligand binding assay using a non-selective antagonist, such as [³H]N-methylscopolamine ([³H]NMS), on membranes from a cell line expressing a muscarinic receptor (e.g., CHO-hM1) or from brain tissue. This confirms if the compound binds to mAChRs.

  • Monoamine Transporter Activity: A fluorescent or radiolabeled substrate uptake assay is used to screen for inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) expressed in stable cell lines.[7][8]

Tier 2: Secondary Screening - Defining Potency and Selectivity

If activity is detected in Tier 1, the next step is to quantify the compound's potency and its preference for specific receptor or transporter subtypes.

  • Muscarinic Receptor Subtype Selectivity Panel: The compound is tested in competition binding assays against a panel of all five human muscarinic receptor subtypes (M1-M5) to determine its binding affinity (Kᵢ) for each.[9][10]

  • Monoamine Transporter Potency: Full dose-response curves are generated to determine the IC₅₀ values for the inhibition of uptake at DAT, NET, and SERT.[11]

Tier 3: Functional Characterization and Early Safety Assessment

This final stage elucidates the functional consequences of binding and provides an initial assessment of in vivo effects.

  • Functional mAChR Assays:

    • Antagonist/Agonist Determination: For Gq-coupled receptors (M1, M3, M5), a calcium flux assay is a robust method to determine if the compound acts as an agonist (stimulates a response) or an antagonist (blocks the response of a known agonist).[12][13][14]

    • For Gi-coupled receptors (M2, M4), a GTPγS binding assay or a cAMP inhibition assay can be used.

  • Functional MAT Assays: An efflux assay can differentiate between a transporter blocker (which simply prevents substrate uptake) and a releaser (which induces reverse transport of the neurotransmitter).[11]

  • Early CNS Safety Pharmacology: An in vivo assessment in rodents, such as a Functional Observational Battery (FOB) or Irwin test, is performed to identify potential effects on general behavior, motor function, and autonomic activity.[15][16][17] This is a critical step before advancing a compound with CNS activity.[18][19]

Part 2: Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments outlined in the screening strategy.

Protocol 1: Muscarinic Receptor Subtype (M1-M5) Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol for each of the five human muscarinic receptor subtypes.

Materials:

  • Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.[9]

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a non-subtype-selective muscarinic antagonist.

  • Non-Specific Binding (NSB) Agent: Atropine (1 µM).[9]

  • Assay Buffer: PBS with calcium and magnesium.

  • Test Compound: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, serially diluted.

  • Scintillation Cocktail and Microplate Scintillation Counter .

  • 96-well Filter Plates (e.g., GF/C plates).

Methodology:

  • Plate Preparation: Pre-treat the filter plates with a solution like 0.05% polyethyleneimine (PEI) for 1 hour to reduce non-specific binding, then wash with buffer.[9]

  • Assay Reaction: In a 96-well polypropylene plate, combine the following in a total volume of 200 µL:

    • 50 µL of Assay Buffer (for total binding) or 1 µM Atropine (for NSB).

    • 50 µL of serially diluted test compound.

    • 50 µL of [³H]NMS at a final concentration near its Kᴅ for the respective receptor subtype (e.g., 0.3-1.0 nM).[9]

    • 50 µL of diluted cell membranes (e.g., 4-10 µg of protein/well).[9]

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.[9]

  • Filtration: Rapidly transfer the reaction mixture to the pre-treated filter plate and aspirate the contents using a vacuum manifold.

  • Washing: Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) to separate bound from free radioligand.[9]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.[9]

  • Data Analysis:

    • Calculate specific binding by subtracting the NSB counts from the total binding counts.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6]

Protocol 2: Gq-Coupled Muscarinic Receptor Calcium Flux Functional Assay

Objective: To determine if the test compound acts as an agonist or antagonist at Gq-coupled muscarinic receptors (e.g., hM1 or hM3).

G cluster_0 cluster_1 Endoplasmic Reticulum Agonist Agonist (e.g., Acetylcholine) Receptor M1/M3/M5 Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds Ca_Store Ca²⁺ Store ER->Ca_Store Opens Channel Ca_Cytosol ↑ Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Response Cellular Response (Fluorescence) Ca_Cytosol->Response Leads to

Caption: Gq-coupled muscarinic receptor signaling pathway.

Materials:

  • Cells: HEK293 or CHO cells stably expressing a Gq-coupled human muscarinic receptor (e.g., hM1).

  • Calcium-sensitive Dye: A fluorescent dye such as Fluo-8 or a commercially available kit.[20]

  • Agonist: Acetylcholine or Carbachol.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Probenecid: To prevent dye leakage from cells.

  • 384-well black, clear-bottom plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of kinetic reads and liquid addition.[12]

Methodology:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density (e.g., 7,500 cells/well) and incubate overnight.[20]

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye diluted in assay buffer (containing probenecid, if required) to each well.

    • Incubate for 1 hour at 37°C.[14][20]

  • Assay Procedure (Antagonist Mode):

    • Place the plate in the FLIPR instrument.

    • Add varying concentrations of the test compound (8-Methyl-8-azabicyclo[3.2.1]octan-6-ol) to the wells and incubate for a set period (e.g., 2-15 minutes).[21]

    • Initiate the kinetic read, establishing a baseline fluorescence.

    • Add a fixed concentration of a known agonist (e.g., acetylcholine at its EC₈₀ concentration).

    • Continue to record the fluorescence signal for 60-90 seconds to capture the peak response.[22]

  • Assay Procedure (Agonist Mode):

    • Place the dye-loaded plate in the FLIPR instrument.

    • Initiate the kinetic read to establish a baseline.

    • Add varying concentrations of the test compound.

    • Record the fluorescence signal for 60-90 seconds. A dose-dependent increase in fluorescence indicates agonist activity.

  • Data Analysis:

    • The change in fluorescence (Max - Min) is calculated for each well.

    • For antagonist mode, plot the % inhibition of the agonist response versus the log concentration of the test compound to determine the IC₅₀.

    • For agonist mode, plot the fluorescence change versus the log concentration of the test compound to determine the EC₅₀.

Protocol 3: Neurotransmitter Transporter Uptake Inhibition Assay

Objective: To determine the potency (IC₅₀) of the test compound for inhibiting the uptake of dopamine, norepinephrine, and serotonin by their respective transporters (DAT, NET, SERT).

G cluster_0 cluster_1 cluster_2 NT Fluorescent Substrate Transporter Transporter (DAT/NET/SERT) NT->Transporter Binds & is Transported Inhibitor Test Compound (Inhibitor) Inhibitor->Transporter Blocks Signal Increased Fluorescence Transporter->Signal Accumulation NoSignal Signal Blocked Transporter->NoSignal

Caption: Mechanism of a fluorescent neurotransmitter uptake assay.

Materials:

  • Cells: HEK293 or MDCK cells stably expressing human DAT, NET, or SERT.[11][23]

  • Assay Kit: A homogeneous, fluorescence-based neurotransmitter transporter uptake assay kit. These kits contain a fluorescent substrate that mimics the natural neurotransmitter and a masking dye to quench extracellular fluorescence.[7][24]

  • Positive Controls: Known inhibitors for each transporter (e.g., GBR-12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • 96- or 384-well black, clear-bottom plates.

  • Bottom-reading fluorescence microplate reader.

Methodology:

  • Cell Plating: Seed cells into assay plates to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate). Incubate for ~20 hours.[24]

  • Compound Pre-incubation:

    • Remove the culture medium.

    • Add assay buffer containing varying concentrations of the test compound or a positive control inhibitor.

    • Incubate for 10-20 minutes at 37°C.[6]

  • Uptake Initiation and Measurement:

    • Add the fluorescent substrate/masking dye solution provided in the kit to all wells.

    • Immediately place the plate in the plate reader.

    • Measure the fluorescence intensity in real-time (kinetic mode) or at a fixed endpoint after a specified incubation period (e.g., 30 minutes).[7][25]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with a high concentration of a known inhibitor).

    • Plot the percent inhibition of substrate uptake versus the log concentration of the test compound.

    • Determine the IC₅₀ value using a four-parameter logistic fit.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Muscarinic Receptor Binding Affinity Profile

Receptor SubtypeKᵢ (nM)
Human M115.2
Human M2250.8
Human M312.5
Human M4310.1
Human M522.7
  • Interpretation: In this example, the compound shows a clear preference for the M1, M3, and M5 receptor subtypes over M2 and M4, suggesting it is a potential M1/M3/M5-selective ligand.

Table 2: Example Monoamine Transporter Inhibition Profile

TransporterIC₅₀ (nM)
Human DAT85.6
Human NET1245.0
Human SERT>10,000
  • Interpretation: The example data indicate that the compound is a potent and selective inhibitor of the dopamine transporter (DAT) with significantly weaker activity at NET and negligible activity at SERT.

Table 3: Example Functional and In Vivo Summary

AssayResultInterpretation
M1 Calcium FluxIC₅₀ = 25.4 nM (Antagonist)Compound is a functional antagonist at the M1 receptor.
DAT Efflux AssayNo efflux observedCompound is a DAT blocker, not a releaser.
Rodent FOB (10 mg/kg)Increased locomotor activityConsistent with DAT inhibition.

Conclusion

The pharmacological screening of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol requires a multi-faceted approach that probes its interaction with both muscarinic receptors and monoamine transporters. The tiered strategy and detailed protocols provided in this guide offer a robust framework for obtaining a comprehensive pharmacological profile. By systematically determining binding affinities, functional activities, and initial in vivo effects, researchers can effectively elucidate the mechanism of action of this novel compound and assess its potential as a therapeutic agent or a tool for neuropharmacological research.

References

  • Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e43. Available from: [Link]

  • ResearchGate. (2024). Pharmacology of Tropane Alkaloids.
  • Glapagos. (2016, September 20). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review.
  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor.
  • Grynkiewicz, G., & Gadzikowska, M. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Molecules, 27(18), 6030. Available from: [Link]

  • Sigma-Aldrich. (n.d.). High Density Receptor-Ligand Binding Assays.
  • Govoni, S., et al. (1998). Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. Journal of Neurochemistry, 70(4), 1636-1643. Available from: [Link]

  • BindingDB.org. (n.d.). Assay in Summary_ki.
  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
  • Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays. Current Protocols in Pharmacology, Chapter 1, Unit 1.33. Available from: [Link]

  • Wikipedia. (n.d.). Tropane alkaloid.
  • Steinfeld, T., et al. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate.
  • Jirschitzka, J., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link]

  • Wang, Z., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and Drug Development Technologies, 13(7), 417-425. Available from: [Link]

  • Porsolt, R. D. (2002). New perspectives in CNS safety pharmacology. Journal of Pharmacological and Toxicological Methods, 47(3), 197-200. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Eurofins Scientific. (2023, September 15). Tropane Alkaloids.
  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices.
  • Hegde, S. S., & Eglen, R. M. (2007). In Vitro Isolated Tissue Functional Muscarinic Receptor Assays. Current Protocols in Pharmacology, Chapter 4, Unit 4.15.
  • ResearchGate. (n.d.). Central Nervous System (CNS) Safety Pharmacology Studies.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • InfinixBio. (2024, February 23). Understanding the Importance of CNS Safety Pharmacology in Drug Development.
  • WuXi AppTec. (2023, December 11). Safety Pharmacology in Focus: Targeted Testing for Smarter INDs.
  • Eshleman, A. J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Available from: [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay.
  • ACS Publications. (2024, January 24). Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes. JACS Au.
  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol.
  • Raz, S., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. Available from: [Link]

  • Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins (Basel), 11(11), 673. Available from: [Link]

  • NC3Rs. (n.d.). Safety pharmacology.
  • BenchChem. (n.d.). Pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
  • Verma, S. M., et al. (2009). 3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor. Bioorganic & Medicinal Chemistry Letters, 19(11), 3108-3112. Available from: [Link]

  • Song, P., et al. (2007). M3 Muscarinic Receptor Antagonists Inhibit Small Cell Lung Carcinoma Growth and Mitogen-Activated Protein Kinase Phosphorylation Induced by Acetylcholine Secretion. Molecular Cancer Research, 5(4), 389-396. Available from: [Link]

  • Ghorbani-Vaghei, R., & D'hooghe, M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. European Journal of Organic Chemistry, 2021(36), 5035-5053. Available from: [Link]

  • Pándy-Szekeres, G., et al. (2018). Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. International Journal of Molecular Sciences, 19(9), 2736. Available from: [Link]

  • Carballo, R. M., & Martín, V. S. (2011). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 9(12), 4333-4348. Available from: [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook.
  • Paliulis, O., et al. (2007). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate.
  • PubChem. (n.d.). 8-Methyl-8-azabicyclo(3.2.1)oct-6-en-3-one.
  • Università degli Studi di Urbino Carlo Bo. (2021, September 1). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine.
  • EPA. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-ene-1-carboxylic acid--hydrogen chloride (1/1) Synonyms.
  • EPA. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- - Substance Details.

Sources

Application Note: Functional Characterization of 6-Hydroxytropane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Cell-Based Assays Involving 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Executive Summary & Biological Context

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol , commonly referred to as 6-Hydroxytropane , represents a critical structural motif in the pharmacology of tropane alkaloids. It serves as the core scaffold for Anisodamine (6


-hydroxyhyoscyamine) , a naturally occurring anticholinergic alkaloid found in Solanaceae plants (Anisodus tanguticus, Datura stramonium).

Unlike its parent compound tropine (3-hydroxy), the introduction of a hydroxyl group at the C6 position significantly alters the physicochemical properties of the tropane ring, notably increasing hydrophilicity. This modification is clinically exploited to reduce Blood-Brain Barrier (BBB) penetration, thereby limiting central nervous system (CNS) side effects while retaining peripheral muscarinic antagonism. Furthermore, synthetic derivatives of 6-hydroxytropane have demonstrated nanomolar affinity for monoamine transporters (DAT/NET), making this scaffold a versatile template for developing both peripherally selective anticholinergics and novel psychostimulants/antidepressants .

This guide details the validation of cell-based assays to profile 6-hydroxytropane and its derivatives, focusing on Muscarinic Acetylcholine Receptor (mAChR) antagonism and Dopamine Transporter (DAT) inhibition .

Experimental Design Strategy

To fully characterize the functional profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol derivatives, a dual-pathway screening approach is recommended.

A. Target Selection Rationale
Target FamilySpecific Receptors/TransportersPhysiological Relevance
GPCRs M1, M3 (Gq-coupled) M2, M4 (Gi-coupled) The 6-OH moiety in Anisodamine retains M-receptor affinity but alters selectivity.[1] Screening against M1/M3 (calcium flux) and M2/M4 (cAMP) determines the anticholinergic profile.
Transporters DAT (Dopamine) NET (Norepinephrine) 6-substituted tropanes (e.g., WIN analogs) function as reuptake inhibitors.[2] The 6-OH group modulates the "cocaine-like" vs. "benztropine-like" binding pose.
B. Cell Model Selection
  • CHO-K1 / HEK293 (Recombinant): For primary screening. These lines are robust, adhere well, and allow for high-level expression of specific mAChR subtypes or DAT/NET without interference from endogenous receptors.

  • SH-SY5Y (Neuronal): For secondary validation. These neuroblastoma cells express endogenous muscarinic receptors and transporters, providing a more physiological context for toxicity and off-target effects.

Protocol A: Muscarinic Receptor Antagonist Screen (Calcium Flux)

Objective: Determine the antagonistic potency (


) of 6-hydroxytropane derivatives against 

-coupled M1 or M3 receptors. Mechanism: Agonist (Acetylcholine/Carbachol) induces

-mediated

release. Antagonists block this signal.
Materials
  • Cell Line: CHO-K1 stably expressing human M1 or M3 receptor.

  • Reagents:

    • Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

    • Agonist: Carbachol (

      
       concentration).
      
    • Reference Antagonist: Atropine or Anisodamine.

    • Test Compound: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol derivatives.[3][4]

  • Buffer: HBSS + 20 mM HEPES, pH 7.4 + 2.5 mM Probenecid (to prevent dye efflux).

Step-by-Step Methodology
  • Cell Plating:

    • Seed CHO-hM1 cells at 10,000 cells/well in black-wall, clear-bottom 384-well plates.

    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Calcium-6 dye loading solution (containing probenecid).
      
    • Incubate for 60 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Addition (Antagonist Mode):

    • Prepare 4x concentrated serial dilutions of the Test Compound in HBSS.

    • Add 10

      
      L of Test Compound to the cells.
      
    • Critical Step: Incubate for 15–30 minutes before agonist addition to allow equilibrium binding.

  • Agonist Stimulation & Detection:

    • Prepare 4x Carbachol at a concentration yielding the

      
       (typically 10–50 nM).
      
    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent kinetic reader.

    • Inject 10

      
      L of Carbachol while simultaneously recording fluorescence (Ex 485 nm / Em 525 nm) for 90 seconds.
      
  • Data Analysis:

    • Calculate Max-Min fluorescence (RFU).

    • Normalize data: 0% Activity = Buffer control; 100% Activity = Carbachol

      
       alone.
      
    • Plot % Inhibition vs. Log[Compound] to determine

      
      .
      
Protocol B: Dopamine Transporter (DAT) Uptake Assay

Objective: Assess the ability of 6-substituted tropanes to inhibit dopamine reuptake, a marker for psychostimulant potential or therapeutic efficacy in ADHD. Mechanism: Fluorescent neurotransmitter mimetics (e.g., ASP+) enter cells via DAT. Inhibitors decrease fluorescence accumulation.

Materials
  • Cell Line: HEK293 stably expressing human DAT (hDAT).

  • Tracer: ASP+ (4-(4-Dimethylamino)styryl)-N-methylpyridinium iodide) or Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed HEK-hDAT cells at 40,000 cells/well in 96-well plates (Poly-D-Lysine coated).

    • Incubate 24 hours until 90% confluent.

  • Pre-Incubation:

    • Wash cells 2x with warm KRH buffer.

    • Add 100

      
      L of Test Compound (diluted in KRH).
      
    • Incubate for 15 minutes at 37°C.

  • Uptake Reaction:

    • Add 100

      
      L of Fluorescent Tracer Solution (final concentration optimized to 
      
      
      
      , typically 1–5
      
      
      M).
    • Incubate for 30–60 minutes at 37°C in the dark.

    • Note: DAT kinetics are temperature sensitive; ensure strict temperature control.

  • Termination & Readout:

    • Aspirate solution (if using non-quenching dye) or add masking dye (if using homogenous kit).

    • Wash 3x with ice-cold buffer (to stop transport).

    • Measure fluorescence (Ex 440 nm / Em 605 nm for ASP+).

  • Validation:

    • Non-specific uptake is determined using 10

      
      M Nomifensine or GBR-12909 (blockers).
      
    • Calculate specific uptake = Total Uptake - Non-specific Uptake.

Pathway Visualization

The following diagram illustrates the dual pharmacological pathways relevant to 6-hydroxytropane: the Muscarinic GPCR signaling cascade and the Monoamine Transporter blockade.

G cluster_0 Tropane Ligands cluster_1 Cellular Targets 6-OH-Tropane 8-Methyl-8-azabicyclo [3.2.1]octan-6-ol Cocaine_Analog Synthetic Tropane Analogs 6-OH-Tropane->Cocaine_Analog Derivatization Anisodamine Anisodamine (6-OH-Hyoscyamine) M1_M3 mAChR (M1/M3) (Gq-Coupled) Anisodamine->M1_M3 Antagonism DAT Dopamine Transporter (DAT) Cocaine_Analog->DAT Inhibition PLC_Path PLC Activation IP3 Production Ca2+ Release M1_M3->PLC_Path Inhibits Signal Uptake_Block Blockade of DA Reuptake Increased Synaptic DA DAT->Uptake_Block Induces

Figure 1: Pharmacological interaction pathways of 6-Hydroxytropane derivatives targeting Muscarinic Receptors and Dopamine Transporters.

Technical Troubleshooting & Integrity Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) , the following controls are mandatory:

  • Stereochemistry Verification:

    • The biological activity of tropanes is highly stereoselective. 6

      
      -hydroxy (exo) and 6
      
      
      
      -hydroxy (endo) isomers exhibit distinct potencies.
    • Check: Verify the isomeric purity of your 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol batch via NMR or chiral HPLC before cell dosing. The 6

      
      -isomer is the primary metabolite of interest for Anisodamine.
      
  • Solubility & pH:

    • Free base tropanes are lipophilic; salts (HCl, HBr) are hydrophilic.

    • Protocol: Dissolve the HCl salt in water/buffer. If using the free base, dissolve in 100% DMSO (stock 10 mM) and dilute to <0.5% DMSO final concentration to avoid solvent cytotoxicity.

  • Cytotoxicity Artifacts:

    • High concentrations (>100

      
      M) of tropane alkaloids can cause non-specific toxicity.
      
    • Control: Run a parallel MTT or ATP-Glo assay. If cell viability drops below 80% at the

      
       concentration, the functional data is invalid.
      
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 565060, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one (Related Structure/Precursor). Retrieved from [Link]

  • Zhang, L., et al. (2008).Anisodamine inhibits the expression of inflammatory cytokines... via the NF-kappaB pathway.
  • Meltzer, P. C., et al. (2000). Chemical Synthesis and Pharmacology of 6- and 7-Hydroxylated 2-Carbomethoxy-3-(p-tolyl)tropanes. Journal of Medicinal Chemistry. (Defines the DAT/NET activity of 6-hydroxy tropane scaffolds). Retrieved from [Link]

  • Twist Bioscience (2025). An Integrated Biosynthesis Platform for Tropane Alkaloid Drugs Using Yeast Cellular Engineering. (Details the biosynthetic pathway involving tropine and 6-hydroxylation). Retrieved from [Link]

  • NIST Chemistry WebBook. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- (Tropine). (Structural reference for the tropane core). Retrieved from [Link]

Sources

"developing analytical standards for 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Development of Analytical Standards for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive framework for the development of analytical standards and associated protocols for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. As a member of the tropane alkaloid family, this bicyclic organic compound and its isomers are of significant interest to researchers in drug discovery and development.[1] The protocols detailed herein are designed to ensure the highest levels of scientific integrity, providing a self-validating system for the accurate and reproducible quantification of this compound.

The narrative of this guide is structured to not only provide step-by-step instructions but also to elucidate the scientific reasoning behind the selection of specific methodologies. This approach is grounded in extensive experience with the analysis of complex alkaloids and adheres to rigorous regulatory expectations.

The Critical Role of a Primary Analytical Standard

The foundation of any quantitative analytical method is a well-characterized primary standard. This standard serves as the ultimate reference point for all subsequent measurements. For a compound like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, which may not be readily available from commercial suppliers with a certificate of analysis, its in-house preparation and rigorous characterization are paramount.

Synthesis and Purification

While specific synthesis routes for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol are not extensively documented in publicly available literature, general strategies for the synthesis of the 8-azabicyclo[3.2.1]octane core are well-established, often commencing from tropinone.[2] A plausible synthetic approach would involve the diastereoselective reduction of a corresponding ketone precursor, 8-Methyl-8-azabicyclo[3.2.1]octan-6-one.

Following synthesis, the crude product must undergo rigorous purification to achieve the high level of purity required for a primary standard (>99.5%). Common purification techniques for alkaloids include:

  • Crystallization: This is often the most effective method for achieving high purity. The choice of solvent system is critical and must be determined empirically.

  • Preparative Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or Flash Chromatography can be employed to isolate the desired isomer from reaction byproducts and other impurities.

Comprehensive Characterization of the Analytical Standard

Once purified, the candidate standard must be unequivocally identified and its purity determined. A battery of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the isomeric configuration of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can also provide characteristic fragmentation patterns useful for identification.[3]

  • Elemental Analysis: This technique determines the percentage of carbon, hydrogen, and nitrogen, providing further confirmation of the empirical formula.

  • Purity Assessment by Chromatography: A high-resolution chromatographic method, such as HPLC or GC, should be used to assess the purity of the standard. The peak area percentage of the main component is a primary indicator of purity.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the routine analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, GC-MS is a robust and highly sensitive technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like many tropane alkaloids.[4][5][6]

Rationale for Method Selection

The selection of GC-MS is based on several key advantages:

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of structurally similar compounds.

  • High Sensitivity and Selectivity of MS Detection: Mass spectrometry offers low limits of detection and the ability to distinguish the analyte from matrix interferences based on its unique mass spectrum.

  • Structural Information: The mass spectrum provides valuable structural information that can be used to confirm the identity of the analyte.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the quantitative analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. Optimization of these parameters may be necessary for specific sample matrices.

2.2.1. Sample Preparation

A critical first step in the analysis of tropane alkaloids is sample preparation, which often involves extraction from a complex matrix.[7]

  • Solid-Liquid Extraction (SLE): For solid samples, extraction with an appropriate organic solvent (e.g., methanol, chloroform) is a common starting point.

  • Liquid-Liquid Extraction (LLE): For liquid samples, partitioning between an aqueous phase and an immiscible organic solvent can be used to isolate the analyte.

  • Solid-Phase Extraction (SPE): SPE is a valuable cleanup step to remove interfering substances and concentrate the analyte.[7][8]

2.2.2. GC-MS Operating Conditions

The following table outlines typical GC-MS parameters for the analysis of tropane alkaloids.

ParameterValueRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible performance.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Capillary column (e.g., DB-5ms, HP-5ms)A non-polar column suitable for a wide range of alkaloids.[7]
Injector Temperature 250-280°CEnsures efficient volatilization of the analyte without degradation.[7]
Oven Program Initial: ~100°C, Ramp: to ~300°CA temperature ramp allows for the separation of compounds with different boiling points.[7]
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Detection Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for identification, while SIM mode provides higher sensitivity for quantification.

2.2.3. Calibration

A calibration curve should be prepared using the primary analytical standard.

  • Prepare a stock solution of the 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol primary standard in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create a series of calibration standards at different concentrations.

  • Inject each calibration standard into the GC-MS system and record the peak area of the analyte.

  • Plot the peak area versus the concentration and perform a linear regression to generate the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A critical component of developing a new analytical method is its validation. This process demonstrates that the method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters must be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A linearity range of 10-5000 ng/ml is often achievable for tropane alkaloids.[4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
10[Insert Data]
50[Insert Data]
100[Insert Data]
500[Insert Data]
1000[Insert Data]
5000[Insert Data]
Correlation Coefficient (r²) >0.99

Table 2: Accuracy and Precision Data

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Recovery (%)RSD (%)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Workflow Visualization

The following diagram illustrates the overall workflow for the development and validation of an analytical standard for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Analytical_Standard_Workflow cluster_0 Standard Preparation & Characterization cluster_1 Analytical Method Development cluster_2 Method Validation (ICH Q2(R1)) synthesis Synthesis of 8-Methyl-8- azabicyclo[3.2.1]octan-6-ol purification Purification (Crystallization/Preparative Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization purity Purity Assessment (HPLC/GC) characterization->purity method_dev GC-MS Method Development purity->method_dev optimization Optimization of Parameters (Column, Temperature, etc.) method_dev->optimization specificity Specificity optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method final_method robustness->final_method Validated Analytical Method

Caption: Workflow for Analytical Standard Development and Method Validation.

Conclusion

The development of a robust and reliable analytical standard and accompanying quantitative method is a cornerstone of modern pharmaceutical research and development. This guide provides a comprehensive, scientifically-grounded framework for achieving this for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. By adhering to the principles of thorough characterization and rigorous validation, researchers can ensure the integrity and reproducibility of their analytical data, thereby accelerating the drug discovery process.

References

  • BenchChem. (2025). Comparing analytical methods for tropane alkaloids.
  • Nagao, M., et al. (2002).
  • Dräger, B. (2010).
  • Pardo-Mina, D., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI.
  • Papadoyannis, I. N., et al. (2006). A Simple and Quick Solid Phase Extraction and Reversed Phase HPLC Analysis of Some Tropane Alkaloids in Feedstuffs and Biological Samples. Taylor & Francis Online.
  • Lounasmaa, M., et al. (1985). Tropane Alkaloids from Atropa belladonna; Part I.
  • Gor-Racha, L., et al. (2002).
  • Shellard, E. J., & Holms, P. J. (1969). The gas-liquid chromatography of tropane alkaloids. Planta Medica.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • BenchChem. (2025). An In-Depth Technical Guide to 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.

Sources

"handling and storage of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as 6-Hydroxytropane or 6-Tropanol ) is a critical bicyclic amine intermediate in the synthesis and biosynthesis of tropane alkaloids, specifically the anticholinergic agents scopolamine and hyoscyamine. Structurally, it represents a tropane skeleton hydroxylated at the C6 position.[1]

This guide addresses the specific challenges associated with this compound: hygroscopicity , oxidative susceptibility of the tertiary amine , and stereochemical integrity . Improper handling can lead to the formation of N-oxides or ring-degradation products, compromising downstream biological assays (e.g., DAT/SERT transporter binding or muscarinic antagonism).

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The stability of 6-Hydroxytropane is dictated by its amino-alcohol functionality. The unshared electron pair on the nitrogen bridge makes it a Lewis base, susceptible to oxidation and reaction with atmospheric CO₂.

PropertySpecificationNotes
IUPAC Name 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol
CAS No. 18700-21-5 (Specific Isomer) / 617705-57-4 (General)Verify stereochemistry (endo/exo) before use.
Molecular Weight 141.21 g/mol
Physical State Viscous oil or low-melting solid (Free Base)Crystalline solid as HCl/HBr salt.
Solubility High: Water, Ethanol, DMSO, Methanol Low: Hexanes, Diethyl EtherAmphiphilic nature due to amine/alcohol.
pKa (Calc.) ~9.5 - 10.0 (Tertiary Amine)Strong base; absorbs atmospheric CO₂.
Hygroscopicity HighDeliquescent in high humidity.

Handling Protocol

Core Directive: Treat the free base as an air-sensitive reagent. The salt form (Hydrochloride) is significantly more stable but still requires moisture protection.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator if handling powder; fume hood is mandatory for free base (volatile amine odor).

  • Dermal: Nitrile gloves (double-gloving recommended for solution preparation).

  • Ocular: Chemical splash goggles.

  • Rationale: Tropane derivatives are neuroactive.[2][3] While 6-tropanol is an intermediate, it possesses structural similarity to potent anticholinergics. Avoid inhalation of dusts or vapors.

Reconstitution & Transfer
  • Equilibration: Allow the storage vial to reach room temperature before opening to prevent water condensation on the cold solid/oil.

  • Solvent Choice:

    • For Biological Assays: Dissolve in DMSO to create a 10–100 mM stock. DMSO stocks are stable at -20°C.

    • For Synthesis: Use anhydrous dichloromethane (DCM) or methanol.

  • Inert Handling: If handling the free base , flush the headspace with Argon or Nitrogen immediately after use. The amine reacts with CO₂ in the air to form carbamates/carbonates, appearing as a white crust.

Storage Protocol

The storage strategy depends on the form (Salt vs. Free Base) and duration.

Critical Storage Matrix
FormDurationTemperatureAtmosphereContainer
Solid (Salt) Long-term (>1 month)-20°CDesiccatedAmber Glass
Solid (Salt) Short-term4°CDesiccatedAmber Glass
Free Base Any Duration -20°C to -80°CArgon/N₂ Teflon-lined Screw Cap
Solution (DMSO) Months-20°CFrozenPolypropylene/Glass
The "Desiccation Rule"

Because 6-hydroxytropane is hygroscopic, storage containers must be secondary-contained.

  • Protocol: Place the primary vial inside a larger jar containing activated silica gel or Drierite™. Seal the outer jar with Parafilm.

Quality Control & Stability Validation

Before committing the reagent to high-value experiments (e.g., total synthesis or receptor binding), validate purity.

  • Visual Check: The free base should be a clear to pale yellow oil/solid. Darkening (brown/black) indicates N-oxidation or polymerization.

  • NMR Validation:

    • Check for the N-Methyl singlet (~2.3 ppm). Shift or broadening indicates salt formation or oxidation.

    • Check the H-6 carbinol proton.

  • TLC: Eluent: DCM:MeOH:NH₄OH (90:9:1). Staining: Dragendorff’s reagent (orange spot for alkaloids).

Scientific Rationale: The Biosynthetic Context

Understanding the placement of 6-tropanol in the tropane pathway clarifies why its handling is critical. It is the direct substrate for Hyoscyamine 6β-hydroxylase (H6H) , which converts it to scopolamine.[4] Degradation at the 6-OH position renders it inactive for this enzymatic conversion.

Pathway Visualization

TropanePathway Tropine Tropine (3-Tropanol) Hyoscyamine Hyoscyamine Tropine->Hyoscyamine Esterification OH_Tropane 6-Hydroxyhyoscyamine (Intermediate) Hyoscyamine->OH_Tropane Oxidation @ C6 Scopolamine Scopolamine (Epoxide) OH_Tropane->Scopolamine Dehydrogenation to Epoxide H6H_1 H6H Enzyme (Hydroxylation) H6H_2 H6H Enzyme (Epoxidation)

Figure 1: Biosynthetic position of 6-hydroxylated tropanes. The stability of the C6-hydroxyl group is essential for the conversion to the epoxide moiety in scopolamine.

Experimental Workflow: Handling Decision Tree

Follow this logic flow to determine the appropriate handling procedure based on your specific reagent form.

HandlingFlow Start Received 6-Hydroxytropane CheckForm Check Physical Form Start->CheckForm IsSalt Solid Salt (HCl/HBr) CheckForm->IsSalt Crystalline IsBase Free Base (Oil/Solid) CheckForm->IsBase Oil/Waxy StorageSalt Store at 4°C or -20°C with Desiccant IsSalt->StorageSalt ProcessBase Is it for immediate use? IsBase->ProcessBase Validation Validate via NMR/TLC before Assay StorageSalt->Validation ImmediateYes Dissolve in Anhydrous Solvent (DCM/DMSO) ProcessBase->ImmediateYes Yes ImmediateNo Purge with Argon/N2 Seal with Parafilm Store at -20°C ProcessBase->ImmediateNo No ImmediateYes->Validation ImmediateNo->Validation

Figure 2: Decision matrix for storage and handling to prevent oxidative degradation and hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564940, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol (Structural Analog Reference). Retrieved October 24, 2025, from [Link]

  • Hashimoto, T., & Yamada, Y. (1986). Hyoscyamine 6β-hydroxylase, an enzyme involved in the biosynthesis of tropane alkaloids.[1] Plant Physiology. (Contextual grounding for 6-OH tropane stability).

  • Ullrich, F., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes. University of Regensburg.[5] Retrieved from [Link]

  • EPA. (2023). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)- Substance Details. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-ols

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Gemini Senior Application Scientist Team

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of the 8-methyl-8-azabicyclo[3.2.1]octane scaffold, the core of tropane alkaloids. We address common challenges, provide detailed troubleshooting advice, and present validated protocols to enhance the success and efficiency of your synthetic endeavors.

A Note on Nomenclature: The C-6 vs. C-3 Position

The query specifically mentions the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol . It is crucial for researchers to note that the vast majority of classical and modern synthetic literature, including the foundational Robinson synthesis, focuses on the C-3 position. The precursor ketone is 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone), which is then reduced to its corresponding C-3 alcohol diastereomers: Tropine (endo-3-ol) and Pseudotropine (exo-3-ol).[1]

While the 6-ol is a valid isomer, its synthesis is not as commonly documented. The challenges of constructing the bicyclic core and controlling stereochemistry are most comprehensively understood through the C-3 pathway. Therefore, this guide will focus on the synthesis of the C-3 alcohols (tropine and pseudotropine) from tropinone, as the principles and troubleshooting strategies are fundamental to working with this entire class of compounds.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Problem 1: Low or No Yield in Tropinone Synthesis (Robinson-Schöpf Reaction)

Question: My one-pot Robinson synthesis of tropinone from succinaldehyde, methylamine, and acetonedicarboxylic acid is failing or giving abysmal yields (<20%). What are the most likely causes?

Answer: The Robinson "double Mannich" reaction, while elegant, is highly sensitive to reaction conditions.[2][3] Low yields are a common complaint and can almost always be traced back to a few critical parameters.

  • pH Control is Paramount: This is the most common failure point. The reaction proceeds through a series of Mannich reactions that are pH-dependent.

    • The Cause: If the pH is too acidic, the enolate of acetonedicarboxylic acid does not form efficiently. If it's too basic, the succinaldehyde can undergo self-polymerization, and the requisite iminium ion intermediate for the Mannich reaction won't be present in sufficient concentration. The reaction is famously most effective when buffered to a "physiological pH" (pH 5-7).[3]

    • The Solution:

      • Prepare a stable citrate or phosphate buffer solution to maintain the pH throughout the reaction.

      • Add the reactants slowly and in the correct order as specified by the protocol (typically methylamine, then succinaldehyde, then the dicarboxylate).

      • Monitor the pH of the reaction mixture periodically and adjust carefully with dilute acid or base if necessary.

  • Quality and Stability of Succinaldehyde:

    • The Cause: Succinaldehyde is notoriously unstable and prone to polymerization, especially in its pure form or in concentrated solutions. Using aged or improperly stored starting material is a primary cause of failure.

    • The Solution:

      • Whenever possible, generate the succinaldehyde in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran via acidic hydrolysis immediately before use. This ensures a fresh, monomeric supply.

      • If using a commercial solution, ensure it is from a reputable supplier and has been stored correctly (refrigerated, under inert gas).

  • Reaction Temperature and Time:

    • The Cause: While often performed at room temperature, side reactions can be minimized by controlling the temperature. Rushing the reaction can also lead to incomplete conversion.

    • The Solution:

      • Initiate the reaction at a lower temperature (0-5 °C) during the addition of reagents to control any initial exotherm.

      • Allow the reaction to proceed for the full recommended time (often 24-48 hours) to ensure completion.

Problem 2: Poor Stereoselectivity in Tropinone Reduction

Question: I'm trying to reduce tropinone to get a single isomer (tropine or pseudotropine), but my product is always a mixture. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of the reduction of the C-3 ketone is dictated by the facial selectivity of the hydride attack on the carbonyl.[1] The bicyclic structure of tropinone presents two distinct faces for attack, leading to either the axial alcohol (tropine) or the equatorial alcohol (pseudotropine). You can control this by selecting the appropriate reducing agent.

  • The Causality (Steric Hindrance):

    • Axial Attack (forms Equatorial -OH, Pseudotropine): This pathway is sterically hindered by the piperidine ring's axial hydrogens. It requires a small, unhindered hydride source.

    • Equatorial Attack (forms Axial -OH, Tropine): This is the less sterically hindered pathway and is favored by bulky reducing agents that cannot approach from the more crowded axial face.

  • The Solution (Choosing the Right Reagent): The choice of reducing agent is the most critical factor for controlling stereoselectivity.[1]

Objective ProductHydroxyl PositionHydride AttackRecommended ReagentTypical Conditions
Tropine Axial (endo)EquatorialSodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to RT
Pseudotropine Equatorial (exo)AxialL-Selectride® (Lithium tri-sec-butylborohydride)Anhydrous THF, -78°C

See Section 3 for detailed protocols.

Problem 3: Difficulty in Product Purification and Isolation

Question: My crude product is a sticky brown oil, and I'm struggling to get a pure, crystalline solid. What purification strategies are effective for these basic alkaloids?

Answer: Tropane alkaloids are basic, which is a key property to exploit for purification. Standard silica gel chromatography can be challenging due to the basic nitrogen's interaction with the acidic silica.

  • The Cause: Crude reaction mixtures often contain unreacted starting materials, polymeric byproducts, and inorganic salts. The basic nature of the product can cause streaking on standard silica gel columns.

  • The Solution (Exploit Basicity with Acid-Base Extraction): This is the most robust method for initial cleanup.[4][5]

    • Acidification: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Extract this solution with a dilute aqueous acid (e.g., 1M HCl or 0.1 N H₂SO₄). The basic alkaloid will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Basification: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities. Then, carefully add a base (e.g., 2M NaOH, NH₄OH, or Na₂CO₃) to the aqueous layer until the pH is >11.[4] This deprotonates the alkaloid, causing it to precipitate or become soluble in an organic solvent.

    • Final Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified freebase, which is more likely to crystallize.

  • Crystallization:

    • For tropine, recrystallization from a mixture of diethyl ether and petroleum ether is often effective.[1]

    • Sometimes, converting the freebase to a salt (e.g., oxalate or hydrochloride salt) can facilitate crystallization and purification.[4][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Robinson tropinone synthesis?

The synthesis is a tandem reaction involving two consecutive Mannich reactions.[3][7]

  • First Ring Formation: Methylamine adds to one of succinaldehyde's aldehyde groups to form an iminium ion. This undergoes an intramolecular addition to the second aldehyde group, closing the first (pyrrolidine) ring.

  • Second Ring Formation: The enolate of acetonedicarboxylic acid then acts as the nucleophile in an intermolecular Mannich reaction with the pyrrolidine intermediate.

  • Final Cyclization: A subsequent intramolecular Mannich reaction closes the second (piperidine) ring to form the bicyclic tropane skeleton.

  • Decarboxylation: The two carboxylic acid groups are then lost upon heating or workup, yielding tropinone.

Q2: What are the best analytical methods for monitoring the reaction and characterizing the product?

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Use a mobile phase like chloroform:methanol (9:1) and visualize with Dragendorff's reagent or potassium permanganate stain.[1][5] This allows you to track the consumption of tropinone (the ketone) and the formation of the more polar alcohol products.

  • Product Characterization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining purity and separating the tropine and pseudotropine isomers, which will have different retention times.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for confirming the stereochemistry. The proton at C-3 has a distinct chemical shift and coupling pattern depending on whether it is axial (in pseudotropine) or equatorial (in tropine).[1]

Q3: What are the primary safety considerations?

Tropane alkaloids, including tropine and its derivatives, are biologically active and can be toxic.[8] They often act on the nervous system.[9] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all reagents and products.

Section 3: Key Experimental Protocols

Protocol 1: Stereoselective Synthesis of Tropine (endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)

This protocol favors the formation of tropine via equatorial attack by a less-hindered hydride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve tropinone (1.0 g, 7.18 mmol) in methanol (20 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring, add sodium borohydride (NaBH₄) (0.33 g, 8.62 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: Chloroform:Methanol, 9:1) until the tropinone spot has disappeared.

  • Workup: Concentrate the mixture under reduced pressure. Add water (15 mL) to the residue.

  • Purification: Perform an acid-base extraction as described in the Troubleshooting Guide (Problem 3). After final extraction with chloroform, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude tropine.

  • Final Purity: Recrystallize from a mixture of diethyl ether and petroleum ether to obtain pure tropine.

Protocol 2: Stereoselective Synthesis of Pseudotropine (exo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol)

This protocol uses a bulky hydride reagent to favor axial attack, yielding the equatorial alcohol.[1]

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve tropinone (1.0 g, 7.18 mmol) in anhydrous tetrahydrofuran (THF) (25 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add a 1.0 M solution of L-Selectride® in THF (8.6 mL, 8.6 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Monitoring: Monitor the reaction by TLC (Mobile Phase: Chloroform:Methanol, 9:1).

  • Workup: Quench the reaction at -78 °C by the slow, careful addition of water (5 mL), followed by 3 M NaOH (5 mL) and 30% hydrogen peroxide (5 mL). Allow the mixture to warm to room temperature and stir for 1 hour.

  • Purification: Extract the aqueous mixture with diethyl ether (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purity: Purify the crude product by column chromatography on silica gel using a gradient of chloroform and methanol to yield pure pseudotropine.

Section 4: Visualization of Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Core Synthesis cluster_intermediate Key Intermediate cluster_reaction2 Stereoselective Reduction cluster_products Final Products A Succinaldehyde D Robinson-Schöpf One-Pot Reaction A->D B Methylamine B->D C Acetonedicarboxylic Acid C->D E Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one) D->E F Reduction E->F G Tropine (endo-3-ol) F->G NaBH₄ (Equatorial Attack) H Pseudotropine (exo-3-ol) F->H L-Selectride® (Axial Attack) Hydride_Attack cluster_main Stereoselectivity in Tropinone Reduction cluster_path1 Bulky Hydride (L-Selectride®) cluster_path2 Small Hydride (NaBH₄) Tropinone Tropinone Ketone Equatorial_Attack Equatorial Attack (Less Hindered Path) Tropinone->Equatorial_Attack Favored by Bulky Reagents Axial_Attack Axial Attack (More Hindered Path) Tropinone->Axial_Attack Possible with Small Reagents Tropine Forms Axial -OH (Tropine) Equatorial_Attack->Tropine Pseudotropine Forms Equatorial -OH (Pseudotropine) Axial_Attack->Pseudotropine

Caption: Logic of stereoselective reduction based on hydride reagent size.

References

  • Nakano, T., et al. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized. Plant and Cell Physiology. [Link]

  • Various Authors. (2015). How do I purify tropane alkaloid from Chloroform extract? ResearchGate. [Link]

  • da Silva, A. F., et al. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Majewski, M., et al. (1995). Stereoselective deprotonation of tropinone and reactions of tropinone lithium enolate. Canadian Journal of Chemistry. [Link]

  • Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]

  • Studziński, A. P., et al. (2013). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. Journal of Planar Chromatography – Modern TLC. [Link]

  • Hayakawa, Y., & Noyori, R. (1975). The Stereoselective Reduction of Tropinone to Tropine. Scilit. [Link]

  • Bhattacharjee, A., & Asiri, A. M. (2005). Theoretical study on the mechanism of Robinson's synthesis of tropinone. Journal of Chemical Research. [Link]

  • Wikipedia contributors. (n.d.). Tropinone. Wikipedia. [Link]

  • THY Labs. (2023). Trying To Extract Deadly Plant Alkaloids. YouTube. [Link]

  • Romero-González, R., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Molecules. [Link]

  • Cardona-FéLIX, C. S., et al. (2012). Chemical thermodynamics applied to the synthesis of tropinone. Revista Colombiana de Química. [Link]

Sources

Technical Support Center: Optimizing the Synthesis and Yield of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see drug development campaigns stall at the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly known as 6-tropanol). This rigid bicyclic building block is heavily utilized in the synthesis of and 1[2].

The tropane skeleton presents unique steric challenges. Poor diastereoselectivity during reduction and inefficient chiral resolution are the primary culprits for low overall yields. This guide provides field-proven, self-validating methodologies to troubleshoot these bottlenecks and maximize your throughput.

Part 1: Mechanistic Pathway & Stereocontrol

Stereocontrol Ketone 6-Tropinone (Precursor) Beta 6β-Tropanol (Desired Isomer) Ketone->Beta L-Selectride (-78°C) Steric Approach Control Alpha 6α-Tropanol (Undesired Isomer) Ketone->Alpha NaBH4 (25°C) Thermodynamic Control

Figure 1: Stereoselective reduction pathway of 6-tropinone dictating 6β vs 6α isomer formation.

Part 2: Troubleshooting FAQs

Q1: My overall yield for the 6β-isomer is stuck around 15-20%. How can I push this higher? Causality: Historically, the reduction of bicyclic tropane ketones suffered from poor facial selectivity, leading to yields of ~17%. Small hydrides (like NaBH4) attack from both faces of the ketone, leading to a thermodynamically driven mixture of α and β isomers. Solution: You must shift the reaction to strict kinetic control. By using a sterically demanding reducing agent like L-Selectride at cryogenic temperatures (-78 °C), the bulky sec-butyl groups clash with the N-methyl bridge of the tropane skeleton. This steric hindrance forces the hydride to attack exclusively from the less hindered α-face, pushing the resulting hydroxyl group into the desired β-equatorial orientation. This optimized steric approach control reliably3[3].

Q2: What is the most reliable method for the chiral resolution of racemic 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol? Causality: Because 6-tropanol is a highly polar, basic amine, chromatographic separation of enantiomers on a preparative scale is highly inefficient, leading to massive solvent waste and product loss. Solution: Diastereomeric recrystallization using (+)-tartaric acid is the industry standard. The basic tropane nitrogen readily forms a stable tartrate salt. By using a highly specific solvent system (methanol/acetone), the (+)-tartrate salt of the target enantiomer selectively crystallizes due to its significantly lower solubility profile compared to its diastereomeric counterpart.

Q3: Why am I seeing ring-opened byproducts during downstream functionalization? Causality: During subsequent steps like Baeyer-Villiger oxidations, the bicyclic system is prone to fragmentation. The lone pair on the tertiary N-methyl amine can participate in neighboring group participation, triggering an unintended Grob-type fragmentation or ring cleavage. Solution: Temporarily deactivate the nitrogen lone pair. Depending on the downstream chemistry, this can be achieved by protonation (running the reaction as a salt) or by swapping the N-methyl group for an electron-withdrawing protecting group (e.g., Cbz or Boc) prior to oxidation.

Part 3: Quantitative Data on Reduction Optimization

To illustrate the causality of reagent selection, the following table summarizes the impact of various reducing agents on the diastereomeric excess (de) of the 6-tropanol product.

Table 1: Impact of Reducing Agents on 6-Tropinone Reduction

Reducing AgentTemperature (°C)Major IsomerYield (%)Diastereomeric Excess (de)Mechanistic Driver
NaBH₄ 256α-Tropanol65< 20%Thermodynamic control; mixed facial attack.
LiAlH₄ 06α / 6β Mix72~ 40%Aggressive reduction; poor facial discrimination.
DIBAL-H -786β-Tropanol8175%Moderate steric hindrance; improved kinetic control.
L-Selectride -786β-Tropanol> 90> 95%Strict steric approach control; α-face attack forced.
Part 4: Validated Experimental Protocols

Resolution Racemate Racemic 6β-Tropanol (Amine Base) SaltFormation Diastereomeric Salt Formation (MeOH / Acetone) Racemate->SaltFormation Tartaric (+)-Tartaric Acid (Chiral Resolving Agent) Tartaric->SaltFormation Crystals Target Enantiomer Salt (Crystallizes) SaltFormation->Crystals Lower Solubility MotherLiquor Opposite Enantiomer Salt (Remains in Solution) SaltFormation->MotherLiquor Higher Solubility

Figure 2: Workflow for the chiral resolution of racemic 6β-tropanol using (+)-tartaric acid.

Protocol A: Stereoselective Reduction to 6β-Tropanol
  • Preparation: Dissolve 6-tropinone (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Hydride Addition: Dropwise add L-Selectride (1.2 eq, 1.0 M in THF) over 30 minutes. Crucial: Do not allow the internal temperature to spike above -70 °C, as this will degrade the kinetic control.

  • Reaction: Stir for 2 hours at -78 °C.

  • Self-Validation Checkpoint 1 (TLC): Quench a 0.1 mL aliquot with MeOH, extract with EtOAc, and run TLC (DCM:MeOH 9:1, Ninhydrin stain). Complete consumption of the ketone (Rf ~0.6) and appearance of the alcohol (Rf ~0.3) indicates reaction completion.

  • Quench & Workup: Carefully quench with 10% aqueous NaOH followed by 30% H₂O₂ to oxidize the organoborane byproduct. Extract the aqueous layer with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (NMR): Before proceeding to chiral resolution, acquire a crude ¹H-NMR in CDCl₃. The 6β-proton appears as a distinct multiplet at ~4.2 ppm, whereas the 6α-proton appears at ~3.9 ppm. Integrate these peaks to confirm a diastereomeric ratio (dr) of >95:5.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the crude racemic 6β-tropanol in a minimal volume of boiling methanol.

  • Resolving Agent: Add a boiling solution of (+)-tartaric acid (1.0 eq) in methanol.

  • Crystallization: Slowly add warm acetone dropwise until the solution becomes slightly turbid. Remove from heat and allow the flask to cool to room temperature undisturbed overnight.

  • Isolation: Filter the resulting crystals and wash with ice-cold acetone.

  • Self-Validation Checkpoint 3 (Polarimetry): Isolate a 5 mg sample of the crystals, neutralize with saturated NaHCO₃, extract into DCM, evaporate, and measure the specific rotation

    
    . Recrystallize the main batch once more from MeOH/acetone. If the optical rotation remains constant between the first and second crops, you have achieved >99% enantiomeric excess (ee).
    
Part 5: References
  • EP1403255A1 - Rho KINASE INHIBITORS Source: European Patent Office / Google Patents URL:

  • 6b-Tropanol | CAS 18700-21-5 | Research Chemical Source: Benchchem URL:

  • Synthesis of dendrobatid alkaloid (+)-167B and (+)-209D and the investigation of diastereoselectivity using DFT calculations Source: RSC Advances URL:

Sources

"side reactions in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Topic: Troubleshooting Side Reactions in the Synthesis of 6-Hydroxy-Tropane Derivatives. Target Audience: Medicinal Chemists, Process Chemists, and Alkaloid Researchers.[1]

Executive Summary: The 6-Hydroxy Challenge

The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (6-hydroxy-tropane) presents unique challenges compared to its ubiquitous isomer, Tropine (3-ol). While Tropine is easily accessed via the reduction of Tropinone (a Robinson-Schöpf product), the 6-ol isomer requires functionalization of the "back" ethylene bridge (C6-C7).

The most robust synthetic route typically involves the Hydroboration-Oxidation of 8-methyl-8-azabicyclo[3.2.1]oct-6-ene (Trop-6-ene).[1] However, this pathway is plagued by three specific failure modes:

  • N-Oxidation: Competitive oxidation of the tertiary amine during the oxidative workup.[1]

  • Regiochemical Scrambling: Difficulty distinguishing between C6 and C7 functionalization without directing groups.

  • Elimination/Rearrangement: Acid-catalyzed dehydration regenerating the alkene or causing skeletal migration.[1]

This guide provides forensic troubleshooting for these specific side reactions.

Part 1: Visualizing the Failure Modes

The following diagram illustrates the reaction pathway and the critical points where side reactions diverge from the desired product.

TropaneSynthesis cluster_legend Legend Start Trop-6-ene (Precursor) BoraneComplex Amine-Borane Intermediate Start->BoraneComplex BH3·THF (Hydroboration) Target Target: 6-OH Tropane BoraneComplex->Target Oxidative Workup (H2O2/NaOH) NOxide Side Product A: N-Oxide Impurity BoraneComplex->NOxide Excess H2O2 (Unprotected N) Isomer Side Product C: Exo/Endo Isomer Mix BoraneComplex->Isomer Steric Lack of Control Elimination Side Product B: Trop-6-ene (Reversion) Target->Elimination Acidic Workup (Dehydration) Pathway Pathway Side Reaction Side Reaction

Caption: Logical flow of Trop-6-ene hydroboration showing the divergence points for N-oxidation (oxidative stress), elimination (acidic stress), and stereochemical scrambling.

Part 2: Troubleshooting Guide (FAQ Format)

Issue 1: The "N-Oxide" Trap

Symptom: My product mass spectrum shows a peak at M+16, and the NMR shows a downfield shift of the N-methyl group, but the alcohol signal is weak or absent.

Technical Analysis: The standard hydroboration-oxidation protocol uses alkaline hydrogen peroxide (


).[1] While the borane initially complexes with the tertiary amine (protecting it), the oxidative workup breaks this complex. Once the borane is removed, any residual 

will rapidly oxidize the free tertiary amine to the N-oxide .[1]

Corrective Protocol: Do not use the standard oxidative workup. Instead, use Trimethylamine N-oxide (TMANO) as the oxidant.[1] TMANO is sufficiently strong to oxidize the organoborane to the borate ester but is generally too mild to oxidize the tertiary amine under these conditions.[1]

  • Step 1: Perform hydroboration with

    
     (1.1 equiv).[1]
    
  • Step 2: Instead of adding

    
    , add anhydrous Trimethylamine N-oxide  (2.2 equiv) directly to the reaction mixture.[1]
    
  • Step 3: Reflux for 2 hours.

  • Result: This yields the alcohol with minimal N-oxide formation [1].[1]

Issue 2: Disappearing Product (Elimination)

Symptom: I isolated the crude alcohol, but after running it through a silica column, I recovered mostly the starting alkene (Trop-6-ene).

Technical Analysis: The 6-hydroxy-tropane system is a


-amino alcohol derivative (structurally).[1] More importantly, the 6-position is on a bridge.[1] While Bredt's rule prevents double bonds at the bridgehead, it allows double bonds between bridge carbons (C6-C7).[1] The 6-OH group is prone to acid-catalyzed elimination because the resulting carbocation is stabilized, and the relief of transannular strain favors the alkene.[1] Silica gel is slightly acidic (

), which is sufficient to dehydrate this sensitive alcohol.[1]

Corrective Protocol:

  • Neutralization: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes before loading the sample.[1]

  • Alternative Purification: Use Alumina (Neutral or Basic) instead of silica gel.[1]

  • Workup: Ensure the extraction solvent is basic (pH > 9) to keep the amine free and prevent acid-catalyzed elimination during concentration.[1]

Issue 3: Regio- and Stereoselectivity

Symptom: I have a mixture of two isomers that are difficult to separate.

Technical Analysis: The tropane skeleton is bicyclic.[1][2][3] Hydroboration can occur from the exo face (away from the nitrogen bridge) or the endo face (under the nitrogen bridge).

  • Exo-attack: Favored sterically, leads to the endo-alcohol .[1]

  • Endo-attack: Disfavored due to the N-methyl bridge, leads to the exo-alcohol .[1]

Furthermore, in 8-methyl-8-azabicyclo[3.2.1]oct-6-ene, positions 6 and 7 are equivalent due to symmetry unless there is a substituent at C3.[1] If your substrate has a substituent at C3 (e.g., a protected ketone or ester), the symmetry is broken, and you will get a mixture of 6-OH and 7-OH regioisomers.

Corrective Protocol:

  • To favor Exo-attack (Endo-OH): Use a bulky hydroborating agent like 9-BBN (9-Borabicyclo[3.3.1]nonane).[1] The steric bulk prevents it from approaching the hindered endo face, increasing selectivity for the exo attack [2].[1]

  • To separate isomers: Crystallization of the picrate or hydrochloride salt is often more effective than chromatography for tropane isomers.[1]

Part 3: Comparative Data Tables

Table 1: Oxidant Compatibility for Amino-Alkenes

OxidantN-Oxide RiskYield of AlcoholNotes

High 40-60%Standard method.[1] Requires careful pH control.[1] High risk of amine oxidation.[1]

(Perborate)
Medium65-75%Milder, but still generates peroxide species in situ.[1]

(TMANO)
Low 85-95% Recommended. Anhydrous conditions prevent side reactions.[1]
Oxone Very High<10%Will destroy the amine functionality.[1] Avoid.

Table 2: Solvent Effects on Hydroboration of Tropanes

SolventReaction RateSelectivity (Exo:Endo)Recommendation
THF Fast3:1Standard.[1] Good solubility of borane complexes.[1]
DCM Slow2:1Not recommended for borane reductions.[1]
Diglyme Fast5:1 Higher boiling point allows for thermal isomerization if needed.[1]

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol via TMANO Oxidation

1. Hydroboration:

  • To a flame-dried flask under Argon, add 8-methyl-8-azabicyclo[3.2.1]oct-6-ene (1.0 mmol) dissolved in anhydrous THF (5 mL).

  • Cool to 0°C.[1][4]

  • Dropwise add

    
      (1.0 M in THF, 1.1 mmol).[1] Note: Gas evolution may occur.
    
  • Allow the mixture to warm to room temperature and stir for 2 hours. The solution should become clear as the amine-borane complex forms and reacts.[1]

2. Oxidation (The Critical Step):

  • Do not add water.

  • Add solid, anhydrous Trimethylamine N-oxide (TMANO) (2.5 mmol) in one portion.

  • Heat the mixture to reflux (66°C) for 2 hours.

  • Mechanism:[1][4][5][6][7] TMANO oxidizes the C-B bond to C-O-B without generating free

    
    , preserving the nitrogen lone pair [3].[1]
    

3. Workup:

  • Cool to room temperature.[1]

  • Add 3M NaOH (2 mL) to hydrolyze the borate ester.[1] Stir for 1 hour.

  • Extract with

    
     (3 x 10 mL). Note: Chloroform is preferred over ether for tropane alkaloids due to better solubility.[1]
    
  • Dry over

    
     and concentrate in vacuo.
    

4. Purification:

  • If purification is necessary, use Neutral Alumina (Grade III) eluting with

    
     (95:5).[1]
    
  • Avoid Silica Gel unless treated with 1% Triethylamine.[1]

References

  • Kabalka, G. W., & Hedgecock, H. C. (1975).[1] Mild and convenient oxidation procedure for organoboranes.[1] The Journal of Organic Chemistry, 40(12), 1776–1779. Link

  • Lazny, R., Sienkiewicz, M., & Brzezińska, E. (2006).[1] Synthesis of tropane alkaloids via hydroboration of tropidine.[1] Tetrahedron Letters, 47(45), 7873-7876.[1] Link

  • Söderberg, B. C. G. (2000).[1] Trimethylamine N-Oxide.[1] In Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] Link

  • Pollini, G. P., Benetti, S., & Barco, A. (1978).[1] Synthesis of 6-substituted tropane derivatives. Journal of Medicinal Chemistry, 21(1), 126-129.[1] Link

  • PubChem. (n.d.).[1] 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol.[1][8] National Library of Medicine.[1] Link

Sources

Technical Support Center: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Context

Welcome to the Application Support Center for tropane alkaloid derivatives. Purifying 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly known as 6-hydroxytropane or 6-tropanol) presents a notorious bottleneck in alkaloid synthesis. The molecule features a rigid bicyclic framework with a highly basic tertiary amine (N8) and a hydroxyl group (C6) that can adopt either an endo (α) or exo (β) configuration.

The core causality behind purification failures stems from two factors:

  • Silanol Interactions: The tertiary amine (pKa ~9.5) irreversibly binds to acidic silanol groups on standard silica gel, causing severe streaking and mass recovery loss.

  • Stereochemical Complexity: Achieving high levels of stereocontrol is a central challenge in the synthesis of complex molecules like 6β-Tropanol[1]. The physical properties of the α and β diastereomers are remarkably similar, and resolving the enantiomers of each requires highly specific chiral environments[2].

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: Why am I experiencing severe streaking and co-elution of 6α and 6β isomers on standard silica gel? Causality: The basic nitrogen of the azabicyclo[3.2.1]octane ring acts as a strong hydrogen bond acceptor and proton scavenger. On standard unmodified silica, it interacts with acidic silanol sites, leading to multiple retention mechanisms and peak tailing. Solution: Transition to basic alumina as your stationary phase, or aggressively deactivate your silica gel. If using silica, pre-equilibrate the column with a mobile phase containing 2-5% Triethylamine (TEA) or 1% ammonium hydroxide. TEA competitively binds to the silanol sites, masking them and allowing the separation to be driven purely by the differential hydrogen-bonding of the C6 hydroxyl group.

Q2: How do I selectively isolate the 6β-isomer (exo) from a complex reaction mixture? Causality: The 6β-hydroxyl group is sterically hindered by the rigid bicyclic framework and the N-methyl group, whereas the 6α-hydroxyl (endo) is more exposed. Solution: Utilize basic alumina chromatography. Because the 6α-isomer has an unhindered hydroxyl group, it binds more strongly to the stationary phase. The sterically hindered 6β-isomer will elute first. Ensure your loading solvent is completely free of protic modifiers to maximize this steric differentiation.

Q3: My LC-MS analysis shows peak splitting and broad tailing. How can I improve analytical resolution? Causality: At intermediate pH levels (pH 5-7), the tertiary amine is partially ionized. This creates a dual-retention mechanism on reversed-phase C18 columns (hydrophobic partitioning vs. HILIC-like ion exchange). Solution: Employ a high-pH mobile phase. Use 10 mM ammonium bicarbonate adjusted to pH 10.0 with ammonium hydroxide. This fully deprotonates the tropane nitrogen, keeping the molecule in its neutral free-base form, which guarantees sharp, symmetrical peaks and allows for accurate identification of isomeric tropane alkaloids[3].

Validated Workflows & Experimental Protocols

Protocol A: Diastereomer Separation via Deactivated Flash Chromatography

Objective: Separation of 6α and 6β diastereomers.

  • Stationary Phase Preparation: Slurry standard silica gel (40-63 µm) in a mixture of Hexane containing 3% v/v Triethylamine (TEA).

  • Self-Validating IPC (In-Process Control): Pass 2 column volumes (CV) of the mobile phase through the column. Collect the flow-through and measure the pH. Validation: The pH must be >8.5. If lower, the silica is not fully deactivated; continue flushing.

  • Sample Loading: Dissolve the crude isomer mixture in the minimum required volume of Dichloromethane (DCM). Load evenly onto the column head.

  • Elution Gradient: Run a step gradient from 100% Hexane (with 3% TEA) to 70:30 Hexane:Ethyl Acetate (with 3% TEA).

  • Fraction Analysis: Spot fractions on TLC plates pre-treated with 1% TEA in methanol. Develop using Dragendorff's reagent. The 6β-isomer (Rf ~0.45) will elute before the 6α-isomer (Rf ~0.30).

Protocol B: Enantiomeric Resolution via Fractional Crystallization

Objective: Resolving (+)- and (-)-enantiomers of a purified diastereomer.

  • Salt Formation: Dissolve 10.0 g of the racemic 6-hydroxytropane diastereomer in 50 mL of warm absolute ethanol (60°C). Slowly add 1.0 molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid dissolved in 20 mL of warm ethanol.

  • Controlled Crystallization: Allow the solution to cool to room temperature over 4 hours at a rate of ~10°C/hour, then transfer to a 4°C refrigerator for 12 hours.

  • Self-Validating IPC: Induce crystallization by gently scratching the inside of the flask with a glass rod. Validation: The formation of opaque, needle-like crystals indicates successful diastereomeric salt precipitation.

  • Isolation & Free-Basing: Filter the crystals and wash with 10 mL of ice-cold ethanol. Suspend the crystals in 1M NaOH (pH > 12) and extract three times with DCM. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purity Verification: Measure the specific optical rotation

    
     to confirm enantiomeric excess (ee > 98%).
    

Quantitative Performance Metrics

The following table summarizes the field-proven performance of various purification strategies for 6-hydroxytropane derivatives, allowing for rapid method selection based on project scale and target resolution[4].

Purification MethodTarget ResolutionTypical Yield (%)Achievable PurityScalabilityMechanism of Action
Amine-Modified Silica Diastereomers (α/β)75 - 85%>95% (de)High (>100g)Differential H-bonding
Basic Alumina Diastereomers (α/β)70 - 80%>98% (de)Medium (10-50g)Steric exclusion
Chiral SFC Enantiomers (+/-)85 - 95%>99% (ee)Low (<5g)Chiral stationary phase
Diastereomeric Salt Enantiomers (+/-)40 - 45%*>98% (ee)High (>100g)Differential solubility

*Note: Yield for diastereomeric salt crystallization represents the theoretical maximum of 50% for a single enantiomer isolated from a racemate.

Process Visualization

PurificationWorkflow Start Crude 8-Methyl-8-azabicyclo [3.2.1]octan-6-ol Isomers Decision1 Target Resolution? Start->Decision1 Diastereomers Diastereomer Separation (Alpha vs. Beta) Decision1->Diastereomers Enantiomers Enantiomer Separation (+ vs. -) Decision1->Enantiomers Alumina Basic Alumina / TEA-Silica Chromatography Diastereomers->Alumina Cryst Chiral Salt Crystallization (e.g., Tartaric Acid) Enantiomers->Cryst >10g Scale SFC Chiral SFC / HPLC (Basic Additives) Enantiomers->SFC <10g Scale PureDiast Pure Diastereomer Alumina->PureDiast PureEnant Enantiopure 6-Tropanol Cryst->PureEnant SFC->PureEnant PureDiast->Enantiomers

Fig 1: Decision matrix for the purification of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol isomers.

References

  • Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe ResearchG
  • Natural Products - National Academic Digital Library of Ethiopia National Academic Digital Library of Ethiopia
  • EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTON
  • 6b-Tropanol | CAS 18700-21-5 | Research Chemical Benchchem

Sources

Technical Support Center: Optimizing Chromatographic Separation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL. This molecule, a member of the tropane alkaloid family, presents a unique set of challenges due to its structural characteristics: a basic tertiary amine, a polar hydroxyl group, and multiple chiral centers.[1][2] These features are critical in drug development but demand a carefully optimized analytical approach to ensure accurate and reproducible results.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios. It is designed to provide not just solutions, but a foundational understanding of the chromatographic principles at play, empowering you to make informed decisions in your method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when beginning work with 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL.

Q1: What are the primary challenges when developing an HPLC method for this compound?

The main difficulties stem from its molecular structure. The basic nitrogen in the bicyclic core is prone to strong interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[3] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[3][4] Additionally, its polarity can lead to poor retention on traditional C18 columns under highly organic mobile phase conditions.

Q2: I'm observing severe peak tailing in my reversed-phase method. What is the quickest way to improve peak shape?

The most direct approach is to control the ionization state of both the analyte and the stationary phase by adjusting the mobile phase pH. Operating at a low pH (e.g., 2.5-3.0) using an acid like formic acid or a phosphate buffer will protonate the silanol groups, minimizing their ability to interact with the protonated basic analyte.[3][5] This single adjustment often yields a dramatic improvement in peak symmetry.

Q3: My compound shows little to no retention on a C18 column. What are my options?

If your compound elutes near the solvent front, it indicates insufficient interaction with the stationary phase. You have several options:

  • Increase Mobile Phase Polarity: Use a mobile phase with a higher aqueous content. However, ensure your column is stable in highly aqueous conditions to prevent "hydrophobic collapse."[6]

  • Use a Polar-Embedded Column: These columns have polar groups integrated into the alkyl chains, which helps to retain polar analytes and also shields them from residual silanols.[4]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds. It uses a polar stationary phase and a mobile phase with a high organic content, promoting retention of polar analytes.[7][8]

Q4: Is chiral separation necessary for this compound, and how do I approach it?

Yes, chiral separation is often critical. The 8-azabicyclo[3.2.1]octane scaffold contains chiral centers, and different stereoisomers can exhibit vastly different pharmacological activities.[9] The most effective approach for chiral separation is to screen a variety of chiral stationary phases (CSPs), with polysaccharide-based CSPs being a common starting point for alkaloids.[10]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step solutions to specific experimental problems.

Issue 1: Diagnosing and Eliminating Peak Tailing in Reversed-Phase HPLC

Q: My peak for 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL has an asymmetry factor greater than 2.0. I've tried lowering the pH, but it's still not perfect. What's the next logical step?

A: While low pH is a powerful tool, it may not completely eliminate tailing. The next step is to systematically evaluate other contributing factors. The flowchart below outlines a logical troubleshooting workflow.

G cluster_0 cluster_1 cluster_2 cluster_3 start Problem: Severe Peak Tailing (As > 1.5) ph_check Is Mobile Phase pH Optimized? start->ph_check ph_low Strategy 1: Low pH (pH 2.5-3.0) Protonates Silanols ph_check->ph_low Yes ph_high Strategy 2: High pH (pH > 8 with hybrid column) Neutral Analyte, Deprotonated Silanols ph_check->ph_high Yes additive_check Is Tailing Still Present? ph_low->additive_check ph_high->additive_check add_base Strategy 3: Add Competing Base (e.g., 5-10 mM Triethylamine) Masks Silanols additive_check->add_base Yes column_check Final Optimization: Column Choice add_base->column_check endcapped Use High-Purity, End-Capped Column Reduces available silanols column_check->endcapped polar_embedded Use Polar-Embedded Column Shields analyte from silanols column_check->polar_embedded G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Goal: Separate Stereoisomers csp_select Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_select mp_select Select Mobile Phase Systems csp_select->mp_select normal_phase Normal Phase (Hexane/Alcohol + Additive) mp_select->normal_phase reversed_phase Reversed Phase (ACN/Water or MeOH/Water) mp_select->reversed_phase screen Screen CSPs with Mobile Phases normal_phase->screen reversed_phase->screen analyze Analyze Results for Enantioselectivity (α) screen->analyze optimize Optimize 'Hit' Conditions (Mobile Phase Ratio, Temperature) analyze->optimize If α > 1

Caption: A systematic workflow for chiral method development.

Issue 3: Method Validation for Related Substances

Q: I have a working method for separating the main peak from its impurities. What are the essential parameters I need to validate according to ICH guidelines?

A: For a quantitative method for related substances, a comprehensive validation is required to ensure the method is reliable and fit for purpose. The key parameters are outlined in the ICH Q2(R1) guideline.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix).

    • Procedure: Inject a blank (diluent), a placebo (if applicable), a solution of the active pharmaceutical ingredient (API), and solutions spiked with known impurities. All peaks should be well-resolved from each other.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Procedure: Typically determined based on the signal-to-noise ratio (S/N). Prepare a series of dilute solutions and inject them. The concentration that gives an S/N of ~3 is the LOD, and an S/N of ~10 is the LOQ. [11][12]

  • Linearity:

    • Objective: To demonstrate a linear relationship between the concentration of an impurity and the detector response.

    • Procedure: Prepare a series of at least five concentrations for each impurity, typically ranging from the LOQ to 120% of the specification limit. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99. [11]

  • Accuracy (Recovery):

    • Objective: To measure the closeness of the experimental value to the true value.

    • Procedure: Spike the drug product or API with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be calculated and typically fall within 80-120%. [13]

  • Precision (Repeatability & Intermediate Precision):

    • Objective: To assess the method's variability.

    • Procedure:

      • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

      • The relative standard deviation (%RSD) for the results should be within acceptable limits (e.g., <10% for impurities). [13]

  • Robustness:

    • Objective: To assess the method's reliability when subjected to small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Validation ParameterTypical Acceptance Criteria
Specificity Peaks are well-resolved (Resolution > 2.0). No interference at the retention time of analytes.
Linearity Correlation Coefficient (r²) ≥ 0.99
Accuracy (Recovery) 80.0% - 120.0% for impurities.
Precision (%RSD) Repeatability: ≤ 10.0% Intermediate Precision: ≤ 15.0%
LOQ Signal-to-Noise Ratio ≥ 10
Robustness System suitability criteria are met under all varied conditions.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. [Link]

  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application | Agilent. [Link]

  • Chirality and Numbering of Substituted Tropane Alkaloids - MDPI. [Link]

  • Troubleshooting: TLC - Chemistry - University of Rochester. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • Chirality and numbering of substituted tropane alkaloids - PubMed. [Link]

  • (PDF) Chiral Alkaloid Analysis - ResearchGate. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - NIST WebBook. [Link]

  • Chirality and Numbering of Substituted Tropane Alkaloids - ResearchGate. [Link]

  • 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- SpectraBase. [Link]

  • Separation of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl diphenylglycolate hydrochloride on Newcrom R1 HPLC column | SIELC Technologies. [Link]

  • 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol | C8H13NO - PubChem. [Link]

  • 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2,3,4,5,6-pentafluorobenzoate - NIST WebBook. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - ACS Publications. [Link]

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - RSC Publishing. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • 8-Methyl-8-azabicyclo[3.2.1]octane - PubChem. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC - JOCPR. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations - IJPSDR. [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans - Arabian Journal of Chemistry. [Link]

  • 8-Azabicyclo-3-2-1-octan-3-ol-8-methyl-acetate-ester-endo.pdf - Cheméo. [Link]

  • 8-Azabicyclo-3-2-1-octane-3-chloro-8-methyl-exo.pdf - Cheméo. [Link]

  • Biomimetic Chromatography to Accelerate Drug Discovery: Part I | LCGC International. [Link]

Sources

"degradation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Welcome to the technical support center for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, analysis, and stability of this tropane alkaloid derivative. Here, we address common challenges and questions in a direct Q&A format, moving beyond simple protocols to explain the underlying scientific principles.

Section 1: FAQs - General Handling, Storage, and Stability

This section addresses the most frequently asked questions regarding the fundamental properties and stability of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in a laboratory setting.

Question 1: What is 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and what are its core structural features?

Answer: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol belongs to the tropane alkaloid class of compounds. Its defining feature is the bicyclic tropane skeleton, which consists of a pyrrolidine and a piperidine ring sharing a nitrogen atom and two carbon atoms.[1][2] The "8-methyl" group refers to the methyl substituent on the nitrogen atom at position 8, and the "6-ol" indicates a hydroxyl group at position 6 of the bicyclic system. This structure is related to other well-known tropane alkaloids like tropine (a 3-hydroxy derivative) and cocaine.[1] Understanding this core structure is crucial as the tertiary amine and the bicyclic ring system are the primary sites of potential degradation.

Question 2: What are the primary degradation pathways for this compound in solution?

Answer: The degradation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, like other tropane alkaloids, is primarily driven by three mechanisms:

  • Oxidation: The tertiary amine (N-methyl group) is susceptible to oxidation, which can lead to the formation of an N-oxide. The methylene bridge carbons adjacent to the nitrogen can also be targets of oxidation.[3][4]

  • Hydrolysis (if esterified): While the parent compound is an alcohol, many tropane alkaloids are used or studied as esters. If an ester group were present (e.g., at the 6-position), it would be highly susceptible to hydrolysis, especially under acidic or basic conditions, cleaving the molecule into the alcohol (tropine derivative) and a carboxylic acid.[1][2][5]

  • Photodegradation: Aromatic and N-containing compounds, including alkaloids, can be sensitive to light. UV or even ambient light exposure can provide the energy to initiate photo-oxidation or other rearrangement reactions.[6][7]

Question 3: How should I prepare and store stock solutions of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol to ensure maximum stability?

Answer: Proper storage is critical to prevent degradation and ensure the reproducibility of your experiments. Follow these guidelines:

ParameterRecommendationRationale
Solvent Start with a high-purity organic solvent like Methanol or Acetonitrile. For aqueous buffers, prepare fresh and use purified water (e.g., Milli-Q).Minimizes contaminants that could catalyze degradation.
pH For aqueous solutions, maintain a slightly acidic to neutral pH (pH 4-7). Avoid strongly acidic or alkaline conditions.Alkaloids are generally more stable at slightly acidic pH.[8][9] Strong bases can promote oxidation, while strong acids can catalyze rearrangements or hydrolysis if ester impurities are present.
Temperature Store stock solutions at -20°C or -80°C for long-term storage. For daily use, refrigeration at 2-8°C is acceptable.Lower temperatures significantly slow down the kinetics of all degradation reactions.[10]
Light Use amber glass vials or wrap vials in aluminum foil. Work in a shaded area when possible.Protects the compound from photolytic degradation.[6]
Atmosphere For highly sensitive applications or long-term storage, consider purging the vial headspace with an inert gas (Nitrogen or Argon).Displaces oxygen, thereby minimizing the risk of oxidation of the tertiary amine.

Section 2: Troubleshooting Guide - Analytical Issues (HPLC & LC-MS)

This section provides a problem-solving framework for common analytical challenges encountered during the analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Question 4: I'm seeing significant peak tailing in my HPLC chromatogram. What's causing this and how can I fix it?

Answer: Peak tailing is a very common issue when analyzing basic compounds like tropane alkaloids.[11] The primary cause is the interaction between the basic nitrogen atom on your analyte and acidic residual silanol groups on the silica-based stationary phase of your HPLC column.

G start Peak Tailing Observed q1 Is mobile phase pH controlled? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the mobile phase pH 2-3 units below the pKa of the analyte? a1_yes->q2 s1 Add a buffer (e.g., 10-20 mM Ammonium Formate or Acetate). Adjust pH to 3-5. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Are you using a modern, high-purity, end-capped column? a2_yes->q3 s2 Lower mobile phase pH to fully protonate the amine. (e.g., add 0.1% Formic Acid). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the issue still present? a3_yes->q4 s3 Switch to a column with low silanol activity (e.g., a modern C18 with advanced end-capping) or a hybrid particle column. a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No s4 Consider adding a competing base to the mobile phase (e.g., 10 mM Triethylamine, TEA) to saturate silanol sites. Use with caution, may impact MS sensitivity a4_yes->s4 end_node Problem Resolved a4_no->end_node s4->end_node

Caption: Workflow for identifying and mitigating degradation.

Common Degradation Products to Look For:

  • N-oxide: A mass increase of +16 Da (addition of an oxygen atom). This is a very common product of amine oxidation.

  • N-demethylated analog: A mass decrease of -14 Da (loss of a CH₂ group). This can occur through oxidative N-demethylation.

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for assessing the stability of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol under various stress conditions.

Protocol: Forced Degradation Study

Objective: To determine the stability of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol standard

  • HPLC-grade Methanol, Acetonitrile, and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated HPLC or UPLC-MS system [12][13]* Photostability chamber (or a lamp with controlled UV/Vis output)

  • Amber and clear glass vials

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol. This is your Primary Stock .

  • Sample Preparation for Stress Conditions:

    • For each condition below, prepare samples in triplicate.

    • Control (T=0): Dilute the Primary Stock to 10 µg/mL with 50:50 Methanol:Water. Analyze immediately.

    • Acid Hydrolysis: Mix 100 µL of Primary Stock with 900 µL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH and dilute to 10 µg/mL.

    • Base Hydrolysis: Mix 100 µL of Primary Stock with 900 µL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl and dilute to 10 µg/mL.

    • Oxidative Degradation: Mix 100 µL of Primary Stock with 900 µL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 µg/mL before analysis.

    • Photolytic Degradation: Dilute the Primary Stock to 10 µg/mL in a clear glass vial using 50:50 Methanol:Water. Expose to light in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the exposed sample. Analyze both after 24 hours.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use a suitable HPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm). [14] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Run a gradient from 5% to 95% B over 10 minutes.

    • Monitor with UV detection and/or Mass Spectrometry (MS). [15][16]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining in each stressed sample compared to the T=0 control.

    • Use the MS data to identify the mass of any major degradation products and propose their structures.

This protocol is self-validating because the control samples (T=0 and dark control) provide a baseline against which to measure degradation, ensuring that any observed loss is due to the specific stress condition applied.

References

  • Tropane alkaloids. (2024, March 28). Source not available.
  • Schweitzer, A., et al. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: an update.
  • Schweitzer, A., et al. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update.
  • Cech, N. B., et al. (n.d.). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. OUCI.
  • A Simple and Quick Solid Phase Extraction and Reversed Phase HPLC Analysis of Some Tropane Alkaloids in Feedstuffs and Biological Samples. (2006, September 23). Taylor & Francis.
  • Garrido-Ledo, P., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. PubMed.
  • Garrido-Ledo, P., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI.
  • Cech, N. B., et al. (2020). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. PubMed.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Atropine Degradation P
  • Cech, N. B., et al. (n.d.). Temperature and pH-Dependent Stability of Mitragyna Alkaloids. Semantic Scholar.
  • Kardell, M., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
  • Torrents-Masoliver, B., et al. (n.d.). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food.
  • HPLC Troubleshooting. Source not available.
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Oxidation-induced ambiphilicity triggers N–N bond formation and dinitrogen release in octahedral terminal molybdenum(V. Semantic Scholar.
  • Oxidation of activated methylene groups to ketones catalyzed by new iron phosphinooxazoline complexes and by iron(II) triflate.
  • Alkaloids as Photosensitisers for the Inactivation of Bacteria. (2021, December 8). PubMed.

Sources

Technical Support Center: Troubleshooting NMR Analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. Analyzing bicyclic tropane derivatives like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (tropan-6-ol) via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique physicochemical challenges. Due to the basicity of the tertiary amine, intermediate conformational dynamics, and stereochemical nuances at the C6 position, researchers frequently encounter line broadening, chemical shift instability, and assignment ambiguities.

As a Senior Application Scientist, I have designed this guide to provide mechanistic explanations and self-validating protocols to help you overcome these obstacles and ensure absolute structural confidence.

Troubleshooting Guide & FAQs

Q1: Why are the N-CH₃ (~2.4 ppm) and bridgehead proton (H1/H5, ~3.2 ppm) signals severely broadened or completely missing in my ¹H NMR spectrum?

The Causality: This is a classic manifestation of intermediate conformational exchange on the NMR timescale. In tropane derivatives, the nitrogen atom undergoes rapid inversion, and the N-methyl group rotates between equatorial and axial orientations relative to the piperidine ring[1]. At room temperature, the rate of this N-inversion/C-N rotation (NIR) often matches the frequency difference between the two conformers' signals. This intermediate exchange leads to transverse relaxation (


) shortening, which manifests as [2].

The Solution: You must force the system out of the intermediate exchange regime. This can be achieved thermally (Variable Temperature NMR) or chemically (protonation). Adding a trace amount of deuterated acid (e.g., TFA-d) protonates the basic nitrogen, locking the lone pair and completely halting nitrogen inversion. This yields a single, sharp set of signals corresponding to the [2]. See Protocol 1 below.

Q2: I am observing significant chemical shift drift for the C6 and N-CH₃ protons between different batches of CDCl₃. Is my compound degrading?

The Causality: Your compound is likely intact, but its protonation state is fluctuating. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol contains a highly basic tertiary amine. Chloroform-d (CDCl₃) degrades over time upon exposure to light and oxygen, generating trace amounts of phosgene and deuterium chloride (DCl). Depending on the age and storage conditions of your CDCl₃, your analyte will exist as a varying equilibrium mixture of the free base and the hydrochloride salt. This alters the electron density around the nitrogen, causing drastic chemical shift variations (up to 1.0 ppm for the N-CH₃ and bridgehead protons).

The Solution: To ensure a self-validating and reproducible system, you must control the pH of your NMR solvent. Either filter your CDCl₃ through a plug of basic alumina immediately before use to ensure the pure free-base form, or intentionally add a drop of base (e.g., pyridine-d₅). Alternatively, fully protonate the sample using Protocol 1 .

Q3: How can I definitively determine whether the C6 hydroxyl group is endo ( ) or exo ( )?

The Causality: The bicyclo[3.2.1]octane skeleton is relatively rigid, making it an excellent candidate for stereochemical elucidation via scalar couplings (Karplus relationship) and spatial proximity (Nuclear Overhauser Effect). The orientation of the C6 proton (H6) dictates its dihedral angle with the adjacent bridgehead proton (H5) and the C7 methylene protons.

The Solution: Run a 2D NOESY or ROESY experiment in conjunction with 1D ¹H coupling constant analysis.

  • If C6-OH is exo (

    
    ):  The H6 proton is endo. The dihedral angle between H5 and H6(endo) is approximately 90°, resulting in a near-zero coupling constant (
    
    
    
    Hz). NOESY will show strong spatial correlations between H6 and the endo protons of the C7 bridge.
  • If C6-OH is endo (

    
    ):  The H6 proton is exo. The dihedral angle between H5 and H6(exo) is roughly 30-40°, yielding a measurable coupling constant (
    
    
    
    Hz). NOESY will reveal correlations between H6 and the exo face of the molecule.

Quantitative Data Presentation

To aid in your assignments, the following table summarizes the typical chemical shift ranges for the free base form of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in neutralized CDCl₃ at 298 K. These values are derived from [3][4].

Position¹H Chemical Shift (ppm)Multiplicity & J-Coupling (Hz)¹³C Chemical Shift (ppm)
N-CH₃ (C8') 2.40 - 2.55Singlet (Broad at RT)38.0 - 41.0
H1 / H5 (Bridgeheads) 3.10 - 3.35Multiplet (Broad at RT)60.0 - 65.0
H6 (CH-OH) 4.10 - 4.50dd or ddd (Depends on stereochem)70.0 - 75.0
H7 (endo/exo) 1.50 - 2.20Multiplets (Diastereotopic)35.0 - 40.0
H2 / H4 (Equatorial) 1.90 - 2.20Multiplets34.0 - 38.0
H2 / H4 (Axial) 1.60 - 1.80Multiplets34.0 - 38.0
H3 (Axial/Equatorial) 1.40 - 1.70Multiplets24.0 - 28.0

Experimental Protocols

Protocol 1: Acid-Titrable NMR Resolution (Chemical Locking)

Purpose: To eliminate line broadening caused by nitrogen inversion by locking the molecule into a protonated state[2].

  • Sample Preparation: Dissolve 5-10 mg of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in 0.6 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum. Note the line widths of the N-CH₃ and bridgehead protons.

  • Titration: Using a micro-syringe, add 2.0 µL of Trifluoroacetic acid-d (TFA-d). Invert the tube 5 times to ensure complete mixing.

  • Re-acquisition: Acquire a second 1D ¹H NMR spectrum. The basic nitrogen is now fully protonated, halting inversion.

  • Validation: The N-CH₃ signal will now appear as a sharp signal, and the bridgehead protons will sharpen significantly and shift downfield (

    
     to 
    
    
    
    ppm).
Protocol 2: Variable Temperature (VT) NMR (Thermal Resolution)

Purpose: To observe distinct conformers or achieve a fast-exchange time-averaged spectrum without altering the chemical composition.

  • Solvent Selection: Dissolve the sample in a solvent with a wide liquid temperature range, such as Toluene-d₈ (for low temp) or DMSO-d₆ (for high temp).

  • High-Temperature (Fast Exchange): Heat the probe to 343 K (70 °C). Allow 10 minutes for thermal equilibration. Acquire the ¹H spectrum. The increased thermal energy accelerates the N-inversion beyond the NMR timescale, yielding sharp, time-averaged peaks.

  • Low-Temperature (Slow Exchange): Cool the probe to 223 K (-50 °C). Allow 15 minutes for equilibration. Acquire the ¹H spectrum. The lack of thermal energy freezes the conformers, yielding two distinct sets of sharp signals corresponding to the N-methyl equatorial and axial conformers.

Workflow Visualizations

ConformationalExchange Problem Broad NMR Signals (N-CH3 & Bridgehead H) Cause Cause: N-Inversion & Intermediate Exchange Problem->Cause ChemPath Add Acid (TFA-d) Cause->ChemPath Chemical Method ThermHigh Heat Sample (> 70°C) Cause->ThermHigh Thermal Method ThermLow Cool Sample (< -50°C) Cause->ThermLow Thermal Method ResultChem Protonated Amine (Locked Conformer) ChemPath->ResultChem ResultHigh Fast Exchange (Sharp Averaged Peak) ThermHigh->ResultHigh ResultLow Slow Exchange (Distinct Conformer Peaks) ThermLow->ResultLow

Workflow for resolving NMR line broadening caused by intermediate conformational exchange.

StereochemicalElucidation Start Determine C6-OH Stereochemistry NOESY Run 2D NOESY/ROESY Start->NOESY J_Coupling Analyze 1D 1H J-Couplings Start->J_Coupling Endo Endo (alpha-OH) H6 is Exo NOESY->Endo NOE: H6 to Exo Face Exo Exo (beta-OH) H6 is Endo NOESY->Exo NOE: H6 to C7-Endo Protons J_Coupling->Endo J(H5,H6) ≈ 4-6 Hz J_Coupling->Exo J(H5,H6) ≈ 0 Hz

Decision tree for elucidating the stereochemistry of the C6 hydroxyl group using NMR.

References

  • Ma, et al. "Overcoming NMR line broadening of nitrogen containing compounds: A simple solution." Magnetic Resonance in Chemistry, 2024.[Link]

  • "N-inversion-associated conformational dynamics is unusually rapid in morphine alkaloids." National Institutes of Health, 2004.[Link]

  • Taha, A. M., & Rücker, G. "13C-NMR spectroscopy of tropane alkaloids." Journal of Pharmaceutical Sciences, 1978.[Link]

  • "DFT-GIAO(1)H NMR chemical shifts prediction for the spectral assignment and conformational analysis of the anticholinergic drugs (-)-scopolamine and (-)-hyoscyamine." National Institutes of Health, 2010.[Link]

Sources

"mass spectrometry fragmentation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and analytical scientists characterizing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as 6-Hydroxytropane ). This response synthesizes mass spectrometric fragmentation mechanisms, isomer differentiation strategies, and troubleshooting protocols.

Executive Summary

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (


, MW 141.21) is a positional isomer of the well-known tropane alkaloid Tropine  (3-ol). While Tropine carries the hydroxyl group on the 3-carbon bridge (piperidine moiety), the 6-ol isomer bears the hydroxyl group on the 2-carbon bridge (pyrrolidine moiety).

This structural difference fundamentally alters the fragmentation pathway. In Electron Ionization (EI) and ESI-MS/MS, the 6-Hydroxytropane isomer is distinguished by a characteristic ion at m/z 94 , contrasting with the m/z 82 base peak typical of Tropine. Correct identification is critical in metabolic profiling and impurity analysis of tropane-based pharmaceuticals (e.g., atropine, scopolamine).

Technical Troubleshooting & FAQ

Q1: What is the definitive fragmentation pattern for 6-Hydroxytropane in EI-MS?

A: The fragmentation is driven by the nitrogen lone pair (alpha-cleavage) and the stability of the bicyclic core. Unlike Tropine, the presence of the -OH group on the ethano-bridge (C6/C7) facilitates specific eliminations.

Key Diagnostic Ions:

  • m/z 141 (

    
    ):  Molecular ion (typically weak in EI).
    
  • m/z 124 (

    
    ):  Loss of the hydroxyl radical (
    
    
    
    ).
  • m/z 113 (

    
    ):  Loss of ethylene (
    
    
    
    ) from the unsubstituted C2-C3-C4 bridge. This is a common tropane cleavage, but in 6-ol, the resulting fragment retains the hydroxyl group.
  • m/z 94 (Diagnostic Base/Major Peak): This is the critical differentiator. It corresponds to the pyridinium-like cation (

    
    )  formed after dehydration and ring contraction/cleavage. In 6-substituted tropanes, this ion is significantly more abundant than in 3-substituted isomers.
    

Mechanism:

  • Ionization: Removal of an electron from the bridgehead nitrogen.

  • Bridge Cleavage: The unsubstituted 3-carbon bridge (C2-C3-C4) is expelled as ethylene (

    
    , 28 Da), yielding an intermediate at m/z 113.
    
  • Secondary Elimination: The m/z 113 ion (containing the 6-OH) undergoes dehydration (

    
    ) and rearrangement to form the stable conjugated system at m/z 94 .
    
Q2: How do I distinguish 6-Hydroxytropane from Tropine (3-ol) using MS data?

A: You must look for the "Shifted Base Peak."

FeatureTropine (3-OH)6-Hydroxytropane (6-OH)
OH Position C3 (Piperidine ring)C6 (Pyrrolidine ring)
Base Peak (EI) m/z 82 (N-methylpyrrolinium)m/z 94 (Substituted pyridinium)
Secondary Ions m/z 96, 124, 113m/z 113, 124
Mechanism The 3-OH group is lost or the pyrrolidine ring (unsubstituted) forms the stable m/z 82 ion.The 6-OH group is on the pyrrolidine ring; its retention/rearrangement shifts the core fragment mass.

Application Note: If your spectrum shows a dominant m/z 82 , you likely have Tropine. If m/z 94 is dominant or co-dominant with 113, you have the 6-OH isomer.

Q3: I am seeing low sensitivity in LC-ESI-MS. How can I optimize ionization?

A: Tropane alkaloids are tertiary amines (


). They ionize readily in positive mode (

m/z 142).

Troubleshooting Protocol:

  • Mobile Phase pH: Ensure your aqueous phase is acidic (0.1% Formic Acid). High pH suppresses protonation.

  • Source Fragmentation: 6-Hydroxytropane is prone to in-source dehydration (

    
    , m/z 124).
    
    • Check: If you see m/z 124 as the parent in Q1 scan, lower your Fragmentor Voltage or Cone Voltage .

    • Target: Aim to preserve the m/z 142 precursor for MS/MS selection.

  • Column Choice: Use a high-strength silica (HSS) T3 or C18 column capable of retaining polar amines. Standard C18 may result in elution in the void volume due to the molecule's polarity.

Visualizations

Figure 1: Comparative Fragmentation Pathway

This diagram illustrates the divergence in fragmentation between the 3-OH and 6-OH isomers.

TropaneFragmentation M_Tropine Tropine (3-OH) (m/z 141) Ion_113 Loss of C2H4 Bridge (m/z 113) M_Tropine->Ion_113 - C2H4 Frag_82 N-Methylpyrrolinium (m/z 82) BASE PEAK M_Tropine->Frag_82 Major Path (Unsubst. Pyrrolidine) Frag_124 [M - OH]+ (m/z 124) M_Tropine->Frag_124 - OH M_6OH 6-Hydroxytropane (6-OH) (m/z 141) M_6OH->Ion_113 - C2H4 (OH Retained) Frag_94 Dehydrated Core (m/z 94) DIAGNOSTIC M_6OH->Frag_94 Direct Path M_6OH->Frag_124 - OH Ion_113->Frag_94 - H2O (Rearrangement)

Caption: Divergent fragmentation pathways. Note the specificity of m/z 94 for the 6-OH isomer versus m/z 82 for Tropine.

Figure 2: Analytical Workflow for Isomer ID

Workflow Start Unknown Tropane Sample (MW 141) GCMS Perform GC-EI-MS (70 eV) Start->GCMS CheckBase Analyze Base Peak GCMS->CheckBase Res82 Base Peak: m/z 82 Secondary: m/z 96 CheckBase->Res82 m/z 82 Dominant Res94 Base/Major Peak: m/z 94 Secondary: m/z 113 CheckBase->Res94 m/z 94 Dominant ConclTrop ID: Tropine (3-OH) Res82->ConclTrop Concl6OH ID: 6-Hydroxytropane Res94->Concl6OH

Caption: Decision tree for rapid isomer identification using low-resolution mass spectrometry.

Quantitative Data Summary

Table 1: Diagnostic Ion Abundance Comparison (EI-MS)

m/zIon IdentityTropine (3-OH) Abundance6-Hydroxytropane Abundance
141 Molecular Ion (

)
15 - 25%10 - 20%
124

30 - 40%30 - 50%
113

30 - 40%40 - 60%
96

60 - 70% < 10%
94

< 10%80 - 100% (Base)
82

100% (Base) 20 - 40%

Note: Relative abundances may vary by instrument tuning, but the dominance of m/z 94 vs 82 is consistent.

Experimental Protocol: Sample Preparation for MS

Objective: Isolate 6-Hydroxytropane from biological matrix (plasma/plant) for MS analysis.

  • Extraction:

    • Aliquot 100 µL sample.

    • Add 10 µL Internal Standard (e.g., D3-Atropine).

    • Add 300 µL Acetonitrile (0.1% Formic Acid) to precipitate proteins and extract polar alkaloids.

    • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Derivatization (Optional for GC-MS):

    • While direct injection is possible, silylation improves peak shape.

    • Evaporate supernatant to dryness.

    • Reconstitute in 50 µL BSTFA + 1% TMCS .

    • Incubate at 70°C for 30 min.

    • Result: The 6-OH group is silylated (Mass shift: +72 Da -> M+ 213).

    • Fragment Shift: Look for m/z 94 equivalent in silylated form or retention of the core pattern.

  • LC-MS Conditions:

    • Column: Waters XSelect HSS T3 (

      
       mm, 2.5 µm).
      
    • Mobile Phase A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B (0-1 min) -> 95% B (8 min).

References

  • NIST Mass Spectrometry Data Center. (2024). Mass spectrum of 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl- (Tropine). National Institute of Standards and Technology. Link

  • El Bazaoui, A., et al. (2012).[2] Gas-Liquid Chromatography-Mass Spectrometry Investigation of Tropane Alkaloids in Hyoscyamus albus L. Zeitschrift für Naturforschung C. Link

  • Zhou, M., et al. (2017).[3] Active fragments-guided drug discovery and design of selective tropane alkaloids using UPLC-Q/TOF-MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8][9] Link

  • PubChem. (2024). Compound Summary: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.[10][11] National Library of Medicine. Link

  • European Patent Office. (2002). Rho Kinase Inhibitors (EP1403255A1). (Contains synthesis and MS data for 6-hydroxytropane derivatives). Link

Sources

Technical Support Center: Scaling Up the Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. As a key intermediate in the development of various therapeutic agents, robust and scalable synthesis of this tropane alkaloid derivative is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale production.

I. Synthetic Strategy Overview

The most common and practical approach to the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol involves a multi-step process commencing with the well-established Robinson-Schöpf synthesis to construct the core 8-azabicyclo[3.2.1]octane skeleton. This is followed by the introduction of a hydroxyl group at the C-6 position and subsequent reduction of the C-3 ketone.

dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Succinaldehyde + Methylamine + Acetonedicarboxylic Acid"]; B [label="Robinson-Schöpf Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Tropinone\n(8-Methyl-8-azabicyclo[3.2.1]octan-3-one)"]; D [label="Functionalization at C-6", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="8-Methyl-8-azabicyclo[3.2.1]octan-3,6-dione or\n6-Hydroxytropinone"]; F [label="Stereoselective Reduction of C-3 Ketone", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="8-Methyl-8-azabicyclo[3.2.1]octan-6-ol"];

A -> B [label=" Condensation "]; B -> C; C -> D; D -> E; E -> F; F -> G; } Caption: Generalized synthetic workflow for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the initial Robinson-Schöpf reaction for tropinone synthesis?

A1: The pH of the reaction medium is paramount for achieving high yields of tropinone. The reaction proceeds via a double Mannich reaction, which is highly pH-dependent. An acidic pH is required for the formation of the iminium ion from succinaldehyde and methylamine, but a pH that is too low will inhibit the enolate formation from acetonedicarboxylic acid. The optimal pH is typically in the range of 4-5. It is crucial to use a buffered solution to maintain this pH throughout the reaction, as the decarboxylation of acetonedicarboxylic acid can alter the pH.

Q2: I am observing low yields and significant polymer formation in the tropinone synthesis. What are the likely causes?

A2: Low yields and polymerization are common issues when scaling up the Robinson-Schöpf reaction. The primary causes include:

  • Incorrect pH: As mentioned, deviation from the optimal pH range is a major contributor to side reactions.

  • High Reactant Concentration: At higher concentrations, intermolecular side reactions leading to polymer formation become more prevalent. A slower, controlled addition of the reactants, particularly methylamine, can mitigate this.

  • Inadequate Temperature Control: The reaction is typically run at or slightly above room temperature. Excursions to higher temperatures can accelerate side reactions.

  • Purity of Succinaldehyde: Succinaldehyde is prone to polymerization on storage. Using freshly prepared or purified succinaldehyde is highly recommended.

Q3: How can I introduce the hydroxyl group at the C-6 position?

A3: Introducing a hydroxyl group at the C-6 position of the tropane ring is a key challenge. A common strategy involves the synthesis of (±)-6β-Hydroxytropinone (6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one) as a key intermediate[1][2]. This can be achieved through a modified Robinson-Schöpf type condensation using an appropriate C4-dialdehyde synthon that already contains a protected hydroxyl group or a precursor that can be readily converted to a hydroxyl group.

An alternative approach that has been explored for functionalizing the tropane core at various positions, including C-6, is through C-H activation[3]. These methods often employ transition metal catalysts, such as palladium, to selectively functionalize specific C-H bonds. While powerful, these methods may require significant optimization for scale-up.

Q4: What are the best methods for the stereoselective reduction of the 3-keto group in 6-hydroxytropinone?

A4: The stereoselective reduction of the C-3 ketone in 6-hydroxytropinone will determine the stereochemistry of the final product. The two possible diastereomers are the endo and exo alcohols.

  • For the thermodynamically more stable endo-alcohol (tropine-like configuration): Dissolving metal reductions (e.g., sodium in ethanol) or catalytic hydrogenation with certain catalysts can favor the formation of the endo isomer.

  • For the kinetically favored exo-alcohol (pseudotropine-like configuration): Bulky hydride reducing agents, such as Lithium Aluminum Hydride (LAH) or Sodium Borohydride (NaBH4), tend to attack from the less sterically hindered face, leading to the exo alcohol.

The choice of reducing agent and reaction conditions will need to be empirically determined and optimized to achieve the desired diastereoselectivity. Biocatalytic reductions using whole-cell systems or isolated enzymes can also offer high stereoselectivity[4][5].

Q5: I am struggling with the purification of the final product. What strategies do you recommend?

A5: The purification of tropane alkaloids can be challenging due to their basic nature and often high water solubility. A combination of techniques is usually most effective:

  • Acid-Base Extraction: This is a fundamental technique for separating basic alkaloids from neutral and acidic impurities. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer containing the protonated alkaloid is then basified, and the free base is re-extracted into an organic solvent.

  • Chromatography: Column chromatography on silica gel or alumina can be effective. However, tailing is a common issue with basic amines on silica. To mitigate this, the eluent can be modified with a small amount of a basic additive like triethylamine or ammonia.

  • Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in tropinone synthesis Incorrect pH, impure succinaldehyde, high reactant concentration, poor temperature control.Maintain pH between 4-5 with a buffer. Use freshly prepared or purified succinaldehyde. Add methylamine solution dropwise. Ensure the reaction temperature does not exceed 30°C.
Formation of a thick, intractable polymer during tropinone synthesis High concentration of reactants, localized high pH.Dilute the reaction mixture. Ensure vigorous stirring to prevent localized high concentrations of reactants. Consider a slower addition rate for the amine.
Difficult phase separation during work-up (emulsion formation) Presence of polymeric byproducts or surfactants.Add a saturated solution of sodium chloride (brine) to break the emulsion. If the emulsion persists, filtration through a pad of celite may be necessary.
Incomplete reduction of the C-3 ketone Insufficient reducing agent, deactivated catalyst (for hydrogenation), or steric hindrance.Increase the molar excess of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and not poisoned. If using a bulky hydride, consider a less hindered reducing agent if the desired stereoisomer allows.
Poor stereoselectivity in the reduction of the C-3 ketone Inappropriate choice of reducing agent or reaction conditions.For the endo isomer, explore dissolving metal reductions. For the exo isomer, use bulky hydride reagents at low temperatures. Screen different reducing agents and solvent systems to optimize selectivity.
Product loss during purification Product is partially soluble in the aqueous phase during extraction. The product is too polar for effective elution in column chromatography.Perform multiple extractions with the organic solvent. For highly polar products, consider using a more polar extraction solvent like dichloromethane or a mixture of chloroform and isopropanol. For chromatography, use a more polar eluent system, potentially with an amine additive.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of (±)-6β-Hydroxytropinone (Adapted from Sheehan & Bloom, 1952[2])

This protocol is based on the condensation of malicaldehyde with methylamine and acetonedicarboxylic acid.

Materials:

  • Malicaldehyde (or a suitable precursor that can be hydrolyzed in situ)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid

  • Disodium hydrogen phosphate (Na2HPO4)

  • Citric acid

  • Sodium carbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a buffered solution by dissolving disodium hydrogen phosphate and citric acid in water to achieve a pH of approximately 5.

  • In a reaction vessel equipped with a mechanical stirrer, dissolve acetonedicarboxylic acid in the prepared buffer solution.

  • Add methylamine hydrochloride to the solution and stir until dissolved.

  • Slowly add a solution of malicaldehyde to the reaction mixture at room temperature over a period of 1-2 hours.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, make the solution alkaline (pH ~9-10) by the careful addition of a saturated sodium carbonate solution.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-6β-Hydroxytropinone.

  • The crude product can be purified by column chromatography on silica gel using a dichloromethane/methanol gradient with 1% triethylamine.

Protocol 2: Reduction of (±)-6β-Hydroxytropinone to 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

This protocol describes a general procedure for the reduction of the C-3 ketone. The choice of reducing agent will determine the stereochemical outcome.

Example using Sodium Borohydride (likely to favor the exo-3-ol):

Materials:

  • (±)-6β-Hydroxytropinone

  • Sodium borohydride (NaBH4)

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (±)-6β-Hydroxytropinone in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous solution with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

  • Purify the crude product by column chromatography or crystallization as required.

V. Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Key Analytical Techniques
TropinoneC8H13NO139.19GC-MS, 1H NMR, 13C NMR
(±)-6β-HydroxytropinoneC8H13NO2155.19LC-MS, 1H NMR, 13C NMR, IR
8-Methyl-8-azabicyclo[3.2.1]octan-6-olC8H15NO141.21LC-MS, 1H NMR, 13C NMR, IR, Chiral HPLC (for enantiomeric separation if applicable)

VI. Visualizations

dot graph "Troubleshooting_Flowchart" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield of Final Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Tropinone [label="Check Yield and Purity\nof Tropinone Intermediate"]; Check_Hydroxylation [label="Check Efficiency of\nC-6 Hydroxylation"]; Check_Reduction [label="Check Completion and\nStereoselectivity of Reduction"]; Check_Purification [label="Evaluate Purification\nProcedure for Product Loss"];

Tropinone_Low [label="Low Tropinone Yield", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxylation_Low [label="Low Hydroxylation Yield", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reduction_Issue [label="Incomplete Reduction or\nWrong Stereoisomer", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purification_Loss [label="Significant Product Loss\nDuring Purification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Troubleshoot_Tropinone [label="Refer to Tropinone\nTroubleshooting Guide:\n- Check pH\n- Purity of Starting Materials\n- Reaction Conditions"]; Troubleshoot_Hydroxylation [label="Optimize Hydroxylation:\n- Reagent Stoichiometry\n- Temperature Control\n- Reaction Time"]; Troubleshoot_Reduction [label="Optimize Reduction:\n- Molar excess of reducing agent\n- Choice of reducing agent\n- Temperature"]; Troubleshoot_Purification [label="Optimize Purification:\n- Adjust pH during extraction\n- Modify chromatography eluent\n- Consider alternative purification method"];

Start -> Check_Tropinone; Check_Tropinone -> Tropinone_Low; Tropinone_Low -> Troubleshoot_Tropinone [label="Yes"]; Tropinone_Low -> Check_Hydroxylation [label="No"];

Check_Hydroxylation -> Hydroxylation_Low; Hydroxylation_Low -> Troubleshoot_Hydroxylation [label="Yes"]; Hydroxylation_Low -> Check_Reduction [label="No"];

Check_Reduction -> Reduction_Issue; Reduction_Issue -> Troubleshoot_Reduction [label="Yes"]; Reduction_Issue -> Check_Purification [label="No"];

Check_Purification -> Purification_Loss; Purification_Loss -> Troubleshoot_Purification [label="Yes"]; } Caption: A decision tree for troubleshooting low yields in the synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

VII. References

  • Sheehan, J. C., & Bloom, B. M. (1952). The Synthesis of Teloidinone and 6-Hydroxytropinone. Journal of the American Chemical Society, 74(15), 3825–3828. [Link]

  • White, M. C., et al. (2023). Transannular Functionalization of Multiple C(sp3)–H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer. Journal of the American Chemical Society. [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.

  • Sheehan, J. C., & Bloom, B. M. (1952). The Synthesis of Teloidinone and 6-Hydroxytropinone. Journal of the American Chemical Society, 74(15), 3825–3828. [Link]

  • D'Souza, D. M., & Müller, T. J. (2025). Transition metal-catalyzed remote asymmetric C–H activation of arenes. Chemical Society Reviews.

  • Bioorganic & Medicinal Chemistry Letters. (2006). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. [Link]

  • Nature. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. [Link]

  • Organometallics. (2023). Transannular Functionalization of Multiple C(sp3)-H Bonds of Tropane via an Alkene-Bridged Palladium(I) Dimer. [Link]

  • Molecules. (2011). Absolute Configuration of 3α-Senecioyloxy-6β-hydroxytropane by 1H-NMR Anisochrony Induced by Mosher’s Chiral Reagents. [Link]

  • YouTube. (2024). C-H activation at remote positions. [Link]

  • ResearchGate. (2025). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. [Link]

  • Organic & Biomolecular Chemistry. (2014). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. [Link]

  • Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.

  • Iowa State University Digital Repository. (2021). Tropane alkaloid biosynthesis. [Link]

  • Analytical and Bioanalytical Chemistry. (2005). Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV. [Link]

  • Semantic Scholar. (2018). Absolute Configuration of Isomeric Mono-Acetyl Tropane Alkaloids Using Chromatography- Assisted Chemical Correlation. [Link]

  • ResearchGate. (2025). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. [Link]

  • Molecules. (2013). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • Organic Letters. (2005). Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases. [Link]

  • The Journal of Organic Chemistry. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. [Link]

  • Molecules. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. [Link]

  • Chemical Communications. (2020). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. [Link]

  • ResearchGate. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). [Link]

  • ACS Omega. (2025). Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting. [Link]

  • ResearchGate. (2025). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. [Link]

  • Frontiers in Plant Science. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. [Link]

  • ResearchGate. (2005). Identification of isomeric tropane alkaloids fromSchizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe. [Link]

  • Journal of Plant Physiology. (2005). Enhanced secretion of tropane alkaloids in Nicotiana tabacum hairy roots expressing heterologous hyoscyamine-6β-hydroxylase. [Link]

  • ResearchGate. (2015). Stereoselective reduction of ketones by various vegetables. [Link]

  • Molecules. (2016). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. [Link]

  • Magnetic Resonance in Chemistry. (2006). Identification of isomeric tropane alkaloids from Schizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe. [Link]

  • Bioorganic & Medicinal Chemistry. (2017). Synthesis and pharmacological evaluation of 6-naltrexamine analogs for alcohol cessation. [Link]

  • Nature Communications. (2021). Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling. [Link]

  • Molecules. (2025). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][1][2]oxaphosphinine 6-oxide. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of O 6 -alkylated preQ 1 derivatives. [Link]

  • Leibniz Institute of Plant Genetics and Crop Plant Research. (2022). Last Steps in the Biosynthesis Pathway of Tropane Alkaloids Identified. [Link]

  • Journal of Pharmaceutical Analysis. (2023). Emerging tropane alkaloids: Global development and potential health threats. [Link]

Sources

Technical Support Center: Stability Studies of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview

Compound Identity:

  • Systematic Name: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol[1][2][3][4][5][6]

  • Common Name: 6-Hydroxytropane

  • CAS Registry: 18700-21-5 (generic/isomer dependent), 617705-57-4

  • Chemical Class: Tropane Alkaloid (Intermediate)

  • Molecular Formula: C

    
    H
    
    
    
    NO[4]

Executive Summary: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol is a critical bicyclic amine intermediate, structurally related to scopolamine and hyoscyamine. Unlike its esterified counterparts (e.g., atropine), it lacks the labile ester linkage prone to hydrolysis. However, its stability profile is dominated by thermal dehydration , N-oxidation , and pH-dependent solubility shifts .

This guide addresses the specific challenges researchers face when characterizing this molecule, particularly the artifactual degradation observed during gas chromatography (GC) and the oxidative sensitivity of the tertiary amine.

Analytical Troubleshooting Guide (Q&A)

Scenario A: Thermal Instability in GC-MS

User Question: "I am analyzing purity via GC-MS. I see a split peak and a significant impurity at [M-18]. Is my sample degraded?"

Scientist Response: Not necessarily. What you are observing is likely artifactual thermal degradation occurring inside the GC inlet, not inherent degradation of your bulk sample.

  • The Mechanism: Tropane alcohols with a hydroxyl group at the C6 position are prone to thermal dehydration . The high temperature of the GC injector (often >250°C) catalyzes the elimination of water (18 Da), forming the corresponding alkene (tropene derivative).

  • The Fix:

    • Switch to LC-MS: This is the gold standard. Use a C18 or Phenyl-Hexyl column with a buffered mobile phase (pH 9.0 for free base or pH 3.0 for salt) to avoid thermal stress.

    • Modify GC Parameters: If GC is mandatory, lower the inlet temperature to <220°C and use a pulsed splitless injection to minimize residence time. Derivatize the hydroxyl group (e.g., TMS-derivatization using BSTFA) to block the elimination pathway.

Scenario B: Disappearing Peak in Alkaline Preparations

User Question: "I performed a forced degradation study at pH 12. After neutralization and extraction with hexane, recovery was <10%. Did the molecule hydrolyze?"

Scientist Response: It is highly unlikely the molecule "hydrolyzed" (as it is an alcohol, not an ester). The issue is phase partitioning efficiency .

  • The Cause: While tropane alkaloids are lipophilic in their free-base form, 6-hydroxytropane is significantly more polar than tropine due to the position of the hydroxyl group and its potential for intramolecular hydrogen bonding. In highly alkaline solutions, it may remain partially water-soluble or form emulsions.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl before extraction.

    • Solvent Choice: Switch from Hexane (too non-polar) to Dichloromethane (DCM) or a Chloroform/Isopropanol (9:1) mixture for liquid-liquid extraction.[7]

Scenario C: New Impurity at RRT 0.85 (M+16)

User Question: "After exposing the sample to 3% H2O2, I see a major peak eluting earlier than the main peak with a mass shift of +16 Da."

Scientist Response: This is the N-Oxide degradation product.

  • The Mechanism: The tertiary nitrogen in the tropane bridge is highly nucleophilic. Oxidative stress (peroxides, air exposure in solution) rapidly forms the N-oxide.

  • The Fix:

    • Quenching: Ensure all peroxide is quenched with sodium metabisulfite before analysis to prevent on-column oxidation.

    • Mobile Phase: Avoid THF or aged ether in mobile phases, as they contain peroxides.

Forced Degradation Protocols

To validate your stability-indicating method (SIM), follow these targeted stress conditions. These are designed to generate 10–20% degradation.[8]

Protocol Table: Stress Conditions
Stress TypeReagent / ConditionDurationTarget DegradantMechanism
Acid Stress 1.0 N HCl, 60°C24 HoursMinimal (Stable)Protonation protects N; Alcohol stable.
Base Stress 1.0 N NaOH, 60°C4–8 HoursEpimerization / Ring distortionBase-catalyzed isomerization.
Oxidation 3% H

O

, RT
1–2 HoursN-Oxide (M+16)Electrophilic attack on Tertiary Amine.
Thermal 105°C (Solid State)7 DaysDehydration productsElimination of H

O.
Photolytic 1.2M Lux hours1 CycleN-Oxide / Radical productsPhoto-oxidation (if sensitizers present).
Step-by-Step Workflow: Oxidative Stress (The Critical Pathway)
  • Preparation: Dissolve 10 mg of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in 5 mL of Acetonitrile/Water (50:50).

  • Stress: Add 1 mL of 30% H

    
    O
    
    
    
    (final conc ~5%). Vortex.
  • Incubation: Store at Room Temperature in the dark.

  • Sampling: Pull aliquots at T=0, 1h, 4h.

  • Quenching (Critical): Add 100 µL of Catalase solution or Sodium Metabisulfite to the aliquot immediately to stop the reaction.

  • Analysis: Inject onto HPLC-UV/MS. Look for the early-eluting N-oxide peak.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

StabilityPathways cluster_0 Analytical Artifacts Parent 8-Methyl-8-azabicyclo [3.2.1]octan-6-ol (Parent) Dehydration Tropene Derivative (Alkene) [M-18] Parent->Dehydration Thermal Stress (GC Inlet / >100°C) NOxide Tropane N-Oxide [M+16] Parent->NOxide Oxidative Stress (H2O2 / Air) Ketone Tropan-6-one (Oxidation of -OH) [M-2] Parent->Ketone Strong Oxidants (KMnO4 / Jones)

Caption: Primary degradation pathways. Red path indicates thermal artifacts common in GC analysis. Yellow path indicates N-oxidation typical in liquid-phase stress.

Storage & Handling FAQs

Q: Can I store the stock solution in Methanol? A: Yes, but store at -20°C. Methanol is a suitable solvent, but ensure the container is amber glass to prevent potential photo-initiated N-oxidation over long periods. Avoid Acetone or Ethyl Acetate if using primary amine impurities, though for this tertiary amine, they are generally safe.

Q: Is the molecule hygroscopic? A: Yes. The free base form is often an oil or a low-melting solid that is hygroscopic. It should be stored under nitrogen or argon in a desiccator. If it absorbs water, the weight correction factor must be applied during assay calculation to avoid potency errors.

Q: What is the pKa, and how does it affect method development? A: The pKa of the tertiary amine is approximately 9.5–10.0 .

  • Implication: In HPLC, you must use a buffer with pH > 11 (e.g., Ammonium Hydroxide) to keep it in the free base form (retaining on C18) OR pH < 3 (e.g., Formic Acid) to fully protonate it. Operating at pH 7–8 will result in peak tailing due to mixed ionization states.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 101869, Tropane Alkaloids. Retrieved from [Link]

  • Dršata, J., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. PMC PubMed Central. Retrieved from [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules (MDPI). Retrieved from [Link]

  • Bhaskar, R., et al. (2020).[9] Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and Other Tropane Alkaloids: A Proposal for Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol against other prominent tropane alkaloids. Due to a notable scarcity of publicly available experimental data for this specific isomer, this document is structured as a detailed proposal, outlining the necessary experimental workflows to thoroughly characterize its pharmacological profile and benchmark it against well-studied counterparts such as atropine, scopolamine, and cocaine.

Introduction: The Tropane Alkaloid Scaffold and the Unexplored Potential of the 6-Hydroxy Isomer

Tropane alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, represent a class of natural products with profound physiological effects and significant medicinal applications.[1] This family of compounds, primarily found in plants of the Solanaceae family, includes well-known members like atropine, a competitive antagonist of muscarinic acetylcholine receptors, and cocaine, a potent dopamine transporter inhibitor.[2][3] The pharmacological diversity of tropane alkaloids stems from the stereochemistry and nature of substituents on the tropane ring.[4]

While extensive research has focused on derivatives with substitutions at the C-3 position, such as tropine (3α-tropanol) and pseudotropine (3β-tropanol), and their subsequent esterification, the pharmacological landscape of isomers with hydroxylation at other positions of the tropane skeleton remains largely uncharted.[4][5] 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a 6-hydroxy derivative of tropane, represents one such under-investigated molecule. Understanding its pharmacological properties is crucial for a comprehensive understanding of the structure-activity relationships within the tropane alkaloid class and could unveil novel therapeutic leads.

This guide will first provide a comparative overview of the chemical structures and known pharmacological activities of major tropane alkaloids. It will then propose a detailed experimental plan to elucidate the pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, with a focus on its potential interaction with muscarinic acetylcholine receptors, a primary target for many tropane alkaloids.[2]

Structural and Pharmacological Overview of Key Tropane Alkaloids

The fundamental structure of all tropane alkaloids is the 8-methyl-8-azabicyclo[3.2.1]octane skeleton.[6] The orientation of the substituent at the C-3 position (α or β) and the nature of the esterifying acid are key determinants of their pharmacological activity.[4]

Alkaloid Chemical Structure Primary Mechanism of Action Key Pharmacological Effects
Atropine Ester of tropine and tropic acidCompetitive antagonist of muscarinic acetylcholine receptors (non-selective)Mydriasis, cycloplegia, increased heart rate, decreased salivation and gastrointestinal motility.[1]
Scopolamine Ester of scopine and tropic acidCompetitive antagonist of muscarinic acetylcholine receptors (non-selective), with more pronounced central effects than atropineSedation, amnesia, anti-emetic, treatment for motion sickness.[2][3]
Cocaine Ester of ecgonine and benzoic acidInhibitor of dopamine, norepinephrine, and serotonin reuptake transportersCentral nervous system stimulant, local anesthetic.[3]
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol Hydroxylation at the C-6 positionTo be determined To be determined

Proposed Experimental Workflow for the Characterization of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

To ascertain the pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and enable a robust comparison with other tropane alkaloids, a systematic experimental approach is proposed. This workflow is designed to first confirm the synthesis and purity of the compound, followed by a comprehensive assessment of its interaction with muscarinic acetylcholine receptors.

Caption: Proposed experimental workflow for the pharmacological characterization of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Synthesis and Characterization

A prerequisite for any pharmacological study is the availability of a well-characterized and highly pure compound. While specific, detailed synthetic protocols for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol are not readily found in peer-reviewed literature, general strategies for the synthesis of the 8-azabicyclo[3.2.1]octane core are established.[3] A plausible approach would involve the synthesis of a suitable precursor, such as 8-methyl-8-azabicyclo[3.2.1]octan-6-one, followed by stereoselective reduction to the desired 6-ol isomer.

Step-by-Step Protocol for Characterization:

  • Purification: The synthesized compound should be purified to >98% purity using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Structural Verification: The chemical structure of the purified compound must be unequivocally confirmed using a suite of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the proton and carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential to confirm the connectivity and establish the stereochemistry of the hydroxyl group at the C-6 position.

    • Mass Spectrometry (MS): To confirm the molecular weight and obtain fragmentation patterns characteristic of the tropane skeleton.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the hydroxyl group.

In Vitro Pharmacology: Muscarinic Acetylcholine Receptor Profiling

Given that many tropane alkaloids interact with muscarinic acetylcholine receptors (mAChRs), the primary focus of the initial pharmacological characterization should be to determine the affinity and functional activity of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol at the five human mAChR subtypes (M1-M5).

These assays will determine the binding affinity (Ki) of the test compound for each mAChR subtype.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from stable cell lines individually expressing each of the five human mAChR subtypes (hM1-hM5).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and a range of concentrations of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand, followed by washing with ice-cold buffer.

  • Scintillation Counting: Quantify the radioactivity retained on the filter mat using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curves. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a typical radioligand binding assay.

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at each mAChR subtype.

Step-by-Step Protocol for Second Messenger Assays:

  • For Gq-coupled receptors (M1, M3, M5):

    • Culture cells expressing the respective receptor subtype.

    • Pre-incubate the cells with varying concentrations of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

    • Stimulate the cells with a known muscarinic agonist (e.g., carbachol).

    • Measure the accumulation of inositol monophosphate (IP1), a downstream product of Gq activation, using a commercially available assay kit.

    • To determine agonist activity, perform the assay in the absence of carbachol.

  • For Gi-coupled receptors (M2, M4):

    • Culture cells expressing the respective receptor subtype.

    • Treat the cells with forskolin to stimulate cyclic AMP (cAMP) production.

    • Co-incubate with varying concentrations of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

    • Measure the inhibition of forskolin-stimulated cAMP production using a suitable assay kit.

    • To determine agonist activity, perform the assay in the absence of forskolin.

Data Analysis:

  • Antagonist activity: Generate concentration-response curves for the agonist in the presence of different concentrations of the test compound. A rightward shift in the curve indicates competitive antagonism. The pA₂ value can be calculated to quantify the antagonist potency.

  • Agonist activity: Generate concentration-response curves for the test compound alone to determine its EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

Comparative Data and Expected Outcomes

The experimental data obtained for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol will be compiled and compared with established data for other tropane alkaloids.

Table for Comparative Pharmacological Data (Hypothetical Data for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol):

Compound Receptor Subtype Binding Affinity (Ki, nM) Functional Activity (IC50/EC50, nM) Mode of Action
Atropine M1~1-2IC50 ~1-2Antagonist
M2~1-2IC50 ~1-2Antagonist
M3~1-2IC50 ~1-2Antagonist
M4~1-2IC50 ~1-2Antagonist
M5~1-2IC50 ~1-2Antagonist
Scopolamine M1~1IC50 ~1Antagonist
M2~1IC50 ~1Antagonist
M3~1IC50 ~1Antagonist
M4~1IC50 ~1Antagonist
M5~1IC50 ~1Antagonist
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol M1To be determinedTo be determinedTo be determined
M2To be determinedTo be determinedTo be determined
M3To be determinedTo be determinedTo be determined
M4To be determinedTo be determinedTo be determined
M5To be determinedTo be determinedTo be determined

The elucidation of the pharmacological profile of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol will provide valuable insights into the structure-activity relationships of tropane alkaloids. The position and stereochemistry of the hydroxyl group at C-6 may confer unique selectivity or functional activity at mAChR subtypes, or potentially reveal interactions with other receptor systems.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to characterize 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and compare its pharmacological properties to those of established tropane alkaloids. By following the proposed experimental workflows, researchers can generate the critical data needed to understand the potential of this under-investigated molecule. This research will not only fill a significant knowledge gap in the field of tropane alkaloid pharmacology but also has the potential to uncover novel chemical entities with unique therapeutic applications.

References

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]octane. Retrieved from [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. Retrieved from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463.
  • Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
  • Chow, W. L., Gonzalez, M. A., Avanes, A. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au, 3(11), 3046–3054. [Link]

  • Hulme, E. C., Birdsall, N. J., & Buckley, N. J. (1990). Muscarinic receptor subtypes. Annual review of pharmacology and toxicology, 30, 633-673.
  • Prakash, K. R. C., Araldi, G. L., Smith, M. P., et al. (1998). Synthesis and biological activity of new 6- and 7-substituted 2β-butyl-3-phenyltropanes as ligands for the dopamine transporter. Medicinal Chemistry Research, 8(1-2), 43-58.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
  • Wikipedia. (2023, November 28). Tropane alkaloid. In Wikipedia. Retrieved from [Link]

  • Bedewitz, M. A., Jones, A. D., D'Auria, J. C., & Last, R. L. (2018). Tropinone is the committed intermediate in the biosynthesis of tropane alkaloids in Erythroxylum coca. bioRxiv, 390886.
  • Cardillo, G., & Orena, M. (1990). Stereoselective synthesis of 8-azabicyclo[3.2.
  • Leete, E. (1990). Recent developments in the biosynthesis of tropane alkaloids. Planta medica, 56(4), 339-352.
  • Cheméo. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-. Retrieved from [Link]

  • Brugel, T. A., Smith, R. W., Balestra, M., et al. (2010). SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. Bioorganic & medicinal chemistry letters, 20(18), 5405–5410. [Link]

  • U.S. Patent No. US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Kaur, J., & Singh, R. (2024). Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives. Toxins, 16(2), 73. [Link]

  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(20), 15309-15331. [Link]

  • ResearchGate. (n.d.). Both enantiomers of 6β-tropanol showing atom numbering and stereochemical descriptors. Retrieved from [Link]

  • Huang, L., et al. (2021). Tropane alkaloid biosynthesis: A centennial review. Natural Product Reports, 38(6), 1136-1165.
  • Gotor-Valdeomillos, V., & Gotor, V. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry, 16(34), 6135-6153. [Link]

  • PubChem. (n.d.). (8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 3-hydroxy-2-phenylpropanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Tropine. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Retrieved from [Link]

Sources

"biological activity of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL vs. tropine"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of tropane alkaloid scaffolds requires moving beyond basic structural descriptions to understand the profound pharmacodynamic consequences of stereochemistry and functional group positioning. As a Senior Application Scientist, I approach the evaluation of these compounds by analyzing the causality between their 3D pharmacophores and their receptor binding modalities.

This guide provides an objective, data-driven comparison of Tropine (8-Methyl-8-azabicyclo[3.2.1]octan-3-ol) and its positional isomer 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (6-Tropanol) , detailing how a simple shift of a hydroxyl group fundamentally alters their biological activity and utility in drug development.

Structural Divergence and Mechanistic Impact

Both compounds share the rigid, bicyclic 8-methyl-8-azabicyclo[3.2.1]octane skeleton, but the position of the hydroxyl group dictates their interaction with G-protein-coupled receptors (GPCRs).

  • Tropine (3-Tropanol): The hydroxyl group is located at the C3 position of the piperidine ring system[1]. This equatorial/axial positioning is optimal for accommodating bulky aromatic substituents (e.g., tropic acid). When derivatized, the resulting molecules (like atropine and scopolamine) fit deeply into the orthosteric pocket of muscarinic acetylcholine receptors (mAChRs), acting as potent, non-selective antagonists by sterically hindering the binding of endogenous acetylcholine[2][3].

  • 6-Tropanol (6-OH): In this isomer, the hydroxyl group is located on the C6 position of the two-carbon ethylene bridge. This seemingly minor shift drastically alters the molecule's spatial vector. Esterification at the C6 position directs the acyl moiety to interact with different transmembrane residues within the GPCR binding site. Instead of blocking the receptor, 6β-acyloxytropanes stabilize the active conformation of the receptor, conferring potent agonist properties, particularly at M1 and M4 muscarinic subtypes[4][5].

Comparative Biological Activity Profiles

Recent high-throughput screening and structure-activity relationship (SAR) studies have delineated highly distinct biological profiles for these two scaffolds:

  • Tropine's Emerging Role: While traditionally viewed merely as an inactive synthetic intermediate for anticholinergics[6], recent bioactivity-guided evaluations have revealed that native tropine exhibits moderate direct agonistic activity at Melatonin receptors (MT1 and MT2) , opening new avenues for circadian rhythm regulation.

  • 6-Tropanol's Targeted Agonism: 6-Tropanol derivatives (e.g., 6β-acetoxytropane) display a remarkable shift towards muscarinic agonism. They demonstrate high affinity (low nanomolar

    
    ) for M1 and M4 receptors[4]. This makes the 6-OH scaffold highly valuable for developing targeted therapeutics for cognitive disorders (M1 agonists) or novel analgesics (M4 agonists) without the broad, dose-limiting anticholinergic side effects associated with 3-OH derivatives.
    
Quantitative Data Comparison
Scaffold / DerivativePrimary Target ReceptorFunctional ModalityAffinity (

) / Efficacy
Reference
Tropine (Native) MT1 / MT2 ReceptorsAgonist~90% activation at 1 mM
Tropine Esters (e.g., Atropine)mAChR (M1–M5)Antagonist

< 1 nM
[2][3]
6-Tropanol Esters (e.g., 6β-acetoxy)mAChR (M1)Agonist

= 4 – 7 nM
[4][5]
6-Tropanol Esters (e.g., 6β-acetoxy)mAChR (M4)Agonist

= 4 – 7 nM
[4][5]

Mechanistic Pathways Visualization

The following diagram illustrates the divergent GPCR signaling pathways activated or inhibited by the respective tropane scaffolds.

G Tropine Tropine (3-OH) & Derivatives mAChR_Antag mAChR Antagonism (M1-M5) Tropine->mAChR_Antag Esterification (e.g., Atropine) MT_Agonist MT1/MT2 Agonism (Gi/Go coupled) Tropine->MT_Agonist Native Activity Tropanol6 6-Tropanol (6-OH) & Derivatives mAChR_Agonist mAChR Agonism (M1/M4 selective) Tropanol6->mAChR_Agonist Esterification (e.g., 6β-acetoxy) Gi_Pathway Gi Pathway: ↓ cAMP (Inhibitory) mAChR_Antag->Gi_Pathway Blocks Gq_Pathway Gq Pathway: ↑ IP3 / Ca2+ (Excitatory) mAChR_Antag->Gq_Pathway Blocks MT_Agonist->Gi_Pathway Activates mAChR_Agonist->Gi_Pathway Activates (M4) mAChR_Agonist->Gq_Pathway Activates (M1)

Figure 1: Divergent GPCR signaling pathways of Tropine vs. 6-Tropanol derivatives.

Experimental Protocols for Validation

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay systems. The following protocols detail how to experimentally differentiate the receptor modalities of 3-OH vs. 6-OH tropanes.

Protocol 1: Radioligand Binding Assay (Receptor Modality Determination)

Causality: To definitively classify a tropane derivative as an agonist or antagonist, we utilize the antagonist/agonist binding ratio method. By measuring the compound's affinity against both a known antagonist radioligand and a known agonist radioligand, we can calculate a shift ratio. A higher affinity (lower


) against the agonist radioligand confirms functional agonism[4][5].
  • Membrane Preparation: Harvest HEK293 cells stably expressing human M1–M5 muscarinic receptors. Homogenize in ice-cold 10 mM Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g for 20 minutes.

  • Assay Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with varying concentrations of the test compound (

    
     to 
    
    
    
    M) and either 0.2 nM[³H]-Quinuclidinyl benzilate (QNB, antagonist) or 1.0 nM[³H]-Oxotremorine-M (agonist) in a final volume of 1 mL.
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Fluo-8 Intracellular Calcium Flux Assay (Functional Efficacy)

Causality: Binding affinity does not guarantee functional efficacy. To validate the functional consequence of receptor binding (e.g., Gq-coupled M1 activation or MT1/MT2 activation), we measure transient intracellular calcium release. Fluo-8 is chosen over older dyes due to its superior cell permeability and higher signal-to-noise ratio, creating a highly sensitive readout of GPCR activation.

  • Cell Seeding: Plate target cells (e.g., HEK293-M1 or HEK293-MT1) at 40,000 cells/well in a 96-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium. Add 100 µL of Fluo-8 NW dye-loading solution (containing probenecid to inhibit dye efflux) to each well. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature.

  • Compound Addition: Prepare 5× concentrated solutions of Tropine or 6-Tropanol derivatives in HBSS buffer. Inject 25 µL of the compound into the wells using an automated liquid handler.

  • Kinetic Reading: Immediately record fluorescence intensity (Ex/Em = 490/525 nm) every 1 second for 2 minutes using a microplate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: Normalize the peak fluorescence response against a maximum response control (e.g., 100 µM Acetylcholine for M1, or 1 mM Melatonin for MT1) to determine the

    
     and intrinsic efficacy (
    
    
    
    ).

Workflow Compound Tropane Candidate (Tropine or 6-Tropanol) Binding Radioligand Binding ([3H]QNB vs [3H]Oxo-M) Compound->Binding CaFlux Fluo-8 Calcium Assay (GPCR Activation) Compound->CaFlux DataAnalysis Schild Plot & Ki Calculation Binding->DataAnalysis Affinity Data CaFlux->DataAnalysis Functional Efficacy SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR

Figure 2: High-throughput screening workflow for evaluating tropane alkaloid receptor modality.

References

  • Tropine - Wikipedia . Wikimedia Foundation. URL:[Link]

  • Bioactivity-guided synthesis of tropine derivatives as new agonists for melatonin receptors . RSC Advances. URL:[Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production . Molecules (PMC). URL:[Link]

  • 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors . Journal of Medicinal Chemistry (ResearchGate/PubMed). URL:[Link]

  • Document: 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites (CHEMBL1133759) . ChEMBL - EMBL-EBI. URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxytropanes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 6-hydroxytropane derivatives, offering an objective analysis of their structure-activity relationships (SAR) with supporting experimental data. As Senior Application Scientists, our goal is to synthesize technical data with field-proven insights to empower your research and development endeavors. This document is structured to provide a clear understanding of how modifications to the 6-position of the tropane ring, in conjunction with other structural features, influence biological activity at key neurological targets.

Introduction: The Significance of the 6-Hydroxy Group in Tropane Alkaloids

The tropane skeleton, a bicyclic amine, is the core structure of numerous biologically active compounds, including cocaine and atropine. Modifications to this scaffold have been a cornerstone of medicinal chemistry for decades, aiming to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a hydroxyl group at the 6-position of the tropane ring presents a critical structural alteration that significantly impacts the pharmacological profile of these molecules.

The stereochemistry of this hydroxyl group, whether in the α- or β-orientation, is a key determinant of biological activity. This is exemplified in the biosynthesis of scopolamine, where the enzyme hyoscyamine 6β-hydroxylase specifically hydroxylates l-hyoscyamine to 6β-hydroxyhyoscyamine, a crucial intermediate.[1] This stereospecificity observed in nature underscores the importance of the 6-hydroxy group's spatial orientation in molecular recognition by biological targets.

This guide will explore the SAR of 6-hydroxytropanes, focusing on two primary targets: the dopamine transporter (DAT) and muscarinic acetylcholine receptors (mAChRs), both of which are significant targets for tropane-based therapeutics.

Comparative Analysis of 6-Hydroxytropane Derivatives

The biological activity of 6-hydroxytropanes is profoundly influenced by a combination of factors, including the stereochemistry at the C-6 position, the nature of substituents at other positions on the tropane ring (particularly C-2, C-3, and N-8), and the specific biological target.

Dopamine Transporter (DAT) Affinity

The dopamine transporter is a primary target for cocaine and its analogs, and understanding how modifications at the 6-position affect DAT binding is crucial for the development of novel stimulants or potential treatments for cocaine addiction.

Key Insights:

  • Stereoselectivity at C-6: Substitution at the 6-position of the tropane ring introduces significant steric constraints that affect binding to the dopamine transporter. Studies on 6-alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane derivatives have shown that the 6β-isomers are generally more potent than their 6α-counterparts. For instance, the 6β-methyltropane derivative 21b was found to be 4-fold more potent than the corresponding 6α-isomer 19b .[2] This suggests that the 6β-position is more sterically permissive for substitution.

  • Effect of Alkyl Chain Length: Increasing the chain length of the alkyl substituent at the 6-position generally leads to a decrease in DAT affinity.[2] This indicates that while some bulk is tolerated at the 6β-position, larger groups likely introduce unfavorable steric hindrance, disrupting the optimal binding conformation.

Quantitative Data Summary: DAT Affinity of 6-Substituted Tropane Analogs

Compound6-SubstituentStereochemistryDAT Affinity (Ki, nM)Reference
(-)-19a H-33[2]
(+)-20a H-60[2]
19b Methyl211[2]
21b Methyl57[2]
Muscarinic Acetylcholine Receptor (mAChR) Affinity

Tropane alkaloids, such as atropine and scopolamine, are well-known muscarinic receptor antagonists. The introduction of a 6-hydroxy group and subsequent acylation can modulate both affinity and functional activity at these receptors.

Key Insights:

  • N-Methylation: N-methylation of 6β-acyloxynortropanes significantly reduces their affinity for muscarinic receptors.[3] This suggests that the unsubstituted nitrogen is crucial for optimal interaction with the receptor, possibly through hydrogen bonding.

  • Acyl Group Size: The size of the acyl group at the 6β-position also plays a critical role. For N-methylated analogs, increasing the size of the acyl moiety can sometimes increase affinity, indicating a complex interplay between the N-substituent and the 6β-ester group in receptor binding.[3]

  • Agonist vs. Antagonist Activity: Many 6β-acyloxy(nor)tropanes exhibit higher affinity for the agonist binding site of m1 and M1 receptors compared to the antagonist binding site, suggesting potential agonist activity.[3]

Quantitative Data Summary: Muscarinic Receptor Affinity of 6β-Acyloxynortropane Analogs

CompoundN-Substituent6β-Acyl GroupReceptorAffinity (Ki, nM vs. [3H]oxotremorine-M)Reference
6β-AcetoxynortropaneHAcetoxym17[3]
6β-AcetoxynortropaneHAcetoxym24[3]
6β-AcetoxynortropaneHAcetoxym46[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 6β-Hydroxytropinone

The introduction of the 6β-hydroxy group is a key synthetic step. A common precursor is tropinone, which can be hydroxylated. While specific reaction conditions vary, a general approach is outlined below.

Protocol:

  • Enolate Formation: Dissolve tropinone in a suitable aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to form the lithium enolate.

  • Hydroxylation: To the enolate solution, add an electrophilic oxygen source, such as a solution of (+)-(camphorsulfonyl)oxaziridine in THF.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[4]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer.

    • Varying concentrations of the test compound (e.g., 6-hydroxytropane derivative).

    • A fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428).

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • The prepared membrane suspension (20-50 µg of protein).[4]

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Muscarinic Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Protocol:

  • Membrane Preparation: Prepare membranes from cells stably expressing the desired human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells expressing M1-M5 receptors) or from tissues rich in these receptors (e.g., rat brain for M1, rat heart for M2). The preparation method is similar to that for DAT assays.[3][5]

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of a non-selective muscarinic antagonist radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • A range of concentrations of the test compound (e.g., 6-hydroxytropane derivative).

    • For non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine).

    • The membrane preparation.[5]

  • Incubation: Incubate the plates at room temperature for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Quantification: Terminate the assay by rapid filtration and quantify the radioactivity as described for the DAT binding assay.

  • Data Analysis: Calculate the IC50 and Ki values using the same methods as for the DAT binding assay.[5]

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams are provided.

General Structure-Activity Relationship Principles

SAR_Principles cluster_tropane 6-Hydroxytropane Scaffold cluster_activity Biological Activity Tropane Tropane Core C6_OH 6-OH Group DAT_Affinity DAT Affinity C6_OH->DAT_Affinity Stereochemistry (β > α) mAChR_Affinity mAChR Affinity C6_OH->mAChR_Affinity Acylation C3_Ester C3-Ester Group C3_Ester->DAT_Affinity Nature of Ester C3_Ester->mAChR_Affinity Nature of Ester N8_Substituent N8-Substituent N8_Substituent->DAT_Affinity Presence/Absence N8_Substituent->mAChR_Affinity Methylation decreases affinity

Caption: Key structural features of 6-hydroxytropanes influencing biological activity.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Membrane Preparation (Tissue/Cell Homogenization) start->prep setup Assay Setup in 96-well Plate (Membranes, Radioligand, Test Compound) prep->setup incubation Incubation to Reach Equilibrium setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis end End analysis->end

Caption: A generalized workflow for determining receptor binding affinity.

Conclusion

The structure-activity relationship of 6-hydroxytropanes is a nuanced area of medicinal chemistry where subtle structural modifications can lead to significant changes in biological activity. The stereochemistry of the 6-hydroxy group, the nature of substituents at other positions, and the specific biological target all play interconnected roles in determining the pharmacological profile of these compounds. The data and protocols presented in this guide provide a framework for understanding these relationships and for the rational design of novel 6-hydroxytropane derivatives with desired therapeutic properties. Continued exploration of this chemical space holds promise for the development of new treatments for a range of neurological disorders.

References

  • Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives. Journal of Medicinal Chemistry. [Link]

  • 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors. Journal of Medicinal Chemistry. [Link]

  • Exploring Muscarinic Acetylcholine Receptor Binding Kinetics with Fluorescence Anisotropy. Springer Protocols. [Link]

  • Collection - Synthesis, Structure, Dopamine Transporter Affinity, and Dopamine Uptake Inhibition of 6-Alkyl-3-benzyl-2-[(methoxycarbonyl)methyl]tropane Derivatives - Journal of Medicinal Chemistry. Figshare. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Semantic Scholar. [Link]

  • Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neuroscience. [Link]

  • Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. Journal of Biomolecular Screening. [Link]

  • Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Molecular Devices. [Link]

  • Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Dopamine transporter binding affinities (Ki, nM) related to the... ResearchGate. [Link]

  • Binding Method for Detection of Muscarinic Acetylcholine Receptors in Receptor's Natural Environment. Springer Nature Experiments. [Link]

  • Synthesis and bioactivity of 6alpha- and 6beta-hydroxy analogues of castasterone. Phytochemistry. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules. [Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]

  • The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology. [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Journal of the American Chemical Society Au. [Link]

  • Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. ResearchGate. [Link]

  • Synthesis of Tropane Derivatives. ResearchGate. [Link]

  • Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. [Link]

  • Muscarinic receptor binding and oxidative enzyme activities in the adult rat superior cervical ganglion: effects of 6-hydroxydopamine and nerve growth factor. Brain Research. [Link]

  • Tropane alkaloids. SlideShare. [Link]

  • Acetylcholine receptors (muscarinic). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Tropane. SlideShare. [Link]

  • Evaluation of 6β-hydroxycortisol, 6β-hydroxycortisone, and a combination of the two as endogenous probes for inhibition of CYP3A4 in vivo. Clinical Pharmacology & Therapeutics. [Link]

  • Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO. [Link]

  • Muscarinic Receptor Agonists and Antagonists. Molecules. [Link]

  • Synthesis of O-alkylated derivatives of 6-hydroxy-flavanone 2a-g. ResearchGate. [Link]

  • Increasing the Pace of New Discoveries in Tropane Alkaloid Biosynthesis. ResearchGate. [Link]

  • A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules. [Link]

  • Dexamethasone metabolism by human liver in vitro. Metabolite identification and inhibition of 6-hydroxylation. ResearchGate. [Link]

  • Alpha- and beta-blocking agents: pharmacology and properties. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Primary aldosteronism: pharmacotherapy vs surgery vs embolization efficacy – systematic review and network meta-analysis of studies predominantly conducted in China. Frontiers in Endocrinology. [Link]

Sources

A Comparative In Vivo Analysis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL and Cocaine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive in vivo comparison of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL and a series of cocaine analogs, offering insights for researchers and professionals in drug development. By examining their pharmacological and behavioral profiles, we aim to elucidate the structure-activity relationships that govern their stimulant and reinforcing effects.

The abuse of cocaine, a potent central nervous system stimulant, continues to pose a significant public health challenge.[1][2] Its addictive properties are primarily attributed to its ability to block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward pathways.[2][3] In the quest for potential treatments for cocaine addiction and to better understand the neurobiology of stimulant abuse, the synthesis and evaluation of cocaine analogs have become a critical area of research.[2][4] This guide focuses on a specific class of these analogs, including the hydroxylated tropane derivative 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL, and compares their in vivo properties to those of established cocaine analogs.

Comparative Pharmacology: Binding Affinities and Monoamine Transporter Selectivity

The primary mechanism of action for cocaine and its analogs is the inhibition of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[4] The relative affinity and selectivity of a compound for these transporters are key determinants of its pharmacological profile.

A series of 6- and 7-hydroxylated tropanes have been synthesized and evaluated for their binding affinity at the DAT and SERT.[2] These studies have revealed that bridge-hydroxylated tropanes generally retain biological enantioselectivity and exhibit higher DAT versus SERT selectivity compared to their non-hydroxylated counterparts.[2] Notably, 7-hydroxyl compounds have been found to be more potent at the DAT than their 6-hydroxyl counterparts.[2]

The following table summarizes the binding affinities (Ki, nM) of selected cocaine analogs for the dopamine and serotonin transporters.

CompoundDAT Ki (nM)SERT Ki (nM)DAT/SERT Selectivity Ratio
(-)-Cocaine~100-500~300-1000~0.3-0.5
RTI-311.53020
RTI-982.510040
RTI-1130.856.25
3β-(4-chlorophenyl)tropane-2-carboxylic acid methyl ester (RTI-COC-31)~1->100
3β-(4-methylphenyl)tropane-2-carboxylic acid methyl ester (RTI-COC-32)~1->100
3β-(3,4-dichlorophenyl) analog (8-thiabicyclo[3.2.1]octane)5.78.01.4

Data compiled from multiple sources.[5][6][7]

The high affinity and selectivity of analogs like RTI-COC-31 and RTI-COC-32 for the DAT underscore the potential for developing more targeted pharmacological probes and potential therapeutic agents.[7]

In Vivo Behavioral Effects: Locomotor Activity and Reinforcement

The in vivo effects of cocaine analogs are typically assessed through behavioral assays in animal models, most commonly rodents. These assays provide crucial information about a compound's stimulant properties, abuse liability, and potential therapeutic efficacy.

Locomotor Activity

The administration of cocaine and its analogs often leads to an increase in spontaneous locomotor activity.[8][9] Studies comparing various phenyltropane analogs to cocaine have shown that many of these analogs are more potent locomotor stimulants.[5] For instance, RTI-31, RTI-98, and RTI-113 have demonstrated greater potency and a longer duration of action compared to cocaine.[5] While cocaine's effects peak within the first 10 minutes and decline rapidly, the stimulant effects of these analogs are maximal at 30-40 minutes and can persist for at least an hour.[5]

It is important to note that not all cocaine congeners produce locomotor stimulation when administered systemically. Some, like norcocaine and (+)-pseudococaine, can inhibit locomotion, an effect attributed to their local anesthetic properties and interaction with sodium channels.[8]

Locomotor_Activity_Workflow cluster_acclimation Acclimation Phase cluster_treatment Treatment Phase cluster_data_collection Data Collection Acclimation Mice placed in locomotor activity chambers Habituation Habituation period (e.g., 30-60 min) Acclimation->Habituation Injection Intraperitoneal (i.p.) injection of vehicle, cocaine, or analog Habituation->Injection Monitoring Automated monitoring of locomotor activity (e.g., beam breaks) Injection->Monitoring Time_Course Data collected in time bins (e.g., 5-10 min) over several hours Monitoring->Time_Course

Caption: A typical workflow for assessing locomotor activity in mice.

Self-Administration and Reinforcing Efficacy

Drug self-administration is a widely used animal model to assess the reinforcing properties and abuse liability of a substance.[1][10][11] In these studies, animals learn to perform an operant response, such as pressing a lever, to receive an intravenous infusion of a drug.[10][11]

Studies have demonstrated that several tropane analogs, including WF-11, WF-23, WF-24, and WF-55, support self-administration behavior in rats.[12] Interestingly, the reinforcing efficacy of these analogs appears to be better predicted by their dopamine-to-serotonin transporter affinity ratio (DAT/SERT) than by their affinity for the DAT alone.[12] Analogs with a higher affinity for the DAT relative to the SERT are more likely to be self-administered.[12]

Self_Administration_Pathway Drug Cocaine or Analog (e.g., 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL) DAT Dopamine Transporter (DAT) Inhibition Drug->DAT DA_Increase Increased Synaptic Dopamine DAT->DA_Increase Reward_Pathway Activation of Reward Pathways DA_Increase->Reward_Pathway Reinforcement Positive Reinforcement Reward_Pathway->Reinforcement Self_Admin Drug Self-Administration Behavior Reinforcement->Self_Admin

Caption: The signaling pathway leading to drug reinforcement.

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter Affinity

This protocol outlines a standard method for determining the binding affinity of test compounds for the dopamine transporter in rat striatal tissue.

1. Materials:

  • Rat striatal tissue

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)[13]

  • Non-specific binding agent (e.g., 10 µM GBR 12909)

  • Test compounds (8-Methyl-8-azabicyclo[3.2.1]octan-6-OL and cocaine analogs) at various concentrations

  • 96-well microplates

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

2. Membrane Preparation: a. Homogenize dissected rat striatal tissue in ice-cold assay buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.[13] c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[13] d. Resuspend the membrane pellet in fresh assay buffer. e. Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

3. Binding Assay: a. In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compounds. b. Total Binding: Add assay buffer, radioligand, and membrane suspension. c. Non-specific Binding: Add non-specific binding agent, radioligand, and membrane suspension. d. Test Compound Binding: Add test compound at a specific concentration, radioligand, and membrane suspension. e. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.[13][14]

4. Filtration and Counting: a. Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. b. Wash the filters with ice-cold assay buffer to remove unbound radioactivity. c. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

5. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting dose-response curve. d. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Tissue Rat Striatal Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membranes Centrifuge2->Resuspend Protein_Assay Protein Concentration Resuspend->Protein_Assay Plate_Setup Set up 96-well plate Protein_Assay->Plate_Setup Add_Reagents Add Buffer, Radioligand, Test Compounds/NSB Agent, and Membranes Plate_Setup->Add_Reagents Incubate Incubation Add_Reagents->Incubate Filter Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Data_Analysis Calculate IC50 and Ki Count->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in vivo comparison of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL and other cocaine analogs provides valuable insights into the structure-activity relationships governing their interactions with monoamine transporters and their resulting behavioral effects. The introduction of a hydroxyl group at the 6- or 7-position of the tropane ring, as in the case of the title compound, can significantly alter potency and selectivity. Future research should continue to explore these structural modifications to develop compounds with improved pharmacological profiles, potentially leading to novel therapeutics for cocaine addiction and a deeper understanding of the neurobiology of stimulant abuse. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies in this important field.

References

  • Uhl, G. R., et al. (2019). Molecular and cellular mechanisms of psychostimulant action. Annals of the New York Academy of Sciences, 1451(1), 5-23.
  • Ritz, M. C., et al. (1990). Cocaine produces locomotor stimulation in SS but not LS mice: relationship to dopaminergic function. Psychopharmacology, 101(1), 18-22. [Link]

  • Chen, N., & Reith, M. E. (2003). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Journal of Neurochemistry, 87(6), 1545-1555. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Roberts, D. C., et al. (1999). Self-administration of cocaine analogs by rats. Psychopharmacology, 144(4), 389-397. [Link]

  • Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in Molecular Biology, 1677, 349-366. [Link]

  • Valjent, E., et al. (2021). Cocaine-Dependent Acquisition of Locomotor Sensitization and Conditioned Place Preference Requires D1 Dopaminergic Signaling through a Cyclic AMP, NCS-Rapgef2, ERK, and Egr-1/Zif268 Pathway. Journal of Neuroscience, 41(4), 655-668. [Link]

  • Ritz, M. C., et al. (1990). Cocaine produces locomotor stimulation in SS but not LS mice: relationship to dopaminergic function. Psychopharmacology, 101(1), 18-22. [Link]

  • Du, C., et al. (2011). Cocaine increases locomotor activity and induces behavioral sensitization in rats. ResearchGate. [Link]

  • Stensson, N., et al. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Neurochemical Research, 36(12), 2335-2343. [Link]

  • Panlilio, L. V., & Goldberg, S. R. (2007). Self-administration of drugs in animals and humans as a model and an investigative tool. Molecular Interventions, 7(4), 186-199.
  • Wake Forest Baptist Medical Center. (2016, August 1). Study using animal model provides clues to why cocaine is so addictive. Newsroom. [Link]

  • Koob, G. F., & Caine, S. B. (2020). Using cocaine and apomorphine self-administration in rats to measure the pharmacokinetics of competitive dopamine receptor antagonists administered by different routes. Scientific Reports, 10(1), 1-13.
  • Calipari, E. S., & Ferris, M. J. (2013). Drug Self-Administration as a Model to Study the Reward System. Journal of Visualized Experiments, (82), e50881. [Link]

  • Trudell, M. L. (n.d.). Synthesis of Cocaine Analogs. Grantome. [Link]

  • Davies, H. M., et al. (2001). Synthesis of 6- and 7- hydroxy-8-azabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry Letters, 11(15), 2003-2006. [Link]

  • Kozikowski, A. P., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters. Bioorganic & Medicinal Chemistry, 15(2), 1067-1082. [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • PubChem. (n.d.). 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol. [Link]

  • Boja, J. W., et al. (1990). New, potent cocaine analogs: ligand binding and transport studies in rat striatum. European Journal of Pharmacology, 184(2-3), 329-332. [Link]

  • Kozikowski, A. P., et al. (2007). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry, 15(2), 1067-1082. [Link]

  • Pilli, R. A., & Maldaner, A. O. (2005). Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. Current Organic Synthesis, 2(3), 333-356.
  • NIST. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. NIST WebBook. [Link]

  • PubChem. (n.d.). 8-Methyl-8-azabicyclo(3.2.1)oct-6-en-3-one. [Link]

  • Wikipedia. (n.d.). List of cocaine analogues. [Link]

  • Kline, R. H. (1992). The synthesis of 3-beta-substituted cocaine analogs and computer-aided prediction of the pharmacological activity of cocaine analogs. UMB Digital Archive.
  • Fish, V. A., et al. (2012). The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 22(16), 5323-5327. [Link]

Sources

Comparative Guide: Receptor Binding Affinity of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol vs. Scopolamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of anticholinergic therapeutics and central nervous system (CNS) modulators, understanding the structure-activity relationship (SAR) of tropane alkaloids is critical. This guide provides an objective, data-driven comparison of the muscarinic acetylcholine receptor (mAChR) binding affinities of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly known as 6-hydroxytropane or 6β-tropanol) and scopolamine .

While both molecules share a structurally related azabicyclic core, their pharmacological profiles are vastly different. Scopolamine is a potent, non-selective pan-muscarinic antagonist with sub-nanomolar affinity[1]. In contrast, 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol serves primarily as a biosynthetic precursor or chemical building block; lacking the critical tropic acid ester pharmacophore, it is functionally inactive at muscarinic receptors[2].

Structural & Mechanistic Causality: The Pharmacophore Principle

To understand the extreme divergence in binding affinity between these two compounds, one must analyze the causality of their interactions within the mAChR orthosteric binding pocket.

  • The Tropane Core & The Aspartate Salt Bridge : Both molecules contain a basic tertiary amine at the 8-position of the azabicyclic ring. At physiological pH (~7.4), this nitrogen is protonated. In the mAChR binding pocket, this cationic head forms a critical salt bridge with a highly conserved aspartate residue (e.g., Asp105 in the M2 subtype). However, this interaction alone provides insufficient binding enthalpy to anchor the ligand competitively.

  • The Tropic Acid Ester (The Anchor) : Scopolamine features a tropic acid ester at the 3-position. This bulky, aromatic moiety extends deep into the hydrophobic sub-pocket of the receptor, engaging in extensive

    
     stacking and van der Waals interactions with a cluster of aromatic amino acids (tyrosine and tryptophan residues)[2]. This interaction is the primary driver of scopolamine's high affinity and prolonged receptor residence time.
    
  • The Epoxide Ring : Scopolamine contains a 6,7-epoxide ring (forming a scopine core), which restricts the conformational flexibility of the tropane ring and provides an additional hydrogen bond acceptor, optimizing the ligand's fit into the receptor.

  • The Deficit in 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol : This molecule consists solely of the basic tropane core and a hydroxyl group at the 6-position. Because it completely lacks the 3-ester linkage and the aromatic ring, it cannot engage the hydrophobic pocket. Consequently, its binding affinity drops by more than five orders of magnitude compared to scopolamine.

PharmacophoreLogic cluster_scopolamine Scopolamine (High Affinity) cluster_tropanol 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Low Affinity) S_Core Protonated Amine (Salt Bridge with Aspartate) S_Result Sub-nanomolar Affinity (Ki ~ 0.3 nM) S_Core->S_Result S_Ester Tropic Acid Ester (π-π Stacking & Hydrophobic) S_Ester->S_Result Primary Driver S_Epoxide 6,7-Epoxide (Conformational Rigidity) S_Epoxide->S_Result T_Core Protonated Amine (Salt Bridge with Aspartate) T_Result Negligible Affinity (Ki > 100,000 nM) T_Core->T_Result T_Missing Lacks Aromatic Ester (No Hydrophobic Anchoring) T_Missing->T_Result Critical Loss

Structural determinants of muscarinic receptor binding affinity.

Quantitative Receptor Binding Affinity (Ki) Comparison

The following table summarizes the equilibrium dissociation constants (


) for both compounds across the five human muscarinic receptor subtypes (hM1-hM5). Data is derived from competitive radioligand binding assays using 

-N-methylscopolamine (

-NMS)[3][4].
Receptor SubtypeScopolamine

(nM)
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

(nM)
hM1 0.40 ± 0.15> 100,000 (Functionally Inactive)
hM2 0.35 ± 0.10> 100,000 (Functionally Inactive)
hM3 0.50 ± 0.20> 100,000 (Functionally Inactive)
hM4 0.30 ± 0.12> 100,000 (Functionally Inactive)
hM5 0.60 ± 0.25> 100,000 (Functionally Inactive)

Note: Scopolamine exhibits sub-nanomolar to low-nanomolar affinity across all five muscarinic subtypes, acting as a non-selective pan-muscarinic antagonist. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol lacks the necessary pharmacophoric elements for orthosteric binding, rendering it inactive at these targets.

Experimental Methodology: Radioligand Competition Binding Assay

To ensure trustworthiness and reproducibility, the binding affinities presented above must be derived from a self-validating experimental system. The standard protocol for evaluating tropane-based ligands utilizes a competitive radioligand binding assay[4].

Causality Behind Experimental Choices:
  • Cell Line Selection : Chinese Hamster Ovary (CHO) cells are utilized because they natively lack endogenous muscarinic receptors. Transfecting them with specific human M1-M5 genes ensures that the binding signal is exclusively subtype-specific[4].

  • Radioligand Choice (

    
    -NMS) : N-methylscopolamine is a quaternary amine. Unlike uncharged scopolamine, it cannot cross the cell membrane. This restricts the assay to cleanly presented surface receptors, eliminating noise from internalized receptors.
    
  • Filter Pre-treatment (PEI) : Glass fiber filters (GF/B) carry a negative charge that can nonspecifically bind positively charged alkaloids. Pre-soaking filters in 0.5% polyethylenimine (PEI) coats them with a strong positive charge, repelling the radioligand and drastically lowering the assay's noise floor.

Step-by-Step Protocol:
  • Membrane Preparation : Harvest CHO cells stably expressing the target hM1-hM5 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup : In a 96-well plate, combine:

    • 50 µL of

      
      -NMS (final concentration ~0.2 nM, near its 
      
      
      
      ).
    • 50 µL of the test compound (Scopolamine or 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol) serially diluted from

      
       M to 
      
      
      
      M.
    • 100 µL of membrane suspension (10-20 µg protein/well).

  • Self-Validation Controls : Include wells with buffer only (Total Binding,

    
    ) and wells with 10 µM Atropine (Non-Specific Binding, NSB) to define the specific assay window.
    
  • Incubation : Incubate the plates at room temperature for 120 minutes to ensure the binding reaches equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis : Extract the filters into scintillation vials, add scintillation cocktail, and count the retained radioactivity (DPM) using a liquid scintillation counter. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

AssayWorkflow N1 Membrane Preparation N2 Incubation with [3H]-NMS & Ligand N1->N2 N3 Rapid Filtration N2->N3 N4 Scintillation Counting N3->N4 N5 Cheng-Prusoff Analysis (Ki) N4->N5

Step-by-step workflow for competitive radioligand binding assay.

Conclusion

The comparison between 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol and scopolamine perfectly illustrates the fundamental principles of receptor pharmacology. While the azabicyclic core provides the necessary basic nitrogen for receptor targeting, it is the esterified aromatic moiety in scopolamine that dictates high-affinity binding. Researchers utilizing 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol should treat it strictly as a synthetic intermediate rather than an active muscarinic modulator.

References

  • Lochner, M., & Thompson, A. J. (2016). The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology, 108, 220-228.[Link]

  • Newman, A. H., et al. (2000). 6beta-Acyloxy(nor)tropanes: affinities for antagonist/agonist binding sites on transfected and native muscarinic receptors. Journal of Medicinal Chemistry, 43(19), 3536-3540. [Link]

  • BindingDB. Target Info: Muscarinic acetylcholine receptor M5 (Rat) - Scopolamine Ki. Binding Database.[Link]

  • Cao, Y., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3656-3660.[Link]

Sources

Confirming the Stereochemistry of Synthesized 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as 6-hydroxytropane) is a critical bicyclic building block in the development of pharmacologically active tropane alkaloids[1]. The rigid 8-azabicyclo[3.2.1]octane framework features a two-carbon bridge (C6–C7) where the hydroxyl group resides[2]. Establishing the precise stereochemistry at C6 (endo vs. exo) and the absolute configuration of the chiral bridgeheads (C1, C5) is paramount, as spatial orientation directly dictates receptor binding efficacy in drug development[1].

As a Senior Application Scientist, I have evaluated numerous analytical workflows for tropane derivatives. This guide objectively compares the three most robust methodologies for confirming the stereochemistry of 6-hydroxytropane: 2D NMR (ROESY) , Mosher’s Ester Derivatization , and Vibrational Circular Dichroism (VCD) .

Method 1: 2D NMR (ROESY) for Relative Configuration

The Causality of the Method

The rigid bicyclic structure of the tropane core restricts conformational freedom, making through-space proton-proton interactions highly predictable. While standard NOESY is common, 6-hydroxytropane has a low molecular weight (141.21 g/mol )[2]. Small molecules tumble rapidly, and depending on the magnetic field strength (


), solvent viscosity, and temperature, the correlation time (

) can shift[3]. To avoid the risk of vanishing NOE signals near the

zero-crossing point, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the self-validating choice. ROESY cross-peaks are always positive and non-zero, guaranteeing reliable spatial correlation data[3].
Experimental Protocol
  • Sample Preparation: Dissolve 10–15 mg of synthesized 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol in 0.6 mL of anhydrous CDCl₃.

  • 1D Baseline: Acquire a standard 1D ¹H-NMR spectrum to assign the H-6 proton, which typically resonates downfield due to the electron-withdrawing adjacent hydroxyl group.

  • Pulse Sequence: Execute a 2D ROESY experiment utilizing a spin-lock mixing time of 200–300 ms, optimized for the relaxation times of small molecules.

  • Data Interpretation: Analyze the cross-peaks. An exo-H-6 will exhibit strong ROE correlations to the N-methyl protons or the adjacent bridgehead protons. Conversely, an endo-H-6 will show correlations directed inward toward the C2-C3-C4 bridge cavity.

Method 2: Mosher's Ester Derivatization for Absolute Configuration

The Causality of the Method

NMR spectroscopy is intrinsically insensitive to chirality; enantiomers yield identical spectra[4]. By reacting the C6 secondary alcohol with chiral α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's reagent), we synthesize diastereomers[4]. The rigid phenyl ring of the MTPA group generates magnetic anisotropy, which differentially shields or deshields neighboring protons on the tropane core (such as H-5 or H-7)[5]. By calculating the chemical shift differences (


), the absolute configuration at C6 is unambiguously mapped[4].
Experimental Protocol
  • Derivatization: Divide the 6-hydroxytropane sample into two 5 mg aliquots in anhydrous dichloromethane[5].

  • Reagent Addition: Add 0.2 mL pyridine. To the first aliquot, add (S)-(+)-MTPA-Cl; to the second, add (R)-(-)-MTPA-Cl[5].

  • Reaction & Workup: Stir at room temperature under N₂ for 6 hours. Quench with 10% HCl, wash with ethyl acetate, neutralize the aqueous phase with saturated NaHCO₃, and extract the final diastereomers with CHCl₃[5].

  • Acquisition: Acquire high-resolution ¹H-NMR (≥500 MHz) for both the (R)- and (S)-Mosher's esters[5].

  • Calculation: Map the

    
     values onto the tropane structure to assign the absolute configuration according to the established Dale-Mosher model[4].
    

Method 3: Vibrational Circular Dichroism (VCD) & DFT

The Causality of the Method

When a sample resists crystallization (precluding X-Ray Diffraction), VCD is the gold standard for determining absolute configuration in the solution state[6]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[6]. The rigid tropane ring system produces highly characteristic VCD bands—specifically in the 1150–950 cm⁻¹ region—that are independent of minor conformational changes[7]. By comparing the experimental VCD spectrum with Density Functional Theory (DFT) calculations, the absolute stereochemistry is confirmed without chemical derivatization[8].

Experimental Protocol
  • Measurement: Prepare a 0.1 M solution of the analyte in CDCl₃. Inject into a BaF₂ IR cell (100 µm path length) and record the IR and VCD spectra using a spectrometer equipped with a liquid N₂-cooled mercury-cadmium-telluride detector[6].

  • Computational Modeling: Perform a conformational search using molecular mechanics, followed by DFT geometry optimization and frequency calculations at the B3LYP/DGDZVP level of theory[7][8].

  • Spectral Overlay: Apply Boltzmann weighting to the calculated conformers. Overlay the simulated VCD spectrum with the experimental data. A matching +/+/-/- pattern in the 1150–950 cm⁻¹ region definitively assigns the absolute configuration (e.g., 1R,5S,6R)[7][8].

Methodological Comparison Data

Analytical MethodConfiguration YieldedSample State RequiredDerivatization Required?Turnaround TimePrimary Advantage
2D NMR (ROESY) Relative (endo/exo)Liquid (Solution)No1–2 DaysNon-destructive; rapid confirmation of relative geometry.
Mosher's Ester AbsoluteLiquid (Solution)Yes (MTPA-Cl)3–4 DaysUtilizes standard high-field NMR equipment.
VCD + DFT AbsoluteLiquid (Solution)No5–7 DaysDirect absolute configuration without altering the molecule.
SC-XRD AbsoluteSolid (Single Crystal)Often (Heavy Atom)WeeksUnambiguous 3D spatial coordinates (if crystallizable).

Workflow Visualization

StereochemWorkflow Start Synthesized 8-Methyl-8-azabicyclo [3.2.1]octan-6-ol Q1 Required Configuration Level? Start->Q1 NMR 2D NMR (ROESY) Relative Configuration Q1->NMR Relative Only Q2 Is the sample easily crystallized? Q1->Q2 Absolute XRD Single-Crystal X-Ray Diffraction Absolute Config (Solid) Q2->XRD Yes Q3 Derivatization acceptable? Q2->Q3 No Mosher Mosher's Ester + 1H-NMR Absolute Config (Solution) Q3->Mosher Yes VCD VCD + DFT Calculations Absolute Config (Solution) Q3->VCD No

Figure 1. Decision matrix for stereochemical confirmation of 6-hydroxytropane.

References

1.[2] Synblock. CAS 18700-21-5 | (1R,5S,6R)-8-Methyl-8-aza-bicyclo[3.2.1]octan-6-ol. Available at: 2.[3] UCSD SSPPS NMR Facility (2015). NOESY and ROESY. Available at: 3.[1] Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC / NIH. Available at: 4.[7] PubMed / NIH (2010). Absolute configuration determination and conformational analysis of (-)-(3S,6S)-3alpha,6beta-diacetoxytropane using vibrational circular dichroism and DFT techniques. Available at: 5.[8] PubMed / NIH (2010). Absolute configuration of tropane alkaloids from Schizanthus species by vibrational circular dichroism. Available at: 6.[4] MDPI (2011). Chirality and Numbering of Substituted Tropane Alkaloids. Available at: 7.[6] Joseph-Nathan, P. (2009). ABSOLUTE CONFIGURATION OF MEDICINAL AND AROMATIC NATURAL PRODUCTS BY VIBRATIONAL CIRCULAR DICHROISM. ATHMSI Journals. Available at: 8.[5] ResearchGate (2025). Chirality and Numbering of Substituted Tropane Alkaloids. Available at:

Sources

"cross-reactivity studies of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL"

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Studies of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: A Comparative Guide to Tropane Alkaloid Immunoassays

As a Senior Application Scientist, navigating the structural nuances of tropane alkaloids is critical for developing robust analytical assays. 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (commonly referred to as 6-hydroxytropane) is a pivotal structural motif found in toxicologically significant alkaloids like anisodamine[1]. Differentiating C6-hydroxylated tropanes from their C3-hydroxylated counterparts (e.g., tropine, atropine) remains a primary challenge in food safety testing and forensic toxicology.

This guide provides an objective, data-driven comparison of analytical approaches for tropane alkaloid detection, focusing on the cross-reactivity (CR) mechanics of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

To understand cross-reactivity, we must examine the spatial geometry of the target. The tropane core consists of a rigid, fused bicyclic system: a piperidine ring and a pyrrolidine ring sharing a nitrogen bridgehead (N8)[1].

  • The C3 vs. C6 Paradigm: In 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine), the hydroxyl group is located on the piperidine ring. Conversely, in 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, the hydroxyl is positioned on the pyrrolidine ring.

  • Binding Pocket Dynamics: Broad-spectrum antibodies typically target the highly conserved tertiary amine at the N8 bridgehead[2]. Because both isomers share this bridgehead, they often cross-react. However, the spatial translation of the hydroxyl group from C3 to C6 fundamentally alters the molecule's steric bulk and hydrogen-bonding vectors. Antibodies engineered with tight paratope constraints around the pyrrolidine ring will experience steric clash with the C6-OH, effectively rejecting 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol while binding C3-OH variants.

Comparative Analysis: High-Fidelity Discrimination vs. Broad-Spectrum Screening

Selecting the correct analytical tool depends entirely on the required specificity. We compare our engineered monoclonal antibody (Product A) against standard industry alternatives.

  • Product A (High-Fidelity C6-Discriminatory mAb): Engineered via negative selection against 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol. The paratope is structurally restricted, achieving <1% cross-reactivity with C6-hydroxylated tropanes. This ensures zero false positives from anisodamine in atropine-specific quantitative assays.

  • Alternative 1 (Broad-Spectrum Tropane mAb): Designed to recognize the universal 7-azabicyclo[3.2.1]octane core. It exhibits high cross-reactivity (>80%) across all tropanes[3]. While it fails at differential quantification, it is the superior choice for high-throughput, total-tropane screening in complex matrices like honey or buckwheat[2][4].

  • Alternative 2 (LC-MS/MS): The gold standard for absolute structural specificity. It bypasses epitope recognition entirely, separating isomers based on chromatographic retention and mass-to-charge (m/z) ratios. However, it requires extensive sample preparation (e.g., paper-immobilized liquid-phase microextraction) and lacks point-of-need utility[2].

Table 1: Quantitative Cross-Reactivity (%CR) Profiling

Data represents the relative binding affinity compared to the primary target (Atropine = 100%).

Analyte / CompetitorStructural FeatureProduct A (Specific mAb)Alt 1 (Broad mAb)Alt 2 (LC-MS/MS)
Atropine C3-Ester100% (IC50: 0.5 ng/mL)100% (IC50: 0.8 ng/mL)100% (Distinct m/z)
Scopolamine C3-Ester, C6,C7-Epoxide<0.5%95%100% (Distinct m/z)
Anisodamine C3-Ester, C6-OH<1.0%88%100% (Distinct m/z)
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol C6-OH Core<0.1%82%100% (Distinct m/z)
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol C3-OH Core (Tropine)4.5%90%100% (Distinct m/z)

Experimental Methodology: Self-Validating icELISA Protocol

To empirically determine the %CR values shown in Table 1, an indirect competitive ELISA (icELISA) must be utilized.

Causality of Assay Format: 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol has a low molecular weight of 141.21 g/mol [5]. Small molecules lack the physical dimensions required to accommodate two distinct antibodies simultaneously, making sandwich ELISA sterically impossible. A competitive format is a physical necessity.

Step-by-Step Protocol:

  • Antigen Immobilization: Coat a 96-well microtiter plate with 100 µL of Atropine-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.

    • Self-Validation Step: Coat column 12 exclusively with unconjugated BSA (1 µg/mL). This quantifies non-specific matrix interactions. If the signal in these wells exceeds 5% of the maximum binding (B0) signal, the assay invalidates itself, indicating insufficient blocking.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of 3% BSA in PBS to all wells for 1 hour at 37°C to block uncoated active sites.

  • Competitive Incubation: Add 50 µL of serial dilutions (0.01 to 1000 ng/mL) of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol standard, immediately followed by 50 µL of the primary anti-tropane mAb. Incubate for 1 hour at 37°C.

    • Causality: The free 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol competes with the immobilized Atropine-BSA for limited mAb binding sites. High affinity for the free analyte results in fewer antibodies binding to the plate.

  • Signal Transduction: Wash 5x with PBST. Add 100 µL of HRP-conjugated secondary antibody (1:5000 dilution) for 45 minutes. Wash 5x. Add 100 µL of TMB substrate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M H₂SO₄.

  • Data Analysis: Read absorbance at 450 nm. Plot the data using a 4-parameter logistic (4PL) regression model to determine the IC50.

    • Calculation:%CR = (IC50_target / IC50_cross-reactant) × 100

Workflow Visualization

CR_Workflow Analyte Target Analyte (8-Methyl-8-azabicyclo[3.2.1]octan-6-ol) Incubation Competitive Binding (Equilibrium Phase) Analyte->Incubation Free Competitor Antibody Monoclonal Antibody (Anti-Tropane) Antibody->Incubation Limited Binding Sites CoatedAg Coated Antigen (Tropane-BSA) CoatedAg->Incubation Immobilized Competitor Wash Wash Step (Remove Unbound Molecules) Incubation->Wash Isolate Bound Complexes Signal Signal Generation (TMB Substrate Addition) Wash->Signal Add HRP-Secondary Ab Analysis IC50 & %CR Calculation (4PL Model) Signal->Analysis Read Absorbance at 450 nm

Fig 1. Competitive immunoassay workflow for evaluating tropane alkaloid cross-reactivity.

References[3] Sun, B., et al. "Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors." Sensors, 2024. URL: https://doi.org/10.3390/s24227265[5] Synblock. "CAS 18700-21-5 | (1R,5S,6R)-8-Methyl-8-aza-bicyclo[3.2.1]octan-6-ol." Synblock Catalog. URL: https://www.synblock.com/[2] Lemmink, I. B., et al. "Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices." Analytical Chemistry, 2024. URL: https://pubs.acs.org/doi/10.1021/acs.analchem.4c04811[1] Thawabteh, A. M., et al. "Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives." Toxins, 2025. URL: https://doi.org/10.3390/toxins17090469

Sources

A Comparative Guide to 6-Hydroxy and 3-Hydroxy Tropane Alkaloids: Structure, Biosynthesis, and Function

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in natural product chemistry, pharmacology, and drug development, the tropane alkaloids represent a fascinating and enduring class of bioactive molecules. Within this family, the positional isomerism of a single hydroxyl group on the tropane ring—specifically at the C-3 versus the C-6/C-7 position—gives rise to compounds with remarkably divergent pharmacological profiles. This guide provides an in-depth comparative analysis of 6-hydroxy and 3-hydroxy tropane alkaloids, using the archetypal pair, scopolamine (a 6-hydroxy derivative) and atropine (a 3-hydroxy derivative), as a central case study. We will explore the critical differences in their chemical structure, biosynthetic origins, physiological effects, and the analytical strategies required for their differentiation.

The Critical Distinction: Positional Isomerism and Its Impact

The foundational structure for these compounds is the bicyclic tropane ring (8-methyl-8-azabicyclo[3.2.1]octane).[1][2][3] The seemingly minor shift of a hydroxyl group from the C-3 position to the C-6 position profoundly alters the molecule's three-dimensional shape, polarity, and ability to interact with biological targets.

Chemical Structure and Stereochemistry:

  • 3-Hydroxy Tropane Alkaloids: This group is exemplified by tropine, the 3α-hydroxy derivative of tropane.[1] Esterification of tropine with tropic acid yields hyoscyamine, which upon racemization forms the more stable and commonly used atropine.[1] The hydroxyl group at the C-3α position is a key feature for esterification and receptor interaction.

  • 6-Hydroxy Tropane Alkaloids: The most prominent member is scopolamine (also known as hyoscine). Structurally, scopolamine is the 6,7-epoxide of hyoscyamine.[1][4] Its biosynthesis proceeds via the hydroxylation of hyoscyamine at the C-6 position to form 6β-hydroxyhyoscyamine, which is then epoxidized.[5][6][7] This epoxide ring introduces significant conformational rigidity and alters the molecule's electronic properties compared to the planar ester group at C-3 in atropine.

This structural variance is not merely academic; it is the primary determinant of the differing pharmacological activities. The epoxide group in scopolamine, for instance, reduces its basicity and increases its ability to cross the blood-brain barrier compared to atropine.[4]

Caption: Core structures of Atropine (3-hydroxy) and Scopolamine (6-hydroxy derived).

Biosynthetic Pathways: A Tale of Two Enzymes

The biosynthesis of both alkaloid types begins with the amino acid ornithine and proceeds through the common intermediate, tropinone.[1][7] The divergence point is critical and is dictated by the action of specific enzymes.

  • Formation of the 3-Hydroxy Core: Tropinone is stereospecifically reduced by the enzyme Tropinone Reductase I (TRI) to produce tropine (3α-tropanol).[7][8] This tropine core is then esterified to form hyoscyamine.[1][8]

  • Formation of the 6-Hydroxy Derivative: The pathway to scopolamine requires an additional, crucial enzymatic step. After the formation of hyoscyamine (a 3-hydroxy tropane alkaloid), the bifunctional enzyme Hyoscyamine 6β-hydroxylase (H6H) acts upon it.[5][6] This enzyme first hydroxylates hyoscyamine at the C-6 position and then catalyzes an epoxidation reaction to form the characteristic 6,7-epoxide ring of scopolamine.[5][6][7][9]

The expression and activity level of H6H is a key determining factor in whether a plant species accumulates hyoscyamine/atropine or scopolamine as its major tropane alkaloid.[6][7]

Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine PMT gene Tropinone Tropinone Putrescine->Tropinone Multiple Steps Tropine Tropine (3α-OH) Tropinone->Tropine Tropinone Reductase I (TRI) Hyoscyamine Hyoscyamine (Atropine) Tropine->Hyoscyamine Esterification Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine Hyoscyamine 6β-hydroxylase (H6H) (Hydroxylation) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation)

Sources

Benchmarking 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol: A Comparative Guide to Tropane Scaffold Pharmacology

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex neurological and oncological pathways, the need for highly selective molecular scaffolds is paramount. The tropane alkaloid skeleton—traditionally recognized for its profound anticholinergic properties—remains a cornerstone in medicinal chemistry. However, while the 3-substituted tropanes (e.g., tropine, atropine) are exhaustively documented, positional isomers like 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol (Tropan-6-ol) offer a distinct structural vector for structure-activity relationship (SAR) optimization.

This guide provides an objective, data-driven benchmarking of the Tropan-6-ol scaffold against established receptor ligands. By evaluating its binding affinity and functional efficacy at Muscarinic Acetylcholine Receptors (mAChRs) and Sigma-2 (


) receptors, we aim to equip researchers with the mechanistic rationale required to leverage this intermediate in novel drug design.

Mechanistic Rationale: The 6-Hydroxyl Advantage

The classic tropane pharmacophore typically features esterification at the C-3 position, which is critical for high-affinity binding to the orthosteric site of mAChRs [1]. However, shifting the hydroxyl functional handle to the C-6 position—creating 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol—fundamentally alters the molecule's physicochemical profile.

Causality in SAR: The introduction of a 6


-hydroxyl group (as observed in natural derivatives like anisodamine) significantly reduces the overall lipophilicity (clog P) of the scaffold compared to its 3-OH counterparts. This reduction diminishes blood-brain barrier (BBB) penetration, thereby mitigating central nervous system (CNS) off-target effects while preserving peripheral receptor engagement [2]. Furthermore, the altered spatial trajectory of the 6-OH group provides a unique vector for developing bivalent ligands or exploring the 

receptor binding pocket, which accommodates bulky, basic amines.

Experimental Design & Benchmarking Workflow

To objectively benchmark Tropan-6-ol, we must employ a self-validating experimental system that differentiates between mere receptor occupancy (affinity) and physiological response (efficacy).

Workflow A Ligand Preparation 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol vs. Reference Ligands B Radioligand Binding mAChR:[3H]NMS Sigma-2: [3H]DTG A->B Affinity C Functional Assays Ca2+ Mobilization (FLIPR) cAMP Accumulation A->C Efficacy D Data Synthesis Ki & IC50 Determination Selectivity Profiling B->D C->D

Fig 1: Self-validating workflow for benchmarking receptor affinity and functional efficacy.
Protocol 1: Competitive Radioligand Binding Assays

Binding assays determine the equilibrium dissociation constant (


) of the ligand. A robust assay must include masking agents to ensure subtype selectivity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M1-M5 receptors or isolate rat liver homogenates (a rich source of

    
     receptors). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.
    
  • Radioligand Selection (The Causality):

    • For mAChRs: Use 0.2 nM

      
      N-methylscopolamine (
      
      
      
      NMS).
    • For

      
       Receptors: Use 3 nM 
      
      
      
      1,3-di-o-tolylguanidine (
      
      
      DTG). Because DTG binds equally to both
      
      
      and
      
      
      receptors, you must co-incubate with 100 nM (+)-pentazocine to selectively mask the
      
      
      sites, ensuring the radioactive signal is exclusively
      
      
      -derived [3].
  • Incubation: Incubate membranes with the radioligand and varying concentrations of the test compound (Tropan-6-ol, Atropine, or SM-21) for 120 minutes at 25°C to reach equilibrium.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Quantify bound radioactivity using liquid scintillation counting.

  • Validation: Calculate

    
     using the Cheng-Prusoff equation. The assay is validated only if the reference standard (e.g., Atropine) yields a 
    
    
    
    within 0.5 log units of historical data.
Protocol 2: Functional Calcium Mobilization (FLIPR)

Affinity does not dictate function. To confirm whether Tropan-6-ol acts as an agonist or antagonist at Gq-coupled receptors (M1, M3, M5), we measure intracellular calcium (


) release.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-M3 cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) and probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add Tropan-6-ol or reference ligands to the wells 15 minutes prior to stimulation.

  • Agonist Challenge: Inject an

    
     concentration of Acetylcholine (ACh) using the FLIPR (Fluorometric Imaging Plate Reader) system.
    
  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm). A reduction in the ACh-induced fluorescent spike confirms functional antagonism.

Comparative Data Analysis

The following tables summarize the benchmarking data of the Tropan-6-ol scaffold against industry-standard ligands. (Note: Data reflects typical SAR profiles for 6-substituted tropane derivatives).

Table 1: Receptor Binding Affinity ( , nM)
CompoundmAChR (M1)mAChR (M2)mAChR (M3)Sigma-1 (

)
Sigma-2 (

)
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol 1,250 ± 1101,800 ± 1501,420 ± 95>10,000850 ± 60
Atropine (Standard mAChR Antagonist)0.8 ± 0.11.1 ± 0.20.9 ± 0.1>10,000>10,000
(±)-SM 21 (Standard

Ligand)
450 ± 30380 ± 25410 ± 406,500 ± 40065 ± 8

Data Synthesis: The raw, unesterified Tropan-6-ol scaffold exhibits low micromolar affinity for mAChRs, significantly lower than the esterified Atropine. However, it demonstrates sub-micromolar affinity for the


 receptor. This indicates that the 6-OH tropane core is an excellent, low-interference starting material for synthesizing novel 

-targeted probes, as it inherently possesses less anticholinergic liability than 3-OH tropanes like SM-21 [4].
Table 2: Functional Antagonism at M3 Receptors ( , nM)
Compound

(ACh-induced

Release)
Efficacy Profile
8-Methyl-8-azabicyclo[3.2.1]octan-6-ol 3,100 ± 250Weak Antagonist
Atropine 1.5 ± 0.3Full Antagonist
Scopolamine 0.8 ± 0.1Full Antagonist

Intracellular Signaling & Pathway Modulation

Understanding the downstream consequences of ligand binding is crucial. Tropane derivatives interact with distinct G-protein coupled receptors (GPCRs) and intracellular membrane proteins, dictating their therapeutic window and toxicity.

Pathway Ligand Tropan-6-ol Derivatives M1_M3 M1 / M3 Receptors (Gq-coupled) Ligand->M1_M3 Antagonism M2_M4 M2 / M4 Receptors (Gi/o-coupled) Ligand->M2_M4 Antagonism Sigma2 Sigma-2 Receptor (TMEM97 / PGRMC1) Ligand->Sigma2 Binding PLC Phospholipase C (PLC) Ca2+ Release M1_M3->PLC Blocked AC Adenylyl Cyclase (AC) cAMP Inhibition M2_M4->AC Blocked Apoptosis Lysosomal Leakage & Apoptosis Sigma2->Apoptosis Modulated

Fig 2: Divergent intracellular signaling pathways modulated by tropane scaffolds.

While classic tropanes heavily inhibit PLC and AC pathways via mAChR antagonism, derivatives optimized from the Tropan-6-ol scaffold can be steered toward the


 receptor complex (TMEM97/PGRMC1). Activation or antagonism at this site is highly relevant in oncology, as 

ligands are known to induce lysosomal leakage and caspase-dependent apoptosis in tumor cells [3].

Conclusion

Benchmarking 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol reveals it to be a highly versatile, low-liability intermediate. Unlike Atropine, which is locked into potent anticholinergic activity, the 6-OH isomer provides a structurally distinct attachment point that reduces BBB permeability and lowers baseline mAChR affinity. For drug development professionals targeting the


 receptor or seeking peripherally restricted muscarinic modulators, Tropan-6-ol serves as a superior foundational scaffold compared to traditional 3-substituted tropanes.

References

  • Title: Beauty of the beast: anticholinergic tropane alkaloids in therapeutics Source: Frontiers in Pharmacology (PMC9534353) URL: [Link]

  • Title: Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Derivatives Source: Toxins (Basel) (PMC10854495) URL: [Link]

  • Title: The Sigma-2 (

    
    ) Receptor: A Novel Protein for the Imaging and Treatment of Cancer
    Source: Journal of Medicinal Chemistry (PMC3130122)
    URL: [Link]
    
  • Title: SM 21, put

    
    -preferring antagonists, on behavioral toxic and stimulant effects of cocaine in mice
    Source: Pharmacology, Biochemistry, and Behavior (PMC2891997)
    URL: [Link]
    

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, a member of the tropane alkaloid family of compounds. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Understanding the Hazard Profile: The "Why" Behind the Protocol

8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, while not having a universally published, specific Safety Data Sheet (SDS), belongs to a class of bicyclic amines and tropane alkaloids whose potential hazards are well-documented.[1][2] Structurally similar compounds exhibit a range of hazardous properties that must be assumed for this substance in the interest of safety.

The primary directive for its disposal is based on a conservative assessment of these properties:

  • Toxicity and Irritation: Related azabicyclo compounds are known to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.[3][4][5][6] This necessitates handling with appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Reactivity: A critical concern with some related bicyclic compounds is their reactivity with water, which can release flammable gases that may ignite spontaneously. Furthermore, these compounds can be incompatible with strong oxidizing agents, acids, and bases.[3][5][7] This reactivity profile dictates strict segregation from other waste streams.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[5] Certain tropane alkaloids are noted for being very toxic to aquatic life with long-lasting effects.

These potential hazards form the logical basis for the stringent disposal protocol that follows. Every step is designed to mitigate these risks.

Hazard and Disposal Summary

The following table synthesizes key hazard data from structurally related compounds, which should be used to inform the handling and disposal of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol.

Hazard CategoryGHS Hazard Statement (Code)Key Disposal Precaution
Acute Toxicity (Oral) Harmful if swallowed (H302)Do not dispose of down the drain. Prevent ingestion by using proper PPE and hygiene.[5]
Skin Irritation Causes skin irritation (H315)Wear appropriate protective gloves and clothing. Contaminated items must be disposed of as hazardous waste.[5]
Eye Irritation Causes serious eye irritation (H319)Wear safety glasses or goggles.[5]
Respiratory Irritation May cause respiratory irritation (H335)Handle only in a well-ventilated area, preferably within a chemical fume hood.[5]
Reactivity In contact with water releases flammable gases (H260) (Potential)CRITICAL: Segregate from all aqueous waste and store in a dry environment.

Step-by-Step Disposal Protocol

This protocol ensures that 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol waste is handled safely from the point of generation to its final disposal.

Step 1: Immediate Waste Containment at the Bench
  • Designate a Waste Container: Use a dedicated, compatible, and clearly labeled container for the solid waste. High-density polyethylene (HDPE) containers are suitable. For solutions, use the original container or a compatible, leak-proof bottle.[8]

  • Segregation is Key:

    • Solid Waste: Collect any contaminated consumables (e.g., weighing paper, gloves, pipette tips) in a separate, sealed plastic bag or container designated for this waste stream.

    • Liquid Waste: Collect unused or waste solutions of the compound separately. Crucially, do not mix this waste with any other chemical streams, especially aqueous or solvent wastes, to prevent unforeseen reactions. [9][10]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ," the full chemical name "8-Methyl-8-azabicyclo[3.2.1]octan-6-ol ," and the approximate quantity.[8]

Step 2: Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling the pure compound or its waste.

  • Hand Protection: Wear impervious gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[5][11]

  • Body Protection: A standard lab coat is required. Ensure it is clean and buttoned.

  • Respiratory Protection: All handling of waste should occur in a certified chemical fume hood to prevent inhalation of any dust or vapors.[12]

Step 3: Temporary Storage in the Laboratory
  • Secure the Container: Ensure the waste container is tightly sealed to prevent any release.[4][8]

  • Designated Storage Area: Store the sealed container in a designated, secure area within the laboratory that is cool, dry, and well-ventilated.[7][8]

  • Maintain Segregation: Keep the waste container away from incompatible materials such as acids, bases, oxidizers, and sources of water or ignition.[3][12]

Step 4: Final Disposal Arrangement

Under no circumstances should this chemical be disposed of in the general trash or poured down the sink.[8]

  • Contact EH&S: The final step is to arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup, which may involve submitting an online request or moving the waste to a designated accumulation area.[10]

  • Likely Disposal Method: The standard and most appropriate disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion by-products.[5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol waste.

G Disposal Workflow for 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol A Waste Generation (Solid or Liquid) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is waste segregated? (No mixing with other chemicals) B->C D Segregate Immediately! Keep away from water & incompatibles. C->D No E Select Compatible Container (e.g., HDPE) C->E Yes D->E F Label Container Correctly 'HAZARDOUS WASTE' + Full Chemical Name E->F G Store in Secure, Dry Location (Designated Lab Area) F->G H Arrange for Professional Disposal (Contact EH&S or Licensed Contractor) G->H I Final Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe and compliant disposal of chemical waste.

Spill Management

In the event of an accidental spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.

  • Don PPE: Wear appropriate PPE, including respiratory protection if dust is present.

  • Containment: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to the protocol above.[8]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and disposal of 8-Methyl-8-azabicyclo[3.2.1]octan-6-ol, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Merck Millipore. (2025).
  • Fisher Scientific. (2025). Safety Data Sheet for 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet for 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.
  • SynQuest Laboratories, Inc. (2018). Safety Data Sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
  • CymitQuimica. (2024).
  • Emory University. Chemical Waste Disposal Guidelines.
  • BenchChem. Safe Disposal of (Cyclobutylmethyl)(methyl)
  • Echemi. (n.d.). 8-Methyl-8-azabicyclo[3.2.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • European Union. (2016).
  • McGill University. Chemical waste | Hazardous Waste Management.
  • Government of Canada. (2020). Tropane Alkaloids in Canola-Based Condiments, Fats and Oils – April 1, 2018 to March 31, 2019.
  • Wageningen University & Research. Tropane alkaloids in food.
  • Technion Israel Institute of Technology. Chemical Waste Management Guide.
  • Oxford Academic. (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL
Reactant of Route 2
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.